6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWPHFYEHXELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359832 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351001-28-0 | |
| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the chemical principles and practical considerations that underpin this synthetic route.
Introduction: The Significance of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The carboxylic acid functionality at the 4-position of the quinoline ring provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. The target molecule, this compound, incorporates a bromine atom and an ethoxyphenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for screening in various drug discovery programs.[4]
Synthetic Strategy: The Pfitzinger Reaction
The synthesis of this compound is effectively achieved through the Pfitzinger reaction. This classic and reliable method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For this specific synthesis, 5-bromoisatin is reacted with 4-ethoxyacetophenone.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the attack of a hydroxide ion (from a strong base like potassium hydroxide) on the amide carbonyl of 5-bromoisatin. This leads to the hydrolytic cleavage of the amide bond and the formation of a potassium salt of a keto-acid intermediate.[5]
-
Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 4-ethoxyacetophenone to form an imine (Schiff base).[6]
-
Tautomerization: The imine tautomerizes to its more stable enamine form.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[5]
The overall transformation can be visualized as follows:
Figure 1: Conceptual workflow of the Pfitzinger synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromoisatin | 20780-69-0 | C₈H₄BrNO₂ | 226.03 |
| 4-Ethoxyacetophenone | 1676-48-8 | C₁₀H₁₂O₂ | 164.20 |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (0.1 mol) of potassium hydroxide in 100 mL of 95% ethanol. Stir until the KOH pellets are completely dissolved. The dissolution is exothermic, so allow the solution to cool to room temperature.
-
Ring Opening of 5-Bromoisatin: To the stirred ethanolic KOH solution, add 5.65 g (0.025 mol) of 5-bromoisatin. The color of the mixture will typically change as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the keto-acid intermediate.[7]
-
Addition of the Carbonyl Compound: To the reaction mixture, add 4.11 g (0.025 mol) of 4-ethoxyacetophenone dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the remaining residue, add approximately 100 mL of deionized water to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4-ethoxyacetophenone and other non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. This will cause the desired carboxylic acid to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound as a solid.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at a moderate temperature.
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
-
Expected Yield
The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the careful execution of the experimental procedure.
Safety Precautions
-
Handle potassium hydroxide with care as it is corrosive.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with caution.
Troubleshooting
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is sufficient and monitor the reaction by TLC. The purity of the starting materials is also crucial.
-
Impure Product: Inadequate washing during the work-up can leave inorganic salts in the final product. Ensure thorough washing of the precipitate. Recrystallization is key to obtaining a pure compound.
Conclusion
The Pfitzinger reaction provides a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, this valuable compound can be obtained in good yield and high purity, making it readily available for further investigation in drug discovery and medicinal chemistry research.
References
- Smolecule. (2023, August 15). 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.
- Pfitzinger Quinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- ResearchGate. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
- Wikipedia. (n.d.). Pfitzinger reaction.
- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Caspian Journal of Chemistry. (2012).
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- National Institutes of Health. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline.
- Echemi. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 351001-28-0 this compound.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 5-Bromoisatin.
- ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Sigma-Aldrich. (n.d.). 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID.
- University of Texas Southwestern Medical Center. (2013, June 13). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.
- Matrix Scientific. (n.d.). 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
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- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's identity, key physicochemical parameters, and the methodologies for their determination. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates computed properties with exemplary data from closely related analogs to offer scientifically grounded insights. Detailed experimental protocols are provided to ensure the reproducibility and validation of these critical parameters in a laboratory setting.
Introduction and Compound Significance
This compound belongs to the quinoline carboxylic acid class of compounds. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of biological activities.[1] The presence of the carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines. The specific substitutions of a bromine atom at the 6-position and a 4-ethoxyphenyl group at the 2-position are expected to significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its development as a potential therapeutic agent.
Compound Identification and Molecular Structure
A precise characterization of a compound begins with its unequivocal identification and a clear representation of its molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 351001-28-0 | [2][3][4] |
| Molecular Formula | C₁₈H₁₄BrNO₃ | [2][3][4] |
| Molecular Weight | 372.21 g/mol | [2][3][4] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | [2] |
| InChIKey | OGFWPHFYEHXELV-UHFFFAOYSA-N | [2] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties: Computed and Exemplary Data
Due to the limited availability of published experimental data for the title compound, this section presents a combination of high-quality computed properties and exemplary experimental data from structurally similar compounds. This approach provides a robust, scientifically-informed profile of the molecule.
| Property | Predicted/Exemplary Value | Method/Source |
| Melting Point | >320 °C | Exemplary, based on 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid[5] |
| Boiling Point | Not available | - |
| pKa | ~4-5 | Predicted, based on typical carboxylic acids[6] |
| logP (Octanol-Water Partition Coefficient) | 4.4 | Computed (XLogP3)[2] |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Computed[2] |
| Hydrogen Bond Donors | 1 | Computed[2] |
| Hydrogen Bond Acceptors | 4 | Computed[2] |
| Aqueous Solubility | Sparingly soluble | Predicted, based on high logP and crystalline nature |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following section details standardized, self-validating protocols for the experimental determination of key physicochemical properties.
Synthesis via Pfitzinger Reaction
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction.[7] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][7]
Caption: Workflow for the Pfitzinger synthesis of the title compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromoisatin and 4'-ethoxyacetophenone in ethanol.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (KOH) to the ethanolic solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and filter to remove any insoluble impurities.
-
Acidification: Cool the filtrate in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Causality: The Pfitzinger reaction is a robust method for constructing the quinoline-4-carboxylic acid scaffold. The base facilitates the hydrolysis of isatin and subsequent condensation with the enolizable ketone. The final intramolecular cyclization and dehydration yield the stable aromatic quinoline ring.
Melting Point Determination
Protocol:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range. A sharp melting range (≤ 1 °C) is indicative of high purity.[8][9]
Aqueous Solubility (OECD 105 Flask Method)
Protocol:
-
Sample Addition: Add an excess amount of the solid compound to a known volume of water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the suspension to settle, followed by centrifugation or filtration to separate the solid phase from the saturated aqueous solution.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is expressed in mg/L or mol/L. This method is suitable for compounds with solubilities above 10⁻² g/L.[10]
pKa Determination by Potentiometric Titration
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[7][11][12]
Spectroscopic Profile
The spectroscopic profile of a molecule is essential for its structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (Quinoline and Phenyl Rings): Multiple signals in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will depend on the electronic effects of the bromo, ethoxy, and carboxylic acid groups.
-
Ethoxy Protons: A quartet at approximately δ 4.1 ppm (-O-CH₂-) and a triplet at approximately δ 1.4 ppm (-CH₃).
-
Carboxylic Acid Proton: A broad singlet at δ > 12 ppm, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Ethoxy Carbons: Signals around δ 64 ppm (-O-CH₂-) and δ 15 ppm (-CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band in the 1200-1250 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity).
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
Cleavage of the ether bond.
-
Characteristic fragmentation of the quinoline ring system.
-
Conclusion
This technical guide has provided a detailed physicochemical profile of this compound. By integrating computed data with exemplary values from analogous structures and presenting robust experimental protocols, this document serves as a valuable resource for scientists engaged in the research and development of quinoline-based compounds. The provided methodologies for synthesis and characterization establish a framework for the consistent and reliable evaluation of this and similar molecules, underpinning the principles of scientific integrity and reproducibility.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Alfa Chemistry. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PubChem. (n.d.). This compound.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- University of Alberta. (n.d.). Experiment 20: Recrystallization and Melting Point Determination.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- University of Calgary. (n.d.). Melting point determination.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
Sources
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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this complex heterocyclic compound.
Introduction: The Role of NMR in Structural Verification
This compound is a molecule of interest in medicinal chemistry, possessing a rigid heterocyclic core and multiple functional groups that can interact with biological targets. Precise structural confirmation is paramount for any further development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will explain the causality behind experimental choices and provide a self-validating framework for interpreting the NMR data.
The choice of solvent is a critical first step in NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve a wide range of organic compounds, including carboxylic acids.[1] Its distinct solvent peak in ¹H NMR at approximately 2.50 ppm and in ¹³C NMR at 39.52 ppm provides a convenient internal reference.[2] However, it's important to be aware that DMSO-d₆ is hygroscopic and can exhibit strong solute-solvent interactions, which may influence chemical shifts, particularly for labile protons like the carboxylic acid and any absorbed water.[1][3]
Molecular Structure and Atom Numbering
A clear and systematic atom numbering scheme is essential for assigning NMR signals. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of the title compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:
Caption: Standard workflow for ¹H NMR data acquisition.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from similar structures.[4][5]
Table 1: Predicted ¹H NMR Data in DMSO-d₆
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | > 13.0 | Broad Singlet | - | 1H |
| H-8 | ~8.6 - 8.8 | Doublet | J = ~8.5-9.0 Hz | 1H |
| H-5 | ~8.4 - 8.5 | Doublet | J = ~2.0 Hz | 1H |
| H-3 | ~8.2 - 8.3 | Singlet | - | 1H |
| H-2', H-6' | ~8.1 - 8.2 | Doublet | J = ~8.5-9.0 Hz | 2H |
| H-7 | ~7.9 - 8.0 | Doublet of Doublets | J = ~8.5-9.0, ~2.0 Hz | 1H |
| H-3', H-5' | ~7.1 - 7.2 | Doublet | J = ~8.5-9.0 Hz | 2H |
| O-CH₂ | ~4.1 - 4.2 | Quartet | J = ~7.0 Hz | 2H |
| CH₃ | ~1.3 - 1.4 | Triplet | J = ~7.0 Hz | 3H |
Detailed Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm. Its broadness is a result of chemical exchange with residual water in the DMSO-d₆ solvent.[3]
-
Quinoline Ring Protons (H-3, H-5, H-7, H-8):
-
H-3: This proton is in a unique environment, adjacent to the nitrogen atom and the carboxylic acid group. It is expected to be a singlet, as it lacks vicinal coupling partners. Its position will be relatively downfield.
-
H-5, H-7, H-8: These protons form an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-5: This proton is ortho to the bromine atom and will appear as a doublet due to meta-coupling with H-7 (⁴J ≈ 2.0 Hz).[6][7] It will be significantly deshielded due to the anisotropic effect of the quinoline ring system.
-
H-8: This proton is ortho to the nitrogen-containing ring and will be a doublet due to ortho-coupling with H-7 (³J ≈ 8.5-9.0 Hz).[8][9]
-
H-7: This proton is coupled to both H-5 (meta) and H-8 (ortho), resulting in a doublet of doublets.[10]
-
-
-
Ethoxyphenyl Ring Protons (H-2', H-3', H-5', H-6'):
-
This 1,4-disubstituted (para) phenyl ring will show a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
H-2', H-6': These protons are ortho to the quinoline ring and will be more deshielded, appearing as a doublet.
-
H-3', H-5': These protons are ortho to the ethoxy group and will be more shielded, appearing as another doublet. Both doublets will exhibit a typical ortho-coupling constant (³J ≈ 8.5-9.0 Hz).[8]
-
-
Ethoxy Group Protons (O-CH₂, CH₃):
-
O-CH₂: The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three methyl protons (³J ≈ 7.0 Hz).[7]
-
CH₃: The methyl protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the two methylene protons (³J ≈ 7.0 Hz).[7]
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It reveals the number of chemically non-equivalent carbon atoms and gives insights into their hybridization and chemical environment.
Experimental Protocol: ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
Caption: Standard workflow for ¹³C NMR data acquisition.
Predicted ¹³C NMR Spectral Data
The expected chemical shifts for the 18 unique carbon atoms of this compound are presented below. Predictions are based on additivity rules and spectral data for similar quinoline and aromatic compounds.[11][12]
Table 2: Predicted ¹³C NMR Data in DMSO-d₆
| Carbon Assignment | Predicted δ (ppm) | Type (from DEPT) |
| C=O (Carboxyl) | ~167-170 | Quaternary (C) |
| C-4' (C-O) | ~160-162 | Quaternary (C) |
| C-2 | ~155-157 | Quaternary (C) |
| C-8a | ~148-150 | Quaternary (C) |
| C-4 | ~145-147 | Quaternary (C) |
| C-8 | ~135-137 | Methine (CH) |
| C-7 | ~130-132 | Methine (CH) |
| C-2', C-6' | ~129-131 | Methine (CH) |
| C-4a | ~128-130 | Quaternary (C) |
| C-5 | ~126-128 | Methine (CH) |
| C-1' | ~125-127 | Quaternary (C) |
| C-6 | ~121-123 | Quaternary (C) |
| C-3 | ~120-122 | Methine (CH) |
| C-3', C-5' | ~114-116 | Methine (CH) |
| O-CH₂ | ~63-65 | Methylene (CH₂) |
| CH₃ | ~14-16 | Methyl (CH₃) |
Detailed Interpretation of the ¹³C NMR Spectrum
-
Quaternary Carbons (C): There are seven quaternary carbons. The carboxyl carbon (C=O) will be the most downfield signal. The carbons attached to heteroatoms (C-2, C-4', C-6, C-8a) and the ring junction carbons (C-4, C-4a, C-1') will also appear in the downfield region. The signal for C-6, being attached to bromine, will be in the mid-aromatic range.
-
Methine Carbons (CH): The eight methine carbons of the aromatic rings will resonate in the typical aromatic region of ~114-137 ppm. The signals for C-3', C-5' will be the most upfield due to the electron-donating effect of the ethoxy group.
-
Aliphatic Carbons (CH₂ and CH₃): The methylene carbon (O-CH₂) will be deshielded by the adjacent oxygen, appearing around 63-65 ppm. The terminal methyl carbon (CH₃) will be the most upfield signal in the entire spectrum, appearing around 14-16 ppm.
To aid in the assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D techniques like COSY and HSQC if needed, provides a robust and definitive method for the structural characterization of this compound. The predicted data in this guide serves as a reliable reference for researchers, ensuring the scientific integrity of their work by confirming the identity and purity of this important chemical entity.
References
- Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet.
- Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link][13]
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa Journal of Science and Technology.
- YouTube. (2023). NMR 5: Coupling Constants.
- Iowa State University. (n.d.). NMR Coupling Constants.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (n.d.). Table 13. C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). Deuterated DMSO.
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An In-depth Technical Guide to the Prospective Crystal Structure of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. The specific analogue, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, holds significant interest for its potential as a therapeutic agent. A definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. While a solved crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a comprehensive technical roadmap for its determination and analysis. We will outline the theoretical framework and practical methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Furthermore, by drawing parallels with the crystal structure of the closely related compound, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, we will illustrate the expected molecular geometry, intermolecular interactions, and crystallographic parameters. This guide is intended to provide researchers with the foundational knowledge and procedural insights necessary to undertake such a crystallographic study.
Introduction: The Significance of Quinoline Scaffolds in Drug Discovery
The quinoline moiety is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a broad spectrum of biological activities.[1] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, this compound (PubChem CID: 1013959), combines several key structural features: a halogenated quinoline core, an ether linkage, and a carboxylic acid group, all of which can contribute to its interaction with biological targets.[2]
The determination of the precise three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled insight into its structure.[3][4][5] This information is critical for understanding molecular conformation, stereochemistry, and non-covalent interactions that govern crystal packing and, by extension, can influence physical properties such as solubility and stability. For drug development professionals, this data is invaluable for computational modeling, including docking studies and pharmacophore mapping.
Proposed Experimental Workflow for Crystal Structure Determination
The elucidation of the crystal structure of this compound would follow a multi-step process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.
Figure 1: A comprehensive workflow for the determination of a novel crystal structure.
Synthesis and Purification
The synthesis of this compound would likely proceed via established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction or a related condensation reaction. A plausible synthetic route could involve the reaction of 4-bromoaniline with pyruvic acid and 4-ethoxybenzaldehyde.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and 4-ethoxybenzaldehyde in a suitable solvent such as ethanol.
-
Initiation: Add pyruvic acid to the mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (calculated: 372.21 g/mol ).[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is essential.
Protocol 2: Single Crystal Growth
-
Solvent Screening: In small vials, dissolve small amounts of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Slow Evaporation: Leave the vials loosely capped to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, employ vapor diffusion by dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a less soluble "anti-solvent" that slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[5]
Protocol 3: Data Collection and Processing
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]
-
Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step also involves corrections for experimental factors such as absorption.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often employing software like SHELXS.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
Anticipated Crystal Structure and Comparative Analysis
In the absence of a determined structure for the title compound, we can draw valuable insights from the crystal structure of a similar molecule, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.[1]
Molecular Geometry
Based on the structure of the related compound, we can anticipate the following geometric features for this compound:
-
Planarity: The quinoline ring system is expected to be nearly planar.
-
Dihedral Angles: The dihedral angle between the quinoline ring system and the 4-ethoxyphenyl ring will be a key conformational feature. In the reference structure, the dihedral angle between the quinoline and phenyl rings is 25.44 (14)°.[1] A similar non-coplanar arrangement is expected for the title compound to minimize steric hindrance. The carboxylic acid group will also be twisted relative to the quinoline plane.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dictated by a network of non-covalent interactions.
Figure 2: Anticipated intermolecular interactions governing the crystal packing.
-
Hydrogen Bonding: A strong O-H···N hydrogen bond is expected to form between the carboxylic acid of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This is a common and robust interaction in quinoline-4-carboxylic acids.[7] This would likely lead to the formation of chains or dimers.
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the ethoxy group and various C-H donors are also anticipated, further stabilizing the crystal lattice.[1]
-
π-π Stacking: The aromatic quinoline and phenyl rings are likely to engage in π-π stacking interactions, contributing to the overall packing efficiency.
Crystallographic Data Summary (Hypothetical)
The following table presents a hypothetical summary of the crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Expected Value |
| Chemical Formula | C₁₈H₁₄BrNO₃ |
| Formula Weight | 372.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.5-1.7 |
| R-factor (R1) | < 0.05 |
| wR2 | < 0.15 |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-quality data necessary for a complete structural characterization. The anticipated molecular geometry and intermolecular interactions, informed by the analysis of a closely related compound, offer valuable predictive insights that can guide future research in the development of novel quinoline-based therapeutic agents. The determination of this crystal structure would be a significant contribution to the field, providing a solid foundation for the rational design of more potent and selective drug candidates.
References
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- Byrn, S. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1948. [Link]
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- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- American Chemical Society. (2022).
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- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1223599, 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.
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- European Journal of Chemistry. (2012). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry, 3(4), 459-465. [Link]
- PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2166912, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
- Fun, H. -K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892. [Link]
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An In-depth Technical Guide to the Solubility of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO and Ethanol
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are fundamental determinants of its potential therapeutic success. Among these, solubility stands out as a critical parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy.[1][2][3][4][5] This guide provides a comprehensive technical overview of the solubility of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid , a molecule of interest in medicinal chemistry, within two commonly utilized solvents in pharmaceutical research: dimethyl sulfoxide (DMSO) and ethanol.
This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their experimental designs. We will delve into the theoretical principles governing solubility, the specific properties of the solute and solvents, and present robust, self-validating protocols for the experimental determination of solubility.
Physicochemical Properties of this compound
Understanding the molecular structure and inherent properties of this compound is the first step in predicting and interpreting its solubility behavior.
-
Molecular Formula: C₁₈H₁₄BrNO₃[6]
-
Molecular Weight: 372.2 g/mol [6]
-
Key Structural Features:
-
Quinoline Core: A heterocyclic aromatic system, which is generally nonpolar.
-
Carboxylic Acid Group (-COOH): A polar functional group capable of acting as a hydrogen bond donor and acceptor. This group can also be ionized to form a carboxylate salt, which significantly increases aqueous solubility.[7]
-
Bromo Group (-Br): An electron-withdrawing group that contributes to the overall molecular size and can influence intermolecular interactions.
-
Ethoxyphenyl Group: A relatively large, nonpolar aromatic substituent with an ether linkage. The ether oxygen can act as a hydrogen bond acceptor.
-
The presence of both large nonpolar regions (the quinoline and ethoxyphenyl groups) and a highly polar, ionizable functional group (the carboxylic acid) suggests that the solubility of this compound will be highly dependent on the nature of the solvent.[8][9]
Theoretical Principles of Solubility
The adage "like dissolves like" is a foundational principle in chemistry, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7][8][9] This is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Polarity and Intermolecular Forces: The solubility of an organic compound is dictated by its overall polarity, which arises from the presence of polar functional groups and the size of nonpolar hydrocarbon portions.[7] Key intermolecular forces at play include:
-
Hydrogen Bonding: Occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The carboxylic acid group of the target compound is a prime site for hydrogen bonding.[8]
-
Dipole-Dipole Interactions: Attractive forces between polar molecules.[8]
-
London Dispersion Forces: Weak, temporary attractive forces present in all molecules, but are the primary forces in nonpolar compounds.[8]
-
Solvent Properties and Their Interaction with the Solute
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[10][11] Its versatility in dissolving a wide array of both polar and nonpolar compounds makes it a near-universal solvent in early-stage drug discovery and in vitro screening.[10][12][13]
-
Interaction with this compound:
-
The sulfoxide group (S=O) in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of the solute.
-
Its polar nature can effectively solvate the polar regions of the molecule.
-
The two methyl groups provide a degree of nonpolar character, enabling it to also interact with the nonpolar quinoline and ethoxyphenyl rings via London dispersion forces.
-
The ability of DMSO to disrupt both hydrophobic interactions and hydrogen bonding contributes to its effectiveness as a solvent for complex molecules.[14]
-
Ethanol
Ethanol is a polar, protic solvent, widely used in pharmaceutical formulations due to its ability to dissolve many active pharmaceutical ingredients (APIs) and its favorable safety profile.[15][16][17][18]
-
Interaction with this compound:
-
The hydroxyl group (-OH) of ethanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with the carboxylic acid group of the solute.
-
The ethyl group (-CH₂CH₃) is nonpolar and can interact with the nonpolar regions of the solute molecule through London dispersion forces.
-
Ethanol's ability to dissolve both water- and fat-soluble substances makes it a versatile solvent for compounds with mixed polarity.[15]
-
Experimental Determination of Solubility
To ensure scientific integrity, the method for determining solubility must be robust and reproducible. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[19][20][21][22]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol provides a self-validating system by ensuring that equilibrium is reached, which is confirmed by consistent concentration measurements over time.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Ethanol (200 proof)
-
Calibrated analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
Micropipettes
-
HPLC-UV or UPLC-MS system for quantification
-
Appropriate vials and filters (e.g., 0.22 µm PTFE syringe filters)
2. Experimental Workflow:
3. Detailed Step-by-Step Methodology:
-
Step 1: Preparation of Supersaturated Solution
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of glass vials. The presence of excess solid is crucial to ensure equilibrium is reached.[21]
-
Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Step 2: Equilibration
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.
-
Self-Validation Check: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between time points.[21]
-
-
Step 3: Separation of Undissolved Solid
-
After the equilibration period, remove the vials and allow the contents to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Alternatively, and often preferably to avoid disturbing the pellet, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high results.
-
-
Step 4: Sample Analysis
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the analytical method's standard curve.
-
Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. A pre-established calibration curve is required for accurate quantification.
-
-
Step 5: Calculation
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| DMSO | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
Interpretation of Results:
-
High Solubility in DMSO: Given DMSO's broad dissolving power, a high solubility value is anticipated. This is crucial for preparing high-concentration stock solutions for in vitro high-throughput screening.[10]
-
Solubility in Ethanol: The solubility in ethanol will provide valuable information for potential formulation strategies, as ethanol is a pharmaceutically acceptable solvent.[15][17] A lower solubility compared to DMSO might be expected due to the more balanced polarity of ethanol.
-
Temperature Dependence: An increase in solubility with temperature is generally expected for solid solutes. Data at 37°C is particularly relevant for predicting behavior under physiological conditions.
Conclusion
Determining the solubility of this compound in DMSO and ethanol is a critical exercise in its preclinical development. This guide has provided the theoretical framework and a robust, self-validating experimental protocol to achieve this. A thorough understanding of the compound's structural features and the properties of the chosen solvents allows for a rational interpretation of the experimental data. The resulting solubility profile will be instrumental in guiding future formulation development, ensuring the compound can be effectively delivered and evaluated in subsequent stages of drug discovery.
References
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Predicted mechanism of action for substituted quinoline-4-carboxylic acids
An In-Depth Technical Guide to the Predicted Mechanism of Action for Substituted Quinoline-4-Carboxylic Acids
Authored by: A Senior Application Scientist
Abstract
Substituted quinoline-4-carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the predicted mechanisms of action for this class of compounds, with a primary focus on their anticancer properties through the inhibition of dihydroorotate dehydrogenase (DHODH). We will delve into the structural basis of this interaction, explore alternative mechanisms of action, and present a comprehensive structure-activity relationship (SAR) analysis. Furthermore, this document furnishes detailed experimental protocols for researchers to validate these predicted mechanisms in their own laboratories.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system is a recurring motif in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic and structural properties make it an attractive scaffold for the development of novel therapeutic agents.[2][3] Among the various quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][4][5][6] This guide will primarily focus on the anticancer potential of substituted quinoline-4-carboxylic acids, elucidating the molecular mechanisms that underpin their therapeutic effects.
Primary Predicted Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A substantial body of evidence points to the inhibition of human dihydroorotate dehydrogenase (hDHODH) as a key mechanism for the anticancer activity of many substituted quinoline-4-carboxylic acids.[7][8]
The Critical Role of DHODH in Cancer Cell Proliferation
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8][9] Rapidly proliferating cancer cells have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[8] By blocking DHODH, substituted quinoline-4-carboxylic acids deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a cytostatic, rather than cytotoxic, effect.[10]
Structural Basis for DHODH Inhibition: A Tale of Two Moieties
The inhibitory activity of quinoline-4-carboxylic acids against DHODH is critically dependent on two key structural features:
-
The 4-Carboxylic Acid Group: This moiety is essential for activity and is believed to form a salt bridge with a key arginine residue (R136) in the active site of DHODH.[9][10] This electrostatic interaction anchors the inhibitor within the binding pocket.
-
The 2-Substituent: Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[7][9] This part of the molecule occupies a hydrophobic channel in the enzyme, and its interactions with nonpolar residues contribute significantly to the binding affinity.[10] The well-known DHODH inhibitor, brequinar, which features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent, serves as a classic example of this requirement.[7]
The following diagram illustrates the core pharmacophore and its interaction with the DHODH active site.
Caption: Pharmacophore model of quinoline-4-carboxylic acid binding to the DHODH active site.
Alternative and Secondary Mechanisms of Action
While DHODH inhibition is a prominent mechanism, the structural diversity of substituted quinoline-4-carboxylic acids allows them to interact with other biological targets.
Histone Deacetylase (HDAC) Inhibition
Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3).[9][11][12] In these molecules, the quinoline-4-carboxylic acid moiety acts as the "cap" group, which interacts with the surface of the enzyme. The overall activity is also dependent on a linker and a zinc-binding group.[9][11] Inhibition of HDACs can lead to cell cycle arrest and apoptosis, contributing to the anticancer effects of these compounds.[11][12]
Inhibition of Bacterial Topoisomerases
It is important to note the structural relationship between quinoline-4-carboxylic acids and the quinolone class of antibiotics. Quinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][13] This mechanism involves the stabilization of the enzyme-DNA complex, leading to double-stranded DNA breaks and bacterial cell death.[8] While the primary focus of this guide is on anticancer activity, some quinoline-4-carboxylic acid derivatives have also demonstrated direct antimicrobial properties, potentially through a similar mechanism.[14][15]
Other Reported Activities
The versatility of the quinoline-4-carboxylic acid scaffold is further demonstrated by reports of:
-
Antimalarial Activity: Quinoline-4-carboxamides have been developed as potent antimalarial agents.[16][17]
-
Serotonin Receptor Affinity: Certain derivatives have shown affinity for the 5-HT3 receptor.[18]
-
Anti-inflammatory Effects: Some compounds have exhibited anti-inflammatory properties in cellular models.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.
Substitutions at the C-2 Position
As previously mentioned, a bulky, lipophilic group at the C-2 position is crucial for DHODH inhibition.[7][9] The nature of this substituent can also influence activity against other targets. For instance, in the case of HDAC inhibitors, a 2-phenyl group serves as an effective cap moiety.[11]
Substitutions on the Benzo Ring
Modifications to the benzo portion of the quinoline ring can also modulate activity. For DHODH inhibitors, substitutions at the C-6 and C-7 positions can impact potency.[7] For example, a fluorine atom at the C-6 position is a feature of the potent DHODH inhibitor brequinar.[7]
Modifications to the 4-Carboxylic Acid
The 4-carboxylic acid is generally considered essential for DHODH inhibition.[7] However, esterification of this group can lead to prodrugs with improved oral absorption.[19] For other activities, such as antimalarial action, the carboxylic acid is often replaced with a carboxamide.[16][17]
The following table summarizes the key SAR findings for DHODH inhibition:
| Position | Substituent Type | Effect on DHODH Inhibition | Reference |
| C-2 | Bulky, hydrophobic (e.g., biphenyl, substituted pyridine) | Necessary for potent activity | [7][9] |
| C-4 | Carboxylic acid or its salt | Essential for binding to Arg136 | [7][10] |
| C-6 | Electron-withdrawing group (e.g., F) | Can enhance potency | [7] |
Experimental Workflows for Mechanism of Action Elucidation
To validate the predicted mechanism of action of a novel substituted quinoline-4-carboxylic acid, a series of well-defined experiments should be conducted.
Workflow for Validating DHODH Inhibition
Caption: Experimental workflow for confirming DHODH inhibition as the mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compound on purified hDHODH.
-
Materials: Purified recombinant hDHODH, dihydroorotate, decylubiquinone, 2,6-dichloroindophenol (DCIP), assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), test compound, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, purified hDHODH, and serial dilutions of the test compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Uridine Rescue Experiment
-
Objective: To confirm that the antiproliferative effect of the test compound is due to the inhibition of pyrimidine biosynthesis.
-
Materials: Cancer cell line (e.g., HCT116, K562), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, uridine, 96-well cell culture plates, MTT or SRB reagent, plate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubate the plates for 72 hours.
-
Assess cell viability using the MTT or SRB assay.
-
Compare the dose-response curves of the test compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the compound's antiproliferative effect is mediated by the inhibition of pyrimidine synthesis.[10]
-
Conclusion and Future Directions
Substituted quinoline-4-carboxylic acids are a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The inhibition of DHODH is a well-validated mechanism of action for many of these derivatives. However, the ability of this scaffold to interact with other targets, such as HDACs, highlights its versatility.
Future research in this area should focus on:
-
Improving Isoform Selectivity: For targets like HDACs, designing inhibitors with high selectivity for a specific isoform can lead to improved efficacy and reduced off-target effects.
-
Exploring Novel Mechanisms: The full range of biological targets for this scaffold has likely not yet been fully elucidated. Phenotypic screening coupled with chemoproteomics could uncover novel mechanisms of action.
-
Optimizing Pharmacokinetic Properties: Structure-based drug design can be employed to improve the drug-like properties of lead compounds, such as solubility and bioavailability.
By continuing to explore the rich chemistry and biology of substituted quinoline-4-carboxylic acids, the scientific community can unlock their full therapeutic potential.
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In Vitro Biological Screening of Novel Quinoline Derivatives: A Technical Guide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have demonstrated considerable promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides an in-depth, technical overview of the essential in vitro screening methodologies employed to evaluate the therapeutic potential of novel quinoline derivatives.
The journey from a newly synthesized compound to a viable drug candidate is a long and arduous one, with a high rate of attrition.[2] A significant portion of these failures can be attributed to a lack of efficacy or unforeseen toxicity.[2][3] Therefore, the early and comprehensive in vitro biological screening of new chemical entities is not merely a procedural step but a critical strategy to de-risk drug development projects. By identifying promising lead compounds and flagging potential liabilities at the outset, we can allocate resources more effectively and accelerate the delivery of new therapies to patients who need them.
This guide is structured to provide a logical and practical workflow for the in vitro evaluation of novel quinoline derivatives, starting from initial cytotoxicity assessments to more specific, target-oriented assays. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and present data in a clear and comparative format.
Part 1: Foundational Screening - Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any new compound with therapeutic potential is to determine its effect on cell viability and proliferation.[4][5][6] These assays are crucial for establishing a therapeutic window and identifying compounds with selective activity against diseased cells.
The Principle of Cell Viability Assays
Cell viability assays are indispensable tools in drug discovery, offering critical insights into the effects of pharmaceutical compounds on cellular health and growth.[4] These assays help to evaluate the potential toxicity of new drug candidates by quantifying cell survival, proliferation, and growth under various conditions.[4] Viability assays measure parameters indicative of metabolic activity, membrane integrity, or enzymatic activity to determine the number of living cells in a sample.[4] In contrast, proliferation assays focus on quantifying the rate of cell division.[4]
Key Methodologies for Assessing Cell Viability
Several robust and high-throughput methods are available to assess cell viability. The choice of assay depends on the specific research question, the cell type being used, and the anticipated mechanism of action of the compounds being tested.
1.2.1 Tetrazolium Reduction Assays (MTT, MTS, XTT)
These colorimetric assays are widely used to measure cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce a tetrazolium salt (e.g., MTT, MTS, XTT) to a colored formazan product, the absorbance of which can be quantified.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic and cost-effective method.[7]
-
MTS and XTT Assays: These are second-generation assays that produce a soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[8]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel quinoline derivatives for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Data Presentation: Summarizing Cytotoxicity Data
The results of cytotoxicity assays are typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. These values provide a quantitative measure of a compound's potency.
| Quinoline Derivative | Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | A549 (Lung Cancer) | 12.8 |
| Compound C | HCT116 (Colon Cancer) | 2.5 |
This is an example table. Actual values would be derived from experimental data.
Part 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis
Once a quinoline derivative has demonstrated significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][9]
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective anticancer drugs work by inducing apoptosis in tumor cells.
2.1.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptosis or necrosis.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[7]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints are of great interest as potential anticancer agents.[9]
2.2.1 Propidium Iodide Staining for DNA Content
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Caption: A typical workflow for in vitro screening of novel compounds.
Part 4: Antimicrobial Activity Screening
Quinoline derivatives have a long history as effective antimicrobial agents. The in vitro screening of new quinoline compounds for their antibacterial and antifungal activity is a crucial step in the development of new anti-infective drugs.
Broth Microdilution Assay
This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a serial dilution of the quinoline derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound. [10]It is a simple and widely used screening method. [10]
Part 5: Early ADME/Tox Profiling
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds. [2][11]In vitro ADME/Tox assays can help to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. [2][11]
Importance of Early ADME/Tox
Nearly half of all drug candidates fail due to insufficient efficacy, and up to 40% are discarded because of toxicity. [2]Early ADME/Tox studies play a vital role in evaluating the pharmacological properties of a drug candidate that can ultimately determine its success. [2][3]
Key In Vitro ADME/Tox Assays
A variety of in vitro tests are carried out throughout the drug discovery process to ensure the efficacy and safety of small molecules. [2]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the in vivo metabolic clearance of a compound.
-
CYP450 Inhibition: Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.
-
Permeability: Assessed using Caco-2 cell monolayers to predict the intestinal absorption of orally administered drugs. [11]* Genotoxicity: Assessed using assays such as the Ames test or in vitro micronucleus test to identify compounds that may cause genetic damage. [12]
Conclusion
The in vitro biological screening of novel quinoline derivatives is a multifaceted process that requires a strategic and systematic approach. By employing a cascade of well-validated assays, from initial cytotoxicity screening to target-specific and early ADME/Tox profiling, researchers can efficiently identify promising lead compounds and make informed decisions to advance the most promising candidates into further preclinical and clinical development. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of the quinoline scaffold.
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The 6-Bromo-Quinoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric framework that allows for diverse interactions with biological targets.[1][2] This "privileged scaffold" is found in a multitude of natural products with potent biological activities, including the renowned antimalarial agent quinine.[1] The versatility of the quinoline core has spurred the synthesis and investigation of a vast library of derivatives, leading to the development of numerous clinically approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[2][3][4] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an enduring and fruitful starting point for drug discovery campaigns.[5]
This technical guide will provide an in-depth exploration of the structure-activity relationships (SAR) of a particularly intriguing class of quinoline derivatives: the 6-bromo-quinolines. The introduction of a bromine atom at the 6-position offers a key point for further chemical modification through various cross-coupling reactions, significantly expanding the accessible chemical space.[6][7] We will delve into the synthesis of these compounds, their diverse biological activities, and the critical interplay between their structural features and therapeutic potential.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position of the quinoline ring is not merely a passive substituent. Its presence imparts several key advantages in the context of drug design and development:
-
A Versatile Synthetic Handle: The carbon-bromine bond is amenable to a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7] This allows for the facile introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of the chemical space around the quinoline core.
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can influence the overall electron distribution of the quinoline ring system. This can impact the pKa of the quinoline nitrogen, hydrogen bonding capabilities, and susceptibility to metabolic enzymes, thereby modulating the compound's pharmacokinetic profile.
-
Enhancement of Biological Activity: In many instances, the presence of a halogen, including bromine, at specific positions can lead to a significant enhancement of biological activity. This can be attributed to favorable interactions with the target protein, such as halogen bonding, or by influencing the overall conformation and lipophilicity of the molecule.
Synthesis of 6-Bromo-Quinoline and its Derivatives
The foundational 6-bromo-quinoline scaffold can be synthesized through several established methods, with the Skraup synthesis being a commonly employed approach starting from 4-bromoaniline.[6] Further derivatization is then achieved through a variety of organic reactions.
Core Synthesis: The Skraup Reaction
A generalized workflow for the synthesis of 6-bromo-quinoline is depicted below:
Caption: Key synthetic pathways for the derivatization of the 6-bromo-quinoline core.
A crucial aspect of derivatization is the activation of the 6-bromo position for nucleophilic aromatic substitution (SNAr). This is often achieved by introducing a strong electron-withdrawing group, such as a nitro group, onto the quinoline ring. [5][8]For instance, the nitration of 6-bromo-quinoline can yield 6-bromo-5-nitroquinoline, where the bromine at position 6 is activated for substitution by various nucleophiles like morpholine or piperazine. [5][8]
Structure-Activity Relationships of 6-Bromo-Quinoline Derivatives
The biological activity of 6-bromo-quinoline derivatives is profoundly influenced by the nature and position of other substituents on the quinoline ring. The following sections will explore the SAR of these compounds in key therapeutic areas.
Anticancer Activity
6-Bromo-quinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like DNA replication and cell signaling. [6][9] 1. Topoisomerase Inhibition:
Several brominated quinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair. [10][11]This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells. [10][11]A notable example is the potent antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline against various cancer cell lines. [9][10][11] 2. Kinase Inhibition:
The quinoline scaffold is a well-established framework for the design of kinase inhibitors. [3]Kinases are a family of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. [12]6-Bromo-quinoline derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR). [9][13]The 6-bromo-4-anilinoquinoline motif, for instance, is a known kinase inhibitor scaffold. [12] 3. Induction of Apoptosis:
A significant body of research has shown that various substituted 6-bromo-quinolines can induce apoptosis in cancer cells. For example, 6-bromo-5-nitroquinoline has been reported to exhibit significant antiproliferative and apoptotic effects with low cytotoxicity against several cancer cell lines. [8][14] Summary of Anticancer SAR:
| Compound Class | Key Structural Features | Mechanism of Action | Representative IC50 Values (µg/mL) |
| Brominated 8-Hydroxyquinolines | - Hydroxyl group at C-8- Bromine at C-5 and/or C-7 | Topoisomerase I Inhibition, Apoptosis Induction | 5,7-Dibromo-8-hydroxyquinoline: 6.7 (C6), 8.2 (HeLa), 9.5 (HT29) [9] |
| 6-Bromo-nitroquinolines | - Nitro group at C-5 | Apoptosis Induction | 6-Bromo-5-nitroquinoline showed high antiproliferative activity [14] |
| 6-Bromo-quinazoline-4(3H)-ones* | - Thio-quinazoline core- Aliphatic linker at SH group | EGFR Inhibition | Compound 8a: 15.85 µM (MCF-7), 17.85 µM (SW480) [13] |
Note: While not strictly a quinoline, the quinazoline scaffold is structurally related and provides valuable SAR insights.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. [15]Quinoline derivatives have long been recognized for their antimicrobial properties, and the 6-bromo-quinoline scaffold is no exception.
The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria and can even enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. [15]The mechanism of action for some of these compounds involves rapid membrane permeabilization and depolarization. [15] Furthermore, computational and experimental studies have identified quinoline derivatives as potential inhibitors of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. [16] Key SAR Observations for Antimicrobial Activity:
-
The presence of a polyamine chain, such as spermine, attached to a 6-bromoindole scaffold (structurally related to quinoline) can significantly enhance antimicrobial potency. [15]* Substitutions with sulfonyl, benzoyl, or propargyl moieties on a 6-amino-quinoline core can lead to compounds with excellent antibacterial and antifungal activity. [16]
Neuroprotective Effects
Recent research has begun to explore the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. [4][17][18][19]Their mechanisms of action in this context are often multifaceted, involving antioxidant properties and the inhibition of key enzymes in the brain. [17][18][19]While specific SAR studies on 6-bromo-quinolines for neuroprotection are still emerging, the broader class of quinoline derivatives has shown promise as:
-
Antioxidants: By scavenging harmful free radicals, they can protect neurons from oxidative stress, a key contributor to neurodegeneration. [17][19]* Enzyme Inhibitors: They can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. [17][18][19]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline standard methodologies for evaluating the biological activities of 6-bromo-quinoline derivatives.
Anticancer Activity Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Culture: Maintain cancer cell lines (e.g., HeLa, HT29, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2. [9]2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-quinoline derivatives in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil or cisplatin). [13][14]4. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the 6-bromo-quinoline derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The 6-bromo-quinoline scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its continued importance in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to the 6-bromo-quinoline core can lead to profound changes in biological activity and mechanism of action.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Utilizing advanced synthetic methodologies to create even more diverse libraries of 6-bromo-quinoline derivatives.
-
Multi-Target Drug Design: Designing single molecules that can modulate multiple biological targets, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
-
Mechanism of Action Studies: Employing advanced biochemical and cell biology techniques to further elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
In Vivo Evaluation: Progressing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemistry and biology of 6-bromo-quinoline derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
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A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Analogs
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and versatile substitution points have made it a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets. Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in numerous compounds with diverse therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[1][2][3][4]
This guide provides an in-depth exploration of the methodologies for discovering and synthesizing novel quinoline-4-carboxylic acid analogs. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices, insights into structure-activity relationships (SAR), and a practical guide to biological evaluation.
Part 1: Strategic Synthesis of the Quinoline-4-Carboxylic Acid Core
The construction of the quinoline ring is a well-established field with several classic name reactions. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale. Modern advancements have also introduced more efficient and environmentally friendly methods.
The Doebner Reaction: A Versatile Three-Component Approach
The Doebner reaction is a powerful method for synthesizing 2-substituted quinoline-4-carboxylic acids.[5] It involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3][6]
Causality and Mechanistic Insight: The reaction proceeds through an initial aldol-type condensation between the aldehyde and pyruvic acid to form an α,β-unsaturated keto-acid. This is followed by a conjugate addition of the aniline, cyclization, dehydration, and finally, an oxidation step to yield the aromatic quinoline ring. The choice of solvent and catalyst is crucial; often, refluxing in ethanol or acetic acid is sufficient.[6][7] The key advantage of this method is its convergent nature, allowing for rapid generation of diversity by varying the aniline and aldehyde starting materials.
The Gould-Jacobs Reaction: Building from Anilines and Malonates
The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), that can be further processed to quinoline-4-carboxylic acids.[8][9] The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).[8][10]
Causality and Mechanistic Insight: The initial step is a substitution reaction where the aniline displaces the ethoxy group. The resulting intermediate then undergoes a thermal intramolecular cyclization.[8][11] This cyclization is often the rate-limiting step and requires high temperatures, which can be achieved through conventional heating or more efficiently with microwave irradiation to reduce reaction times and improve yields.[11] Subsequent hydrolysis of the ester at the C3 position followed by decarboxylation yields the 4-quinolone. This method is particularly effective for anilines bearing electron-donating groups.[8]
The Pfitzinger Reaction: Isatin as a Key Building Block
The Pfitzinger reaction provides access to quinoline-4-carboxylic acids through the condensation of isatin (or substituted isatins) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][12]
Causality and Mechanistic Insight: The base (typically potassium hydroxide) opens the isatin ring to form an isatoic acid salt. This intermediate then condenses with the carbonyl compound (e.g., an enaminone or a ketone) followed by cyclization and dehydration to furnish the final quinoline-4-carboxylic acid.[1] This route offers a distinct advantage for synthesizing analogs with substituents on the benzene portion of the quinoline ring by simply starting with a appropriately substituted isatin.[12]
Part 2: A Validated Experimental Protocol
Trustworthiness in synthetic chemistry is built on reproducible and well-characterized protocols. The following section provides a detailed, self-validating procedure for the synthesis of a representative 2-arylquinoline-4-carboxylic acid via the Doebner reaction.
General Protocol for the Synthesis of 6-Benzoyl-2-phenylquinoline-4-carboxylic acid
This protocol is adapted from a validated procedure for the synthesis of MRP2 inhibitors.[6]
Materials & Reagents:
-
4-aminobenzophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminobenzophenone (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add benzaldehyde (1.0 eq) followed by the dropwise addition of pyruvic acid (1.2 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Maintain reflux for 3-5 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored every hour using TLC. A suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) should show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product. The reaction is complete when the starting aniline spot is no longer visible.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of ethanol can be reduced in vacuo.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Characterization: Dry the purified product under vacuum. The identity and purity of the final compound, 6-benzoyl-2-phenylquinoline-4-carboxylic acid, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the [M-1] ion is 352.0 m/z.[6]
Part 3: Biological Evaluation and Screening Cascade
The discovery of novel analogs requires a robust and logical screening process to identify promising candidates. This typically involves a tiered approach, starting with a primary assay against the target of interest, followed by secondary assays to assess broader biological effects like cytotoxicity.
Primary Target Assay: Dihydroorotate Dehydrogenase (DHODH)
Many quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy.[12][13]
Protocol: MTT Assay for Cellular Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a crucial secondary assay to determine the cytotoxicity of hit compounds.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5.0 x 10³ cells per well and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds (from 0-100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis (Self-Validation): The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 4: Structure-Activity Relationship (SAR) - The Key to Optimization
SAR analysis is the process of correlating specific structural features of a compound with its biological activity. For quinoline-4-carboxylic acids, systematic studies have identified key regions of the molecule that are critical for activity.[13][14]
mol [label=<
>]; } Caption: Core Quinoline-4-Carboxylic Acid Scaffold.A seminal study on DHODH inhibitors identified three critical regions for potent activity[13]:
-
The C2 Position: This position requires bulky, hydrophobic substituents for optimal activity. Groups like a 2'-fluoro-1,1'-biphenyl moiety have shown exceptional potency.[13]
-
The C4 Position: There is a strict requirement for a carboxylic acid or its corresponding salt at this position.[13][15] This group often forms crucial interactions, such as a salt bridge with arginine residues in the enzyme's active site.[12]
-
The Benzo Portion (Positions C5-C8): Substitutions on the benzene ring can significantly modulate activity and pharmacokinetic properties. For instance, a fluorine atom at the C6 position is a common feature in many potent analogs.[13]
The insights gained from SAR studies are paramount for guiding the next cycle of analog design, allowing for the rational optimization of potency, selectivity, and drug-like properties.
Data Summary: SAR of Quinoline Analogs as DHODH Inhibitors
The following table summarizes representative data, illustrating the impact of substitutions on biological activity. Data is conceptualized from findings in published studies.[12]
| Analog ID | R¹ (at C2) | R² (at C6) | R³ (at C7) | DHODH IC₅₀ (nM) |
| 1 | Phenyl | H | H | 150.5 ± 10.2 |
| 2 | 4-Fluorophenyl | H | H | 85.3 ± 5.6 |
| 3 | Biphenyl | F | H | 25.1 ± 2.1 |
| 4 (Lead) | 4'-(Trifluoromethyl)biphenyl | F | Cl | 8.7 ± 1.1 |
Conclusion
The discovery of novel quinoline-4-carboxylic acid analogs is a dynamic and rewarding field of research. A successful campaign is built upon a strategic foundation of versatile synthetic chemistry, a logical and efficient biological screening cascade, and insightful structure-activity relationship analysis. By understanding the causality behind experimental choices—from selecting the appropriate named reaction to designing the next generation of analogs based on SAR data—researchers can significantly enhance the probability of discovering compounds with potent and therapeutically valuable properties. This guide serves as a technical framework to empower scientists in this endeavor, bridging the gap between synthetic possibility and biological impact.
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a key intermediate in pharmaceutical research. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach to characterization. We detail the requisite analytical methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a systematic workflow for conducting forced degradation studies. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure the generation of reliable and reproducible data critical for formulation development, stability assessment, and regulatory compliance.
Introduction: The Imperative of Thermal Characterization
This compound is a member of the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities.[1][2] The journey of a drug candidate from discovery to a marketable product is contingent on a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical parameter that influences every stage of development, from synthesis and purification to storage and final formulation.
A comprehensive thermal stability and degradation profile provides invaluable insights into:
-
Maximum Processing Temperatures: Defining safe temperature limits for manufacturing processes such as drying, milling, and granulation.
-
Storage Conditions & Shelf-Life: Establishing appropriate storage conditions to prevent degradation over time, ensuring the drug product's safety and efficacy.[3]
-
Forced Degradation Insights: Intentionally degrading the molecule under controlled stress conditions (heat, light, humidity, acid, base, oxidation) helps to identify potential degradants.[3][4] This is a regulatory requirement that validates the stability-indicating power of analytical methods.[5]
This guide provides the scientific rationale and detailed protocols for a comprehensive investigation into the thermal behavior of this compound.
Physicochemical Properties Overview
A foundational understanding of the molecule's structure is essential for predicting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C18H14BrNO3 | [6][7][8] |
| Molecular Weight | 372.21 g/mol | [6][7][8] |
| CAS Number | 351001-28-0 | [6][7] |
| Structure | A quinoline core substituted with a bromo group, a carboxylic acid, and an ethoxyphenyl group. | [7] |
The key functional groups that will influence its thermal stability are the carboxylic acid (prone to decarboxylation), the ether linkage (susceptible to cleavage), and the bromo-substituted aromatic ring.
Part I: Thermal Analysis for Intrinsic Stability
The initial assessment of thermal stability involves characterizing the bulk material's response to heat in an inert atmosphere. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining decomposition temperatures.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA thermogram.
-
Calculate the first derivative of the TGA curve (DTG curve) to pinpoint the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (T5%).
-
Interpreting TGA Data:
| Parameter | Hypothetical Value | Interpretation |
| Tonset | ~250-270 °C | The initial temperature at which significant decomposition begins. This is a critical parameter for defining the upper limit for processing. |
| T5% | ~260-280 °C | The temperature at which 5% of the initial mass is lost. Often used as a practical indicator of the start of thermal degradation. |
| Major Mass Loss Step | ~250-350 °C | Likely corresponds to the loss of the carboxylic acid group as CO2 (decarboxylation), a common degradation pathway for such acids.[9] |
| Residue at 600 °C | < 5% | Indicates that the compound undergoes nearly complete decomposition and volatilization under these conditions. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[10]
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C (or just past the decomposition onset observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic (melting) and exothermic (decomposition) events.
-
Determine the melting point (Tm) as the peak temperature of the melting endotherm.
-
Interpreting DSC Data:
| Parameter | Hypothetical Value | Interpretation |
| Melting Point (Tm) | ~220-240 °C (sharp endotherm) | A sharp melting peak indicates a crystalline solid with high purity. The melting point provides a ceiling for storage and some processing steps. |
| Decomposition | Exothermic event following melting | If the melting endotherm is immediately followed by a broad exotherm, it indicates that decomposition occurs soon after melting. This is a critical finding, suggesting that the molten state is unstable. |
Part II: Forced Degradation Studies & Degradation Profile
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating capability of analytical methods.[3][5] The workflow involves subjecting the compound to various stress conditions and analyzing the resulting mixture using a high-resolution chromatographic technique, typically HPLC coupled with mass spectrometry (HPLC-MS).
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[3]
A. Thermal Degradation (Solid State)
-
Protocol: Store the solid compound in a controlled temperature oven at 80°C for 7 days.
-
Rationale: Assesses the stability of the drug substance in its solid form, relevant for storage.
B. Acid Hydrolysis
-
Protocol: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 48 hours. Neutralize before analysis.
-
Rationale: Tests susceptibility to low pH environments. The ether linkage and amide-like quinoline nitrogen may be susceptible.
C. Base Hydrolysis
-
Protocol: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Rationale: Tests susceptibility to high pH environments. The carboxylic acid will be deprotonated, potentially influencing other reaction pathways.
D. Oxidative Degradation
-
Protocol: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Rationale: The electron-rich aromatic rings could be susceptible to oxidation.
E. Photodegradation
-
Protocol: Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[5] Run a dark control in parallel.
-
Rationale: The conjugated aromatic system is a potential chromophore, making it susceptible to photolytic degradation.
Predicted Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. The identification of degradants via LC-MS/MS would confirm these predictions.
Potential Degradation Pathway
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Methodological & Application
Application Note: A Detailed Protocol for Assessing the Cytotoxicity of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid using the MTT Assay
Introduction: Context and Principle
Quinoline-4-carboxylic acid derivatives represent a class of heterocyclic compounds actively investigated for a wide range of therapeutic applications, including potential cytotoxic and antiproliferative activities against cancer cell lines.[1][2][3] The specific compound, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS No. 351001-28-0), is a member of this class whose biological effects warrant systematic evaluation.[4][5] This document provides a comprehensive, field-tested protocol for determining the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a foundational colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[6][7] Its principle is rooted in cellular metabolism. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, water-insoluble formazan product.[8][9][10][11] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cell viability.[8][12]
This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide that emphasizes experimental causality, robust controls for data integrity, and methods for accurate interpretation.
Materials and Reagents
2.1. Equipment
-
Certified Class II Biological Safety Cabinet
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Microplate Reader (capable of reading absorbance at 570 nm and 630 nm)
-
Multichannel Pipettors (10-200 µL range)
-
Single-channel Pipettors (1-1000 µL range)
-
Sterile Serological Pipettes
-
Hemocytometer or automated cell counter
-
Microplate-compatible centrifuge (for suspension cells)
2.2. Consumables
-
Sterile, flat-bottomed 96-well tissue culture plates
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Sterile conical tubes (15 mL and 50 mL)
2.3. Reagents and Solutions
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, A549, MCF-7). Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.
-
Trypsin-EDTA (0.25%): For detaching adherent cells.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.
-
MTT Reagent (5 mg/mL Stock Solution): Dissolve MTT powder in sterile PBS. Vortex to mix thoroughly. Sterilize the solution using a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C for up to 6 months.[13] Causality: Filtering is critical to remove any un-dissolved particles and potential microbial contaminants. Storing in the dark is essential as MTT is light-sensitive.
-
Formazan Solubilization Solution: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl. Alternatively, pure DMSO or acidified isopropanol (0.04 N HCl in isopropanol) can be used.[6][14] Expert Insight: While DMSO is common, an SDS-based solution is highly effective at lysing cells and dissolving formazan crystals, which can reduce variability in cell types resistant to other solvents.[6]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance.
Experimental Workflow Overview
The entire process, from cell preparation to data analysis, follows a structured sequence designed to ensure reproducibility and accuracy.
Caption: High-level overview of the MTT cytotoxicity assay workflow.
Detailed Step-by-Step Protocol
Phase 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency. Use cells with a low passage number to ensure consistent biological responses.
-
Harvesting: For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium. For suspension cells, gently collect them from the flask.
-
Cell Counting: Perform a viable cell count using a hemocytometer with Trypan Blue exclusion or an automated cell counter.
-
Seeding Density Optimization (Critical Step): Before testing the compound, determine the optimal cell seeding density. This is the density that provides a linear and robust absorbance signal (typically 0.75-1.25) at the end of the experiment.[15]
-
Prepare serial dilutions of cells (e.g., from 1,000 to 40,000 cells/well).
-
Plate 100 µL of each dilution into multiple wells of a 96-well plate.
-
Incubate for the planned duration of the drug treatment (e.g., 48 hours).
-
Perform the MTT assay (Phase 3) and plot absorbance vs. cell number to identify the linear range.
-
-
Plate Seeding: Based on the optimization, dilute the cell suspension to the desired concentration in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: To avoid "edge effects" caused by evaporation, do not use the outermost perimeter wells for experimental data. Instead, fill them with 100-200 µL of sterile PBS or medium.[16]
-
Phase 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Ensure it is fully dissolved.
-
Incubation: Incubate the seeded plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
Serial Dilutions: Prepare serial dilutions of the test compound in culture medium from the stock solution. For example, to test concentrations from 0.1 µM to 100 µM, create a series of 2X concentrated solutions.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentration of the test compound, vehicle (DMSO), or positive control to the designated wells.
-
Causality: The final concentration of DMSO in the wells must be consistent across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[16]
-
Phase 3: MTT Assay Execution
-
Incubation with Compound: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.45 mg/mL).[12]
-
Incubate with MTT: Return the plate to the incubator for 2-4 hours. During this time, viable cells will produce visible purple formazan crystals. Monitor the formation under a microscope.
-
Solubilize Formazan Crystals:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[6] Add 150 µL of the Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
For Suspension Cells: Centrifuge the plate (e.g., 500 x g for 5 minutes) to pellet the cells.[13] Carefully aspirate the supernatant, then add 150 µL of the solubilization solution.
-
-
Incubate and Mix: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[11] Pipetting up and down can aid this process.[6] Visually inspect the wells to confirm no purple precipitate remains.
Phase 4: Data Acquisition
-
Measure Absorbance: Read the absorbance of each well using a microplate reader.
-
Measurement Wavelength: 570 nm (the absorbance maximum for formazan).[12][17]
-
Reference Wavelength: 630-650 nm. Causality: The reference wavelength corrects for background absorbance caused by cell debris, fingerprints, or plate imperfections, thereby increasing the accuracy of the measurement.[6][18]
-
Assay Validation: The Importance of Controls
A properly controlled experiment is essential for trustworthy data. The plate layout should be meticulously planned to include all necessary controls.
Caption: Example plate layout illustrating essential experimental controls.
-
Blank Control (No Cells): Contains only culture medium, MTT reagent, and solubilization solution. This value is subtracted from all other readings to account for background absorbance.[15][19]
-
Vehicle Control (Untreated Cells): Contains cells treated with the same concentration of DMSO as the test compound wells. This represents 100% cell viability.
-
Compound Interference Control (No Cells): Contains medium, the highest concentration of the test compound, MTT, and solvent. This is crucial to check if the compound itself is colored or has reducing properties that could interfere with the assay, leading to false results.[6][20]
-
Positive Control: Contains cells treated with a known cytotoxic agent. This confirms that the cell system and assay are responsive to toxic stimuli.
Data Analysis and Interpretation
-
Corrected Absorbance: Average the triplicate readings for each condition. Subtract the average absorbance of the Blank Control from all other averages.
-
Corrected Absorbance = (Absorbance of Sample) - (Average Absorbance of Blank)
-
-
Calculate Percent Viability: Normalize the data to the Vehicle Control, which is set to 100% viability.
-
% Viability = [(Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Vehicle Control)] x 100
-
-
Dose-Response Curve and IC50: Plot the Percent Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.
Sample Data Table
| Compound Conc. (µM) | Avg. Absorbance (570nm) | Corrected Absorbance | % Viability |
| 0 (Blank) | 0.055 | N/A | N/A |
| 0 (Vehicle) | 1.155 | 1.100 | 100% |
| 1 | 1.045 | 0.990 | 90.0% |
| 10 | 0.605 | 0.550 | 50.0% |
| 100 | 0.165 | 0.110 | 10.0% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination of medium or reagents.[15] Phenol red or serum interference.[16] MTT reagent degradation (appears blue/green).[15] | Use sterile technique. Test for contamination. Use phenol red-free and/or serum-free medium during MTT incubation.[11][16] Discard degraded MTT solution and prepare fresh, light-protected aliquots.[18] |
| Low Absorbance Readings | Cell seeding density is too low.[16] Incubation time with MTT is too short. Compound treatment time is insufficient to induce cytotoxicity. | Perform a cell titration experiment to find the optimal seeding density.[16] Increase MTT incubation time (up to 4 hours). Extend the compound treatment period (e.g., 48 or 72 hours). |
| Incomplete Formazan Dissolution | Insufficient solvent volume or mixing. Inappropriate solvent for the cell type.[6] | Ensure complete aspiration of medium before adding solvent. Increase shaking time or gently pipette to mix.[11] Try an alternative solvent like 10% SDS or a DMSO/SDS mixture.[14][21] |
| High Variability Between Replicates | Inaccurate pipetting. Uneven cell seeding ("edge effects").[16] Cells are unhealthy or not in log-phase growth. | Calibrate pipettes. Avoid using outer wells of the plate. Ensure a homogenous single-cell suspension before seeding. Use healthy, consistently passaged cells.[16] |
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- Abcam.
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- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
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- Alfa Chemistry. CAS 351001-28-0 this compound.
- MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties.
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Application Notes and Protocols: Investigating the Anticancer Potential of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in Cancer Cell Lines
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Quinoline-based compounds have been reported to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, modulation of the cell cycle, and interference with crucial signaling pathways that drive tumor growth.[3] Within this promising class of molecules, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351001-28-0) emerges as a compound of significant interest for oncological research.[4][5] Its structure, featuring a quinoline-4-carboxylic acid core, a bromine substituent at the 6-position, and a 4-ethoxyphenyl group at the 2-position, suggests the potential for interaction with various biological targets implicated in cancer progression.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to investigating the in vitro anticancer effects of this compound. We will delve into hypothesized mechanisms of action based on related compounds and provide detailed, field-proven protocols for assessing its cytotoxicity, its impact on key cellular proteins, and its influence on cell cycle progression in cancer cell lines.
Hypothesized Mechanism of Action
While direct studies on this compound are emerging, the broader family of quinoline-4-carboxylic acid derivatives offers valuable insights into its potential mechanisms. One such mechanism involves the inhibition of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3.[8][9] SIRT3 plays a complex role in cancer metabolism and stress response. Its inhibition can lead to cell cycle arrest, particularly at the G0/G1 phase, and induce cellular differentiation, thereby curbing the proliferative capacity of cancer cells.[8][9]
Another plausible mechanism is the induction of apoptosis, or programmed cell death, a common pathway for many chemotherapeutic agents.[10] Quinolone derivatives have been shown to trigger caspase-dependent apoptosis, associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10]
Therefore, we can hypothesize that this compound may exert its anticancer effects by:
-
Inhibiting key regulatory enzymes like SIRT3, leading to cell cycle arrest.
-
Inducing apoptosis through the intrinsic (mitochondrial) pathway.
The following protocols are designed to rigorously test these hypotheses.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11] This protocol will enable the determination of the half-maximal inhibitory concentration (IC50) of the compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to create a series of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Treatment Duration (hr) | Hypothetical IC50 (µM) |
| MCF-7 (Breast) | 48 | 15.5 |
| A549 (Lung) | 48 | 22.8 |
| HeLa (Cervical) | 48 | 18.2 |
Analysis of Apoptotic and Cell Cycle Proteins by Western Blotting
Western blotting is a technique to detect specific proteins in a sample. This protocol is designed to investigate the effect of the compound on key proteins involved in apoptosis (e.g., Cleaved Caspase-3, Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin D1, p21).
Caption: A streamlined workflow for Western Blot analysis.
Protocol:
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, Cyclin D1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] This protocol will determine if the compound induces cell cycle arrest.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% cold ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| Compound (IC50) | 68.5% | 15.3% | 16.2% |
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic effects, its influence on key cellular proteins, and its impact on cell cycle progression, researchers can elucidate its mechanism of action and pave the way for further preclinical development. The hypothesized inhibition of SIRT3 and induction of apoptosis offer exciting avenues for investigation, potentially positioning this compound as a valuable tool in the fight against cancer.
References
- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
- Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Wikipedia. (n.d.). Cell cycle analysis.
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2014). Journal of Chemical and Pharmaceutical Research.
- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- Bioorganic & Medicinal Chemistry. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- bioRxiv. (2023). DropBlot: single-cell western blotting of chemically fixed cancer cells.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- PubChem. (n.d.). This compound.
- Smolecule. (2023). Buy 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | 350999-95-0.
- ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- PubMed Central. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results.
- European Journal of Chemistry. (n.d.). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)
- PubChem. (n.d.). 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
- NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- MDPI. (n.d.). 2-(3-Bromophenyl)
- Bioorganic & Medicinal Chemistry. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.
- PubMed. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities.
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Application Notes & Protocols: In Vivo Experimental Design Using 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in a Murine Model of Systemic Inflammation
Abstract
This document provides a comprehensive guide for the in vivo evaluation of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a novel compound with putative anti-inflammatory properties. The experimental design detailed herein is based on the structural characteristics of the compound, which belongs to the quinoline-4-carboxylic acid class known to interact with inflammatory signaling pathways. We present a robust framework for assessing the compound's efficacy, pharmacokinetics, and pharmacodynamics in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar chemical entities.
Introduction: Scientific Rationale and Experimental Strategy
This compound is a synthetic compound with a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer effects. Specifically, certain quinoline-4-carboxylic acid derivatives have been shown to modulate inflammatory responses.
Given the limited existing data on this specific compound, a logical first step is to investigate its potential as an anti-inflammatory agent. We hypothesize that this compound may inhibit key pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which is activated by LPS.
This guide outlines a multi-stage in vivo experimental design to test this hypothesis. The study will progress from initial tolerability and pharmacokinetic profiling to a robust efficacy evaluation in a well-established murine model of acute systemic inflammation.
Pre-Clinical In Vivo Workflow
The following diagram illustrates the proposed experimental workflow for the in vivo characterization of this compound.
Caption: High-level overview of the in vivo experimental workflow.
Phase 1: Preliminary In Vivo Studies
Compound Formulation and Administration
The initial step is to develop a suitable vehicle for in vivo administration. The choice of vehicle will depend on the solubility of this compound.
Protocol: Vehicle Screening and Formulation
-
Solubility Assessment: Test the solubility of the compound in common biocompatible solvents such as saline, PBS, DMSO, and various oil-based vehicles (e.g., corn oil, sesame oil).
-
Vehicle Selection: A common starting formulation for quinoline derivatives is a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, with a small percentage of a surfactant like Tween 80 to improve solubility and stability.
-
Route of Administration: For initial studies, intraperitoneal (i.p.) injection is often preferred as it bypasses the gastrointestinal tract and first-pass metabolism, providing high bioavailability. Oral gavage (p.o.) should also be considered to assess oral bioavailability for potential clinical translation.
Acute Tolerability Study
This study aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Protocol: Single Ascending Dose Study
-
Animal Model: Use healthy, 8-10 week old C57BL/6 mice.
-
Dose Groups: Administer single doses of the compound at escalating concentrations (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
-
Monitoring: Observe the mice for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 72 hours post-administration.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing the efficacy study.
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Use cannulated C57BL/6 mice to facilitate serial blood sampling.
-
Dosing: Administer a single, well-tolerated dose of the compound (e.g., 10 mg/kg) via the intended route of administration (i.p. and/or p.o.).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters as summarized in the table below.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life of the compound |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation |
Phase 2: Efficacy in a Murine Model of Systemic Inflammation
This phase will assess the therapeutic efficacy of this compound in an LPS-induced model of systemic inflammation.
Experimental Design and Groups
Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Test Compound (Low Dose) + LPS
-
Group 4: Test Compound (High Dose) + LPS
-
Group 5: Dexamethasone (Positive Control) + LPS
-
-
Dosing Regimen: Administer the test compound or vehicle 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer a single i.p. injection of LPS (e.g., 5 mg/kg).
-
Monitoring and Sample Collection: Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection). Collect blood and tissues at a predetermined time point (e.g., 4-6 hours post-LPS) for pharmacodynamic analysis.
Phase 3: Pharmacodynamic and Mechanistic Analysis
This phase aims to understand how the compound exerts its therapeutic effects.
Cytokine and Chemokine Profiling
Protocol: Measurement of Pro-inflammatory Cytokines
-
Sample Preparation: Isolate plasma from blood samples collected in Phase 2.
-
Analysis: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
-
Expected Outcome: A significant reduction in pro-inflammatory cytokine levels in the compound-treated groups compared to the vehicle + LPS group would indicate anti-inflammatory activity.
Histopathological Analysis
Protocol: Assessment of Organ Damage
-
Tissue Collection: Harvest key organs such as the liver, lungs, and kidneys.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analysis: A qualified pathologist should score the tissue sections for signs of inflammation and tissue damage (e.g., immune cell infiltration, edema, necrosis).
Target Engagement and Pathway Analysis
The following diagram illustrates the hypothesized signaling pathway that may be modulated by this compound.
Caption: Hypothesized mechanism of action via inhibition of the TLR4-NF-κB pathway.
Protocol: Western Blot Analysis
-
Protein Extraction: Extract total protein from tissue homogenates (e.g., liver).
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, IκBα) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the effect of the compound on protein expression and phosphorylation.
Data Analysis and Interpretation
Statistical analysis should be performed using appropriate methods. For comparisons between multiple groups, use one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This application note provides a detailed and scientifically grounded framework for the in vivo evaluation of this compound. By following these protocols, researchers can systematically assess the compound's tolerability, pharmacokinetics, and anti-inflammatory efficacy, and gain insights into its mechanism of action. This comprehensive approach is essential for advancing novel chemical entities through the pre-clinical drug development pipeline.
References
- Quinoline-4-carboxylic Acids as Anti-inflammatory Agents.Journal of Medicinal Chemistry. [Link]
- Toll-Like Receptor 4 (TLR4) Signaling Pathway.
- Animal Models of Systemic Inflammation.Current Protocols in Immunology. [Link]
- Pharmacokinetics and Drug Metabolism.Goodman & Gilman's The Pharmacological Basis of Therapeutics. [Link]
- Histopathology and Tissue Analysis.Bancroft's Theory and Practice of Histological Techniques. [Link]
- Guide for the Care and Use of Laboratory Animals.
Application Notes and Protocols for the Use of Quinoline Derivatives as Kinase Inhibitors in Cellular Signaling Pathways
Introduction: The Central Role of Kinases and the Rise of Quinoline Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the phosphorylation of substrate proteins, a mechanism that acts as a molecular switch to modulate cellular signaling pathways.[3] Given their central role, the dysregulation of kinase activity is a hallmark of numerous human diseases, particularly cancer, making them one of the most important classes of drug targets.[1][4]
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to form the core of highly potent and selective kinase inhibitors.[3][5] The nitrogen atom in the quinoline ring often forms a crucial hydrogen bond within the hinge region of the kinase ATP-binding pocket, anchoring the molecule and enabling potent inhibition.[3] This has led to the development and FDA approval of several quinoline-based drugs, such as bosutinib (a dual Src/Abl inhibitor) and lenvatinib (a multi-kinase inhibitor targeting VEGFR and other kinases), validating the therapeutic potential of this chemical class.[5]
This guide provides a comprehensive overview of the application of quinoline derivatives as kinase inhibitors, detailing their mechanisms of action on key signaling pathways and providing robust, validated protocols for their investigation in a research setting.
Part 1: Mechanism of Action and Key Signaling Pathways Targeted by Quinoline Derivatives
Quinoline-based inhibitors predominantly act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates. The versatility of the quinoline scaffold allows for chemical modifications that can confer selectivity towards specific kinases, enabling the precise targeting of dysregulated signaling pathways.
Several critical signaling cascades are known to be modulated by quinoline derivatives:
The EGFR Signaling Axis (MAPK/ERK and PI3K/AKT Pathways)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways crucial for cell proliferation and survival.[6][7] Many cancers exhibit EGFR overexpression or activating mutations. Quinoline derivatives have been successfully developed to inhibit EGFR, thereby blocking its downstream effects on the MAPK/ERK and PI3K/AKT pathways.[5][8][9]
Caption: EGFR signaling cascade and the inhibitory action of quinoline derivatives.
The VEGFR Signaling Pathway and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic signals of VEGF.[10] In cancer, tumors induce angiogenesis—the formation of new blood vessels—to supply nutrients and oxygen. Quinoline derivatives that inhibit VEGFR-2 kinase activity can effectively block this process, thereby starving the tumor and preventing its growth and metastasis.[11][12][13][14]
Caption: VEGFR-2 signaling pathway, a key driver of angiogenesis.
The JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system and cell development.[15][16] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[17] JAK inhibitors, including those with a quinoline core, can block the pathway at its origin, preventing the phosphorylation and activation of STAT proteins.[18][19]
Caption: The JAK/STAT signaling pathway and its inhibition point.
Part 2: Application Notes - Experimental Design and Rationale
The successful evaluation of a quinoline derivative requires a logical progression from direct biochemical assays to more complex, physiologically relevant cell-based models.
Causality in Assay Selection
-
Biochemical (Enzymatic) Assays: These are the first step to confirm direct target engagement. By using a purified kinase enzyme, you can determine if the compound directly inhibits its activity without the complexities of a cellular environment. This assay is essential for calculating the IC50 (half-maximal inhibitory concentration) , a primary measure of a compound's potency.[20]
-
Cell-Based Assays: While biochemical assays confirm target binding, they do not predict a compound's effect in a living system. Cell-based assays are critical for understanding how a compound behaves in a physiological context, accounting for factors like cell permeability, off-target effects, and interaction with other cellular components.[21][22] These assays are used to determine the GI50 (half-maximal growth inhibition) or to confirm downstream pathway modulation.[23][24]
Trustworthiness Through Controls
Every protocol must be a self-validating system. Rigorous controls are non-negotiable for data integrity.
-
Vehicle Control (e.g., 0.1% DMSO): Since most inhibitors are dissolved in DMSO, this control is essential to ensure that the solvent itself has no effect on the experimental outcome.
-
Positive Control: A well-characterized, known inhibitor of the target kinase should be run in parallel. This validates that the assay system is working correctly and provides a benchmark for the potency of your test compound.
-
Untreated Control: This baseline control shows the normal state of the cells or kinase activity without any treatment.
Compound and Cell Line Management
-
Compound Solubility: Quinoline derivatives can be hydrophobic. Always determine the solubility limit in your cell culture medium to avoid compound precipitation, which leads to inaccurate results. Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions for experiments.
-
Cell Line Selection: The choice of cell line is paramount. For an EGFR inhibitor, for instance, use a cell line with known EGFR dependency (e.g., A549 non-small cell lung cancer) and a control line with low EGFR expression to demonstrate on-target activity.[8][9]
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the primary assessment of a novel quinoline-based kinase inhibitor.
Experimental Workflow Overview
Caption: Logical workflow for characterizing a quinoline kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 value of a quinoline derivative against a purified kinase. This protocol is a generalized template for luminescence-based kinase assays (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Quinoline derivative (test compound) and positive control inhibitor
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the quinoline derivative in 100% DMSO. Create a 10-point serial dilution series (e.g., starting from 100 µM) in kinase buffer.
-
Kinase Reaction Setup:
-
To each well of a white plate, add 5 µL of the compound dilution (or vehicle/positive control).
-
Add 10 µL of a 2.5X solution of the kinase and substrate in kinase buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of a 2.5X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The exact time may need optimization depending on the kinase's activity.
-
Develop Signal (ADP Detection):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis:
-
Normalize the data: Set the vehicle control (DMSO) as 100% activity and a "no kinase" or maximally inhibited control as 0% activity.
-
Plot the normalized % activity against the log concentration of the inhibitor.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT or equivalent)
Objective: To determine the GI50 value and assess the cytotoxic/cytostatic effect of the quinoline derivative on a cancer cell line.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Quinoline derivative
-
MTT reagent (or CellTiter-Glo®, WST-1, etc.)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol for MTT)
-
Clear, flat-bottom 96-well plates
-
Microplate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2X serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) in a standard cell culture incubator (37°C, 5% CO2).
-
Develop Signal (MTT example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data: Set the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the % viability against the log concentration of the inhibitor.
-
Use non-linear regression to calculate the GI50 value.
-
Protocol 3: Western Blot Analysis for Pathway Inhibition
Objective: To visually confirm that the quinoline derivative inhibits the phosphorylation of a key downstream effector of the target kinase in a cellular context.
Materials:
-
Selected cancer cell line
-
6-well plates
-
Quinoline derivative
-
Growth factor/stimulant if required (e.g., EGF for the EGFR pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Serum-starve the cells for 12-24 hours if investigating a growth factor-stimulated pathway.
-
Inhibition and Stimulation: Pre-treat cells with the quinoline derivative (at 1X, 5X, and 10X the GI50 value) or vehicle for 1-2 hours. If required, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes).
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour in blocking buffer.
-
Incubate with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and/or a housekeeping protein like β-actin.
-
Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein signal, confirms specific inhibition of the signaling pathway.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. A well-structured table is ideal for presenting the inhibitory profile of a compound.
Table 1: Inhibitory Profile of a Hypothetical Quinoline Derivative (Compound Q-X1)
| Target/Assay | Method | Cell Line | IC50 / GI50 (nM) | Notes |
| EGFR Kinase | Biochemical (ADP-Glo) | N/A | 15.2 ± 2.1 | Direct, potent inhibition of the isolated enzyme. |
| VEGFR-2 Kinase | Biochemical (ADP-Glo) | N/A | 25.7 ± 4.5 | High potency against a key angiogenesis target. |
| Src Kinase | Biochemical (ADP-Glo) | N/A | 350.6 ± 25.8 | Moderate off-target activity. |
| PI3Kα Kinase | Biochemical (ADP-Glo) | N/A | >10,000 | Highly selective against PI3Kα. |
| Cell Growth | Cell Viability (MTT) | A549 (High EGFR) | 45.3 ± 6.7 | On-target effect in EGFR-dependent cells. |
| Cell Growth | Cell Viability (MTT) | HCT116 (Low EGFR) | 890.1 ± 75.2 | Demonstrates selectivity for EGFR-driven cells. |
Data are presented as mean ± standard deviation from three independent experiments.
References
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (Source: Wiley Online Library, URL: [Link])
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Application Notes & Protocols: High-Throughput Screening of Quinoline-4-Carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include antimalarial, antibacterial, antifungal, and anticancer properties.[1][2] The versatility of this scaffold makes it an attractive starting point for the discovery of novel therapeutics. High-throughput screening (HTS) of libraries containing quinoline-4-carboxylic acid derivatives is a critical step in identifying new lead compounds for drug development.[3][4] This guide provides a detailed overview of the principles and protocols for designing and executing successful HTS campaigns for this important class of molecules.
Designing a High-Throughput Screening Campaign
A successful HTS campaign is a multi-step process that requires careful planning and execution.[3] The key stages include target identification, assay development, primary and secondary screens, and data analysis to identify "hits".[3]
Core Principles of HTS Assay Design
The foundation of any HTS campaign is a robust and reliable assay.[5][6] For quinoline-4-carboxylic acid libraries, the choice of assay will depend on the biological target of interest. Common targets for this class of compounds include enzymes like kinases and dihydroorotate dehydrogenase (DHODH), as well as G protein-coupled receptors (GPCRs).[7][8][9]
Key considerations for assay development include:
-
Relevance to the Target: The assay must accurately reflect the biological activity of interest.
-
Miniaturization: Assays are typically performed in 384- or 1536-well plates to maximize throughput and minimize reagent consumption.[4][10]
-
Automation Compatibility: The assay protocol should be amenable to automation using liquid handling robotics.[6]
-
Signal Detection: The readout should be sensitive, reproducible, and easily detectable by a microplate reader.[10] Common detection methods include fluorescence, luminescence, and absorbance.[8][10]
Workflow for a Typical HTS Campaign
The overall workflow of an HTS campaign is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays for Enzyme Targets
Enzymes, particularly kinases, are common targets for quinoline-4-carboxylic acid inhibitors.[8] Several HTS-compatible assay formats are available to measure enzyme activity.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[11] Active kinases consume ATP, leading to a decrease in the luminescent signal.[11][12]
Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
Luciferase + Luciferin + ATP (remaining) → Light
Step-by-Step Protocol:
-
Compound Plating: Dispense 1 µL of each compound from the quinoline-4-carboxylic acid library into a 384-well assay plate. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP remaining.[11]
-
Signal Reading: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a microplate reader.
Data Interpretation: A lower luminescent signal indicates higher kinase activity and therefore less inhibition by the compound. Conversely, a high signal suggests potent inhibition.
Protocol 2: Fluorescence-Based Protease Assay (FRET)
Fluorescence Resonance Energy Transfer (FRET) assays are widely used for screening protease inhibitors.[13] These assays utilize a substrate that contains a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.[13]
Principle: Fluorophore-Substrate-Quencher (low fluorescence) + Protease → Cleaved Substrate-Fluorophore (high fluorescence) + Quencher
Step-by-Step Protocol:
-
Compound Plating: Dispense 1 µL of each library compound into a 384-well black assay plate.
-
Enzyme Addition: Add 20 µL of the target protease solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the FRET substrate to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time) for each well.
Data Interpretation: A lower reaction rate in the presence of a compound indicates inhibition of the protease.
Cell-Based Assays for GPCR Targets
G protein-coupled receptors (GPCRs) are another important class of drug targets.[14][15] Cell-based assays are typically used to screen for modulators of GPCR activity.[14]
Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs
Many GPCRs, when activated, signal through the Gq pathway, leading to an increase in intracellular calcium (Ca2+).[16][17] This change in calcium concentration can be measured using fluorescent calcium indicators.
Principle: GPCR Activation → Gq Pathway → Increased Intracellular [Ca2+] → Increased Fluorescence of Calcium-Sensitive Dye
Step-by-Step Protocol:
-
Cell Plating: Plate cells expressing the target GPCR in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cells. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer the plate to a fluorescence plate reader equipped with a liquid handling system. Add the compounds from the quinoline-4-carboxylic acid library to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist for the GPCR.
-
Data Analysis: The change in fluorescence upon agonist stimulation is measured.
Data Interpretation: Antagonists will reduce the agonist-induced increase in fluorescence, while agonists will directly stimulate an increase in fluorescence.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the success of any HTS campaign.[18][19]
Z'-Factor for Assay Quality Assessment
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20][21] It takes into account the dynamic range of the signal and the variability of the data.[5][22]
Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[21][23]
Hit Validation and Follow-Up
Compounds identified as "hits" in the primary screen require further validation to confirm their activity and eliminate false positives.[24]
Hit Confirmation Workflow
Caption: A typical workflow for hit validation and progression.
Steps in Hit Validation:
-
Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (IC50 or EC50 values).
-
Orthogonal Assays: Hits are tested in a different assay format to rule out assay-specific artifacts.
-
Structure-Activity Relationship (SAR) Studies: Analogs of the confirmed hits are synthesized and tested to understand the relationship between chemical structure and biological activity.[24]
Conclusion
High-throughput screening of quinoline-4-carboxylic acid libraries is a powerful approach for the discovery of novel drug candidates. By carefully designing and validating robust assays, and by implementing a rigorous process for data analysis and hit validation, researchers can significantly increase the chances of identifying promising lead compounds for further development. The protocols and principles outlined in this guide provide a solid foundation for conducting successful HTS campaigns in this important area of medicinal chemistry.
References
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- Insausti, A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
- BMG LABTECH. (n.d.). AlphaScreen.
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Kovalevich, J., & Lang, T. J. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Agilent. (2021). High-Throughput GPCR Assay Development.
- BPS Bioscience. (n.d.). Luminescent Assay Kits.
- Basnet, P., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
- Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery.
- Zhang, X. D. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
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- Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
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- Mazhari, R., et al. (2017). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate.
- Southern Research. (n.d.). High-Throughput Screening & Discovery.
- Loughborough University Research Repository. (2007). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods.
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- Wollenhaupt, J., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
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- A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). MDPI.
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- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2014). PMC - NIH.
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Guide to the Preparation and Handling of Stock Solutions: 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 351001-28-0). The integrity of experimental data in chemical and biological research is fundamentally reliant on the accuracy and stability of the compound solutions used. This guide is designed to provide researchers with a robust methodology, explaining the scientific rationale behind each step to ensure the highest degree of reproducibility and accuracy in downstream applications. We will cover critical aspects from solvent selection and concentration calculation to validation and long-term storage, establishing a self-validating system for compound handling.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core. Understanding its structural attributes is key to predicting its behavior in solution. The molecule's large aromatic surface area suggests a hydrophobic nature, while the carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, influencing its solubility in polar and basic solvents. The presence of a bromine atom increases its molecular weight and can affect its reactivity.
A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 351001-28-0 | [1][2] |
| Molecular Formula | C₁₈H₁₄BrNO₃ | [1][2] |
| Molecular Weight | 372.21 g/mol | [1][2] |
| Appearance | Typically a solid powder (visual inspection needed) | [3] |
While specific, empirically determined solubility data for this exact compound is not widely published, its structure as a quinoline carboxylic acid derivative allows us to make informed decisions for solvent selection.[4]
Foundational Principles: Solvent Selection and Concentration
The choice of solvent is the most critical decision in the preparation of a stock solution. An ideal solvent must fully dissolve the compound without causing its degradation, and it must be compatible with the downstream experimental system (e.g., cell culture, enzymatic assays).[5]
-
Dimethyl Sulfoxide (DMSO): For complex organic molecules like the topic compound, DMSO is the solvent of choice.[6][7] Its high polarity and aprotic nature allow it to effectively solvate a wide range of compounds. However, it is crucial to be aware that DMSO can be toxic to cells, typically at concentrations above 0.5-1.0%.[8] Therefore, final working solutions should be prepared by diluting the DMSO stock to ensure the final DMSO concentration is below this toxic threshold.
-
Concentration Rationale: Preparing a high-concentration stock solution (e.g., 10 mM) is standard practice.[9] This approach minimizes the volume of solvent added to the experimental system, thereby reducing potential solvent-induced artifacts.[10] It also allows for a wide range of working concentrations to be prepared through serial dilution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Required Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial or polypropylene microcentrifuge tube
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation of Required Mass
The molarity formula (Molarity = Moles / Volume) is used to determine the mass of the compound needed.
Formula: Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (mL)
Example Calculation for 1 mL of a 10 mM Stock:
-
Mass (mg) = 10 mM * 372.21 g/mol * 1 mL
-
Mass (mg) = 3.72 mg
Therefore, 3.72 mg of the compound is needed to make 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Before opening the vial of the compound, centrifuge it briefly to ensure all powder is collected at the bottom.[3]
-
Weighing: Tare the analytical balance with a clean, empty vial. Carefully weigh out the calculated mass (e.g., 3.72 mg) of the compound directly into the tared vial. Record the exact mass. Proper handling practices, such as not sticking a spatula directly into the main reagent container, are crucial to avoid contamination.[5]
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Final Check: Once dissolved, the solution should be clear and free of any visible precipitate.
-
Labeling: Immediately label the vial with the compound name, exact concentration, solvent, and preparation date. Proper labeling is essential to avoid mix-ups and ensure traceability.[10]
Workflow for Stock Solution Preparation
Caption: A flowchart of the key steps for preparing a stock solution.
Quality Control and Validation
A prepared stock solution should not be assumed to be accurate without validation. Quality control (QC) procedures are essential to ensure the concentration and integrity of the compound, which underpins the reliability of experimental results.[11][12][13]
-
Initial QC Check (Mandatory):
-
Visual Inspection: After preparation and before each use, visually inspect the solution for any signs of precipitation or color change. If precipitation occurs, the solution may need to be gently warmed and vortexed.
-
Freeze-Thaw Test: After the first freeze-thaw cycle, re-inspect the solution to ensure the compound remains soluble.
-
-
Advanced QC (Recommended for Assay Development):
-
UV-Vis Spectrophotometry: For chromophoric compounds, measuring absorbance at a specific wavelength can confirm concentration, though this requires a previously established extinction coefficient.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to confirm both the identity (via mass spectrometry) and purity (via chromatography) of the compound in solution.[5]
-
Quality Control Decision Pathway
Caption: Decision-making workflow for the quality control of stock solutions.
Storage and Handling
Proper storage is critical to maintain the stability and integrity of the small molecule.[5] Incorrect storage can lead to degradation, precipitation, or contamination.
-
Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, the primary stock solution should be divided into smaller, single-use aliquots.[3][8] This practice protects the integrity of the main stock.
-
Temperature: Store the aliquots in tightly sealed vials at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Light and Air Exposure: Bromo-substituted aromatic compounds can be sensitive to light.[14] Storing solutions in amber vials will prevent potential photodegradation. Ensure vials are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.
| Condition | Recommendation | Rationale |
| Short-Term Storage | Aliquots at -20°C for up to 1 month. | Prevents frequent freeze-thaw cycles of the main stock.[8] |
| Long-Term Storage | Aliquots at -80°C for up to 6 months. | Minimizes chemical degradation over extended periods.[8] |
| Container | Tightly sealed amber glass vials or light-blocking polypropylene tubes. | Protects against photodegradation and solvent evaporation.[9] |
| Handling | Thaw aliquots at room temperature and vortex gently before use. Do not refreeze. | Ensures homogeneity and prevents degradation from repeated temperature changes. |
References
- Google. (n.d.). Current time information in Toronto, CA.
- National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
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- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- ResearchGate. (n.t.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.
- Elchemy. (2024, September 3). Quality Control in Chemical Industry: Policies & Regulations.
- FasterCapital. (2025, April 8). Stock solution: From Concentrated to Controlled: The Diluted Method.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
- AZoLifeSciences. (2021, October 21). Understanding Quality Control in Analytical Chemistry.
- ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.
- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
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Flow cytometry protocol after treatment with 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Characterizing Cellular Responses to 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Using Multiparametric Flow Cytometry
Abstract
Quinoline derivatives represent a promising class of compounds in drug discovery, with numerous analogues demonstrating potent anticancer and antimicrobial activities.[1][2] The compound this compound belongs to this pharmacologically significant scaffold. A critical step in the preclinical evaluation of such novel compounds is the detailed characterization of their effects on cellular physiology. Flow cytometry offers a high-throughput, quantitative, and single-cell resolution platform to dissect complex cellular responses to therapeutic candidates. This guide provides a comprehensive set of protocols for researchers to evaluate the primary mechanisms of action of this compound, focusing on its potential to induce apoptosis, cause cell cycle arrest, and generate oxidative stress. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Rationale for a Multiparametric Approach
The biological activity of quinoline and quinazoline derivatives often involves the induction of apoptosis and perturbation of the cell cycle.[3][4] Therefore, a thorough investigation of a novel compound like this compound necessitates a multi-faceted approach. Relying on a single endpoint can be misleading; for instance, a reduction in viable cells could be due to cytotoxic necrosis or programmed cell death (apoptosis). By simultaneously evaluating multiple parameters, researchers can build a more complete and accurate mechanistic profile of the compound's activity.
This document outlines three core flow cytometry assays:
-
Apoptosis Analysis: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: To determine if the compound induces arrest at specific phases of cellular division.
-
Reactive Oxygen Species (ROS) Detection: To measure intracellular oxidative stress, a common mechanism of drug-induced cell death.[5]
Before proceeding with these detailed protocols, it is imperative to determine the optimal treatment concentration and duration. A preliminary dose-response curve using a simple viability assay (e.g., MTT or trypan blue exclusion) is strongly recommended to identify the IC50 (half-maximal inhibitory concentration) of the compound for the specific cell line being used. This ensures that the concentrations used in the flow cytometry experiments are biologically relevant.
Experimental Workflow Overview
A logical workflow is critical for obtaining reliable and interconnected data. The overall process involves treating cultured cells with the compound, harvesting them at specific time points, staining with fluorescent probes, and finally, analyzing the samples on a flow cytometer.
Caption: Overall experimental workflow from cell treatment to data interpretation.
Protocol I: Analysis of Apoptosis Induction via Annexin V & Propidium Iodide Staining
Principle
This assay is a gold standard for detecting apoptosis by flow cytometry.[6] It relies on two fluorescent probes:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[7][8]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[8]
This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact of sample preparation).
Sources
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Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Quinolone-Based Antimicrobial Compounds
Introduction: The Enduring Significance of Quinolines and MIC Testing
Quinolone derivatives represent a cornerstone class of synthetic antimicrobial agents, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Their therapeutic success stems from a well-defined mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for DNA replication, transcription, and repair, and their disruption by quinolones leads to rapid bacterial cell death.[3] The continued evolution of this class, from nalidixic acid to the modern fluoroquinolones, has been driven by structural modifications to the core quinoline ring, enhancing potency and pharmacokinetic properties.[1]
As new quinoline-based compounds are developed to combat the growing threat of antimicrobial resistance, a robust and standardized method for evaluating their in vitro efficacy is paramount.[4] The Minimum Inhibitory Concentration (MIC) is the most widely accepted metric for this purpose.[5] Defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro, the MIC is a critical parameter in the drug discovery and development pipeline.[6] It provides a quantitative measure of a compound's potency, guides structure-activity relationship (SAR) studies, and is a key component in predicting clinical outcomes.[4][7]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on performing MIC assays for quinoline-based compounds. The protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10] We will delve into the causality behind experimental choices, address common challenges specific to quinoline derivatives, and provide a framework for accurate data interpretation.
Mechanism of Action: How Quinolones Inhibit Bacterial Growth
Understanding the molecular target of quinolones is fundamental to designing and interpreting susceptibility assays. Quinolones selectively target bacterial type II topoisomerases, which are structurally distinct from their eukaryotic counterparts, providing a basis for their selective toxicity.
-
DNA Gyrase (a Topoisomerase II): Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for relieving the torsional strain that arises during DNA replication and transcription.[3]
-
Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[1]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes in place. This prevents the re-ligation of the DNA strands that the enzymes have cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.[3]
Protocol: Broth Microdilution MIC Assay for Aerobic Bacteria
The broth microdilution method is the "gold standard" for determining MIC values, offering a quantitative and reproducible assessment of antimicrobial activity.[5][9] This protocol is based on the CLSI M07 document, a widely accepted standard for bacteria that grow aerobically.[9][10]
I. Essential Materials and Reagents
-
Test Compounds: Quinolone-based derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are standardized as they can influence the activity of some antimicrobials and affect bacterial membrane permeability.
-
Bacterial Strains: Pure, fresh cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli) and relevant Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Equipment:
-
Sterile, 96-well, U- or V-bottom microtiter plates.
-
Multichannel and single-channel pipettes.
-
Spectrophotometer or turbidimeter.
-
Incubator (35°C ± 2°C, ambient air).
-
Sterile reagent reservoirs.
-
Vortex mixer.
-
II. Step-by-Step Experimental Workflow
1. Preparation of Quinolone Stock Solution:
-
Accurately weigh the quinoline compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration).
-
Expert Insight: Many novel quinoline derivatives exhibit poor aqueous solubility.[11][12] DMSO is the recommended solvent, but its final concentration in the assay wells must not exceed 1%, as higher concentrations can inhibit bacterial growth or potentiate the compound's effect.[11] Always prepare a stock solution that allows for sufficient dilution to minimize the final DMSO concentration.
2. Preparation of Standardized Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select several morphologically similar colonies.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low MICs.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of adjusted inoculum into 9.9 mL of CAMHB), from which 100 µL will be added to each well.[5]
3. Assay Plate Preparation (Serial Dilution):
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the quinoline compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a gradient of compound concentrations.
4. Inoculation and Controls:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Column 11 (Growth Control): This well contains CAMHB and the bacterial inoculum but no test compound. It must show clear turbidity after incubation.
-
Column 12 (Sterility Control): This well contains only 200 µL of CAMHB (no compound, no inoculum). It must remain clear, confirming the sterility of the medium.
-
Solvent Control (Recommended): Set up a separate well or column containing the highest concentration of DMSO used in the assay (e.g., 1%) with the bacterial inoculum to ensure the solvent itself is not inhibiting growth.[11]
5. Incubation:
-
Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation and contamination.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[5] Causality: This incubation time is standardized to allow for sufficient bacterial growth in the control wells for reliable visual inspection.
IV. Data Analysis and Interpretation
1. Reading the MIC:
-
After incubation, place the microtiter plate on a dark, non-reflective surface or use a reading mirror.
-
Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the quinoline compound at which there is no visible growth (i.e., the first clear well).[6] A small, distinct button of cells at the bottom of the well is also considered growth.[5]
2. Interpreting the Results:
-
The raw MIC value (e.g., 4 µg/mL) is compared to established clinical breakpoints.[13] Breakpoints are specific MIC values defined by regulatory bodies like CLSI and EUCAST that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[7][14]
-
Susceptible (S): The infection is likely to respond to a standard dosage of the drug.[13]
-
Intermediate (I): The compound may be effective in body sites where the drug is physiologically concentrated or when a higher dose can be used.[13]
-
Resistant (R): The concentration of the drug required to inhibit the organism is not achievable with standard doses, and therapeutic failure is likely.[13]
-
3. Data Presentation: MIC data should be presented in a clear, tabular format. For novel compounds without established breakpoints, the raw MIC values are reported.
Table 1: Sample MIC Data for Novel Quinolone Compounds
| Compound | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Quino-A | 2 | 4 | 0.25 |
| Quino-B | 0.5 | 1 | 0.25 |
| Quino-C | 16 | >64 | 0.25 |
V. Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor aqueous solubility of the quinoline derivative.[11] | - Ensure the final DMSO concentration is ≤1%.[11]- Prepare a higher concentration stock and use a smaller volume.- The pH of the medium can affect the solubility of quinoline, which is a weak base.[15][16] However, altering the pH of the test medium is not recommended as it will affect bacterial growth. Focus on optimizing the stock solution. |
| Inconsistent MIC Results | - Inoculum density is not properly standardized.- Improper serial dilution technique.- Variation in media batches or incubation conditions. | - Always use a freshly prepared 0.5 McFarland standard for inoculum preparation.- Ensure thorough mixing at each dilution step.- Run QC strains with known MIC ranges with every batch of tests to validate the entire system.[17] |
| Growth in Sterility Control | Contamination of media, reagents, or equipment. | - Use aseptic technique throughout the procedure.- Discard contaminated media and reagents. |
| No Growth in Growth Control | - Inoculum was not viable or was not added.- Residual disinfectant in the microtiter plate. | - Verify inoculum preparation and addition steps.- Use sterile, tissue-culture treated plates. |
| "Trailing" or "Skipped" Wells | Trailing: Reduced, but not absent, growth over a range of concentrations.Skipped: Growth at a higher concentration after a well showing no growth. | - Trailing: Can be compound-specific. Read the MIC as the lowest concentration with no visible growth. Re-test to confirm.- Skipped: Often due to technical error (e.g., splashing, missed well during inoculation). The entire test for that compound should be repeated. |
References
- Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
- ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- Clinical and Laboratory Standards Institute (CLSI). (n.d.).
- ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]
- ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
- YouTube. (2022). Mechanism of action of quinolone antibiotics. [Link]
- tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]
- ResearchGate. (2012).
- ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
- Idexx. (n.d.).
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- National Center for Biotechnology Information (NCBI). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
- Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
- National Center for Biotechnology Information (NCBI). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
- National Center for Biotechnology Information (NCBI). (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. [Link]
- YouTube. (2025).
- EUCAST. (n.d.). MIC EUCAST. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. [Link]
- AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]
- National Center for Biotechnology Information (NCBI). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly increase your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prominent and historically significant methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Pfitzinger reaction and the Doebner reaction .[1]
-
Pfitzinger Reaction: This is a condensation reaction between an isatin derivative (in this case, 5-bromoisatin) and a carbonyl compound with an α-methylene group (here, 1-(4-ethoxyphenyl)ethanone) in the presence of a strong base.[2][3][4] It is often a robust and high-yielding method for this specific substitution pattern.
-
Doebner Reaction: This is a three-component reaction involving an aniline (4-bromoaniline), an aldehyde (4-ethoxybenzaldehyde), and pyruvic acid.[5][6] While versatile, the classical Doebner reaction can suffer from low yields, particularly when using anilines with electron-withdrawing groups like bromine, which deactivates the aromatic ring.[7][8][9]
Q2: For this specific target molecule, which synthesis route is generally recommended to maximize yield?
For the synthesis of this compound, the Pfitzinger reaction is generally the preferred route .
Causality: The Pfitzinger reaction is typically more reliable and less prone to the side reactions that plague the Doebner synthesis, such as tar formation from the polymerization of aldehydes.[10][11] The reaction of isatin with enolizable ketones in a strongly alkaline medium is a very convenient one-pot entry to quinoline-4-carboxylic acids.[4] Modern modifications of the Doebner reaction have improved yields, but the Pfitzinger route often provides a more direct and higher-yielding pathway with readily available starting materials.[8][9]
Q3: What are the most critical parameters that influence the reaction yield?
Regardless of the chosen route, several parameters are critical to achieving a high yield:
-
Quality of Starting Materials: Impurities in reactants can inhibit the reaction or lead to unwanted byproducts. Anhydrous reagents and solvents are often recommended, as water can interfere with acid- or base-catalyzed steps.[7]
-
Base/Catalyst Selection and Concentration: In the Pfitzinger reaction, the choice and concentration of the base (e.g., KOH, NaOH) are crucial for the initial hydrolysis of the isatin amide bond.[2][12] In the Doebner reaction, the acid catalyst (Brønsted or Lewis acid) choice is critical for promoting the condensation steps while minimizing side reactions.[10][13]
-
Temperature Control: Many quinoline syntheses require heating to proceed efficiently.[7] However, excessive temperatures can cause degradation of materials and promote polymerization, especially in the Doebner and Friedländer syntheses.[7][14] Careful temperature management is key.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Reaction progress should always be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[3][14]
Q4: How should I effectively monitor the reaction progress?
Regular monitoring is essential for maximizing yield by ensuring the reaction goes to completion without forming excessive degradation products.
-
Thin-Layer Chromatography (TLC): This is the most common and cost-effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting materials from the product. The reaction is complete when the limiting starting material spot is no longer visible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can track the disappearance of reactants and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C18H14BrNO3, [M+H]⁺ ≈ 372.02).
Troubleshooting Guide: The Pfitzinger Reaction
The Pfitzinger reaction is the recommended pathway. This section addresses the most common issues encountered during this synthesis.
Problem 1: Low or No Product Yield
This is the most frequent challenge and can often be traced back to a few key steps in the mechanism.
Q: My reaction has stalled, and the yield is very low. What is the most likely cause?
A: The most common failure point is the initial base-catalyzed ring-opening of the 5-bromoisatin.
-
Causality: The Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2][3][12] If this step is incomplete, the subsequent condensation with the ketone cannot occur efficiently.
-
Troubleshooting Steps:
-
Verify Base Strength and Concentration: Use a strong base like potassium hydroxide (KOH). A 33% (w/v) solution in ethanol or an ethanol/water mixture is typically effective.[12][15]
-
Ensure Complete Isatinate Formation: Before adding the ketone, allow the 5-bromoisatin to stir with the basic solution at room temperature for at least one hour. A distinct color change, often from orange/purple to brown or pale yellow, indicates the formation of the potassium isatinate salt.[3][12][15]
-
Check Ketone Reactivity: Ensure the 1-(4-ethoxyphenyl)ethanone is of high purity. The reaction relies on the formation of an enolate from this ketone, which then attacks the isatinate intermediate. The mixture typically requires refluxing for several hours (12-24h) to drive the condensation and cyclization to completion.[4][15]
-
Problem 2: Difficulty with Product Isolation and Purification
Even with a successful reaction, yield can be lost during the workup and purification stages.
Q: The reaction appears complete by TLC, but I am recovering very little solid product after workup. Where did my product go?
A: The product, a carboxylic acid, is likely soluble in the basic aqueous solution as its carboxylate salt and requires careful acidification to precipitate.
-
Causality: The reaction is performed under strongly basic conditions. After the reaction, the quinoline-4-carboxylic acid product exists as a water-soluble potassium or sodium salt. It will not precipitate until the solution is neutralized and then acidified.
-
Troubleshooting Steps:
-
Solvent Removal and Extraction: After cooling the reaction, remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation. Dissolve the remaining residue in water. Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and other neutral impurities.[3][4]
-
Controlled Acidification: Place the aqueous layer containing your product salt in an ice bath to reduce the solubility of the final product. Slowly add a dilute acid, such as acetic acid or dilute HCl, while stirring vigorously.[3][16]
-
Monitor pH: Monitor the pH of the solution. The product will precipitate as the solution becomes acidic. Aim for a final pH of approximately 4-5 to ensure complete precipitation.[3]
-
Collect and Wash: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts, then dry thoroughly.[3]
-
Data & Workflow Visualization
Table 1: Comparison of Synthetic Routes
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | 5-Bromoisatin, 1-(4-ethoxyphenyl)ethanone | 4-Bromoaniline, 4-Ethoxybenzaldehyde, Pyruvic Acid |
| Reagents | Strong Base (e.g., KOH) | Acid Catalyst (Brønsted or Lewis) |
| Common Yield | Generally Good to Excellent[3][4] | Variable; Can be low with deactivated anilines[6][8] |
| Primary Side Reaction | Degradation under harsh conditions | Tar/Polymer formation[10] |
| Recommendation | Highly Recommended | Feasible, but requires more optimization |
Diagram 1: Pfitzinger Synthesis General Workflow
Caption: General workflow for the Pfitzinger synthesis and purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Optimized Experimental Protocol (Pfitzinger Route)
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
5-Bromoisatin
-
1-(4-ethoxyphenyl)ethanone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Acetic Acid or 1M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving KOH pellets in 95% ethanol. For example, dissolve 10 g of KOH in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic.[12]
-
Isatin Ring Opening: To the stirred KOH solution, add one molar equivalent of 5-bromoisatin. Allow the mixture to stir at room temperature for 1 hour. The suspension should change color, indicating the formation of the potassium salt of isatinic acid.[3][15]
-
Addition of Carbonyl Compound: Add 1.2 to 1.5 molar equivalents of 1-(4-ethoxyphenyl)ethanone to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 79°C for ethanol). Maintain a steady reflux for 12 to 24 hours.[15]
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the 5-bromoisatin spot has been completely consumed.
-
Workup - Part 1 (Purification): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and extract twice with diethyl ether to remove unreacted ketone and other neutral impurities. Discard the organic layers.[3]
-
Workup - Part 2 (Precipitation): Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add acetic acid or 1M HCl dropwise to acidify the solution to a pH of 4-5. A solid precipitate of the desired product should form.[3][16]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or DMF.[3][17] Dry the purified solid in a vacuum oven to obtain the final product.
References
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem
- Troubleshooting low yields in the quinoline cycliz
- Doebner–Miller reaction - Wikipedia
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- Doebner-Miller Reaction - SynArchive
- Doebner-Miller reaction and applic
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
- (PDF)
- Recent advances in the synthesis of quinolines: a review - RSC Publishing
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central
- Pfitzinger reaction - Wikipedia
- An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl | Request PDF - ResearchG
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Applic
- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
- The Pfitzinger Reaction. (Review)
- Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- )
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH
- Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins | Request PDF - ResearchG
- (PDF)
- This compound | C18H14BrNO3 | CID 1013959
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)
- This compound - Echemi
- 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
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Technical Support Center: HPLC Purification of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CID: 1013959). This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges and provide field-proven methodologies and troubleshooting advice in a direct question-and-answer format.
The unique structure of this analyte—possessing a basic quinoline nitrogen, an acidic carboxylic acid, and a bulky hydrophobic ethoxyphenyl group—presents specific challenges in reversed-phase chromatography.[1][2] Its behavior is highly dependent on mobile phase pH, making careful method development essential for achieving optimal purity and peak shape.[3][4][5]
Section 1: Recommended Initial HPLC Purification Protocol
Before troubleshooting, it is essential to have a robust starting point. The following protocols for analytical and preparative scale reversed-phase HPLC (RP-HPLC) are designed to provide good initial separation for most crude samples of this compound.
Data Presentation: Method Parameters
Table 1: Analytical RP-HPLC Method Parameters
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | A C18 phase provides the necessary hydrophobic retention for this molecule (XLogP3 ≈ 4.4).[1] A high-purity, fully end-capped silica minimizes secondary interactions with the basic quinoline nitrogen, preventing peak tailing.[6][7] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Formic acid maintains a low pH (~2.7) to keep the carboxylic acid group protonated (neutral), ensuring good retention.[3][8] It is also MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a strong organic solvent with a low UV cutoff and lower viscosity than methanol, resulting in lower backpressure.[6] |
| Gradient | 50% to 95% B over 15 minutes, then hold and re-equilibrate | A gradient is necessary to elute this relatively nonpolar compound and clean the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. |
| Detection (UV) | ~330-340 nm | Quinoline derivatives typically have strong UV absorbance in this range. Determine the absorbance maximum (λmax) from a UV scan for best sensitivity. |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent peak distortion. |
Table 2: Preparative RP-HPLC Method Parameters
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Column | High-purity, end-capped C18 (e.g., 250 x 21.2 mm, 5-10 µm) | Larger diameter for higher loading capacity. Larger particles reduce backpressure, which is critical at higher flow rates.[9] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Consistent with the analytical method for predictable scale-up. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Consistent with the analytical method. |
| Gradient | 50% to 95% B over 20-30 minutes | The gradient is shallowed and extended to maintain resolution with the higher sample load.[10] |
| Flow Rate | 20-25 mL/min | Adjusted for the 21.2 mm ID column. |
| Sample Prep. | Dissolve in minimal DMSO or DMF, then dilute with Acetonitrile | The sample must be fully dissolved. Using a strong solvent initially and diluting with the mobile phase organic is a good strategy. Always filter the sample solution through a 0.45 µm filter.[7][11] |
| Loading | 50-150 mg per injection (Varies with purity and column) | Loading must be determined empirically to avoid peak shape distortion from mass overload.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for purifying this compound?
A1: Mobile phase pH is, without question, the most critical parameter. The molecule is amphoteric, containing both a basic quinoline nitrogen and an acidic carboxylic acid group. Its retention and peak shape will change dramatically with pH.[3][5] For reversed-phase chromatography, the goal is to suppress the ionization of the carboxylic acid to make it less polar and more retentive. Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) protonates the carboxylic acid, rendering it neutral.[5][8] This ensures consistent retention and avoids the poor peak shapes that can arise when dealing with ionized acids.
Q2: Which column chemistry is best: C18, C8, or Phenyl?
A2: A C18 column is the recommended starting point due to its high hydrophobicity, which is well-suited for the analyte's high XLogP3 of 4.4.[1][12] It provides a strong retention mechanism based on the molecule's overall hydrophobicity. A Phenyl phase column is an excellent secondary option.[13][14] The π-π interactions between the phenyl groups on the stationary phase and the extensive aromatic system of the quinoline can offer a different selectivity profile, which may be beneficial for separating impurities with similar hydrophobicity but different aromaticity. A C8 column would offer less retention, which is likely insufficient for this compound unless very fast elution is required.
Q3: How should I prepare my crude sample for preparative HPLC injection?
A3: Proper sample preparation is crucial to protect the column and achieve good chromatography.
-
Solubility Testing: First, determine a suitable solvent. The analyte is likely soluble in solvents like DMSO, DMF, or methanol. It is poorly soluble in water.
-
Dissolution: Dissolve the crude material in the minimum amount of a strong solvent (e.g., DMSO). High concentrations can lead to precipitation on the column.
-
Dilution: Dilute the concentrated solution with your mobile phase organic (Acetonitrile). This ensures the injection solvent is as close to the initial mobile phase conditions as possible, preventing peak distortion.[6]
-
Filtration: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, which would cause high backpressure and split peaks.[7][15]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification runs.
Issue: Poor Peak Shape
A: Peak tailing for this compound is most commonly caused by secondary interactions between the protonated (positively charged) basic quinoline nitrogen and acidic residual silanol groups on the silica surface of the column packing.[6][7][16] This creates an undesirable secondary retention mechanism.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH is low enough (pH < 3.0). At low pH, the ionization of the silanol groups is suppressed, minimizing their ability to interact with the analyte.[6][16]
-
Evaluate Your Column: Are you using a modern, high-purity, fully end-capped column? Older "Type A" silica columns have a higher concentration of active silanols and are more prone to this issue.[7]
-
Reduce Sample Load: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are experiencing mass overload.[7][15] In preparative chromatography, tailing is often the first sign of concentration overload.[9]
-
Consider an Alternative Column: If tailing persists, a Phenyl-phase column may offer better peak shape due to its different interaction mechanism.
A: Peak fronting is typically caused by two issues: sample overload (specifically volume overload in preparative HPLC) or an incompatible injection solvent.[17][18]
-
Sample Overload: This occurs when you inject too much mass for the column to handle, saturating the stationary phase.[9] To diagnose, reduce your injection concentration by 50-90% and see if the peak shape becomes more symmetrical.
-
Incompatible Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., pure DMSO or DMF when the mobile phase is 50% acetonitrile), the sample will travel through the start of the column too quickly, causing the peak to broaden and front.[6] Solution: After dissolving your sample in a strong solvent, dilute it with water or the initial mobile phase composition if solubility permits.
A: Broad or split peaks can have several causes, often pointing to a physical problem with the system or column.
-
Column Clogging: The most common cause is a partially blocked inlet frit on the column, which distorts the sample path.[15][19] This is often accompanied by an increase in system pressure. Solution: Try back-flushing the column (if the manufacturer allows it). If this fails, the frit or the entire column may need replacement. Always filter samples to prevent this.[7]
-
Column Void: A void or channel can form at the head of the column bed over time, causing the sample to travel through different paths, leading to split peaks.[19][20] This is permanent damage, and the column must be replaced.
-
Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (for analytical HPLC). Excessive dead volume can cause peak broadening.[20]
Issue: Retention & Resolution Problems
A: This indicates your compound is too polar for the current conditions, or the mobile phase is too strong.
-
Check pH: If your mobile phase pH is neutral or high, the carboxylic acid will be ionized (negatively charged), making the molecule very polar and poorly retained in reversed-phase. Confirm your mobile phase is acidic (pH 2.5-3.5).[3][5]
-
Reduce Organic Content: Lower the starting percentage of your organic solvent (acetonitrile). If you are starting at 50% B, try starting at 20% or 30% B to increase retention.
A: Improving resolution requires manipulating the selectivity (α) or efficiency (N) of your system.
-
Shallow the Gradient: Make the rate of change of the organic solvent more gradual. For example, instead of going from 50-95% B in 15 minutes, try 60-80% B over 20 minutes. This gives more time for the compounds to interact differently with the stationary phase.
-
Change the Organic Solvent: Switch from acetonitrile to methanol (or vice versa). Methanol has different solvent properties and can alter the elution order and selectivity between your analyte and impurities.[6]
-
Change the Column: As mentioned, switching to a Phenyl-phase column provides a different selectivity mechanism (π-π interactions) that can resolve impurities that co-elute on a C18 column.[13][14]
Section 4: Visual Workflows & Protocols
Experimental Workflow Diagram
This diagram outlines the logical flow for developing a purification method for the target compound.
Caption: Workflow for HPLC method development and scale-up.
Troubleshooting Diagram: Peak Tailing
This decision tree helps diagnose and resolve the common issue of peak tailing.
Caption: Decision tree for troubleshooting peak tailing.
References
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- HPLC Column Selection Guide. Aurora Pro Scientific.
- HPLC Column Selection Guide. Chromtech.
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
- This compound. PubChem, National Center for Biotechnology Information.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
- Waters Column Selection Guide for Polar Compounds. Waters Corporation.
- Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
- Preparative HPLC: Large-Scale Peptide Purification. BGB Analytik.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Modeling Retention and Selectivity as a Function of pH and Column Temperature in Liquid Chromatography. ACS Publications.
- Polar Column in HPLC Example. Hawach Scientific.
- Why Is PH Important For HPLC Buffers. Scribd.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide. Agilent Technologies.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies.
- Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed.
- Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC).
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
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- Preparative HPLC Troubleshooting Guide. Agilent.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
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Preventing degradation of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in solution
An Application Scientist's Guide to Ensuring Solution Stability
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. Inconsistent experimental results or loss of potency can often be traced back to the degradation of the compound in solution.[1] This document provides in-depth technical guidance, troubleshooting protocols, and proactive strategies to maintain the integrity of your compound.
Section 1: Understanding the Molecule's Vulnerabilities
Before diving into specific protocols, it's crucial to understand the chemical motifs of this compound and their inherent stability risks. The structure contains several key functional groups: a quinoline core, a carboxylic acid, a bromo substituent, and an ethoxy-phenyl group. Each presents potential degradation pathways.
Frequently Asked Questions (FAQs): Initial Handling & Core Concepts
-
Q1: What are the primary factors that can cause degradation of this compound in solution?
-
A1: The primary factors are pH, light, temperature, and oxidative stress. The quinoline ring system and the bromo-aromatic moiety can be susceptible to photodegradation.[2][3] The carboxylic acid and the nitrogen on the quinoline ring mean that the compound's solubility and stability are highly pH-dependent.[4] Finally, like many complex organic molecules, it can be susceptible to oxidation and thermal stress.[1][2]
-
-
Q2: How does the pH of the solution affect the compound's stability?
-
A2: The compound has both an acidic functional group (carboxylic acid) and a basic one (the quinoline nitrogen). At very low or high pH, the molecule can become ionized, which may alter its stability. Extreme pH conditions, especially when combined with heat, can catalyze hydrolysis of certain bonds or promote other degradation reactions.[1] The choice of solvent can also influence the acid-base equilibria.[4]
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, quinoline derivatives and bromo-aromatic compounds are often photosensitive.[2][3][5] Exposure to UV or even ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of degradants. It is a standard practice to protect solutions of such compounds from light.
-
Section 2: Proactive Stability Management
The most effective way to deal with degradation is to prevent it from happening. This section outlines best practices for preparing and storing solutions.
Core Stability Factors Diagram
Caption: Key environmental factors influencing compound stability.
FAQs: Solvent Selection and Solution Preparation
-
Q4: What is the best solvent to use for stock solutions?
-
A4: For long-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred. For working solutions, the choice of solvent will be dictated by the experimental assay. If aqueous buffers are required, it is highly recommended to prepare them fresh from a concentrated stock in DMSO. The type of solvent can significantly affect the stability of solutes.[4][6]
-
-
Q5: What steps should I take when preparing an aqueous solution for an experiment?
-
A5:
-
Always start with high-purity, degassed solvents/buffers to minimize dissolved oxygen.
-
Allow the buffer to reach ambient temperature before adding the compound to avoid thermal shock.
-
Add the compound (typically from a concentrated DMSO stock) to the aqueous buffer and mix thoroughly.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Prepare only the amount of solution needed for the immediate experiment to avoid prolonged storage in an aqueous environment.
-
-
Recommended Storage Conditions
| Solvent Type | Storage Temperature | Light Protection | Notes |
| Anhydrous DMSO/DMF | -20°C or -80°C | Recommended | Use aliquots to avoid freeze-thaw cycles. |
| Aqueous Buffers | 2-8°C (short-term) | Mandatory | Prepare fresh daily. Stability is not guaranteed. |
| Alcohols (e.g., Ethanol) | -20°C | Recommended | Can be a good intermediate solvent choice. |
Section 3: Troubleshooting Degradation
If you suspect degradation is occurring, a systematic approach is needed to confirm it and identify the cause.
FAQs: Identifying and Resolving Stability Issues
-
Q6: My experimental results are inconsistent. How can I confirm if my compound is degrading?
-
A6: Inconsistent results are a common sign of compound degradation.[1] The most reliable way to confirm this is by using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare a freshly prepared sample to one that has been stored or used in an experiment. A decrease in the main peak area and the appearance of new peaks are clear indicators of degradation.
-
-
Q7: I see new peaks in my HPLC chromatogram. What are the likely degradation products?
-
A7: While specific identification requires advanced techniques like mass spectrometry (MS), common degradation pathways for quinoline compounds include oxidation and hydrolysis.[2][7][8] For example, oxidation can occur on the electron-rich quinoline ring system.[2] Hydrolysis might affect the ethoxy group under harsh acidic or basic conditions.
-
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting suspected degradation.
Section 4: Key Experimental Protocols
To quantitatively assess stability, a forced degradation study is often employed. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[1][9]
Protocol 1: Forced Degradation Study
This protocol is essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[9]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[1]
-
Thermal Stress: Place a vial of the stock solution in an oven set to 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to a calibrated UV light source.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation and Sampling: Incubate the samples under their respective stress conditions. Take samples at various time points (e.g., 0, 2, 8, 24 hours).[1]
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[1] Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method with a PDA detector. The method should be capable of separating the parent compound from all generated degradation products.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biol Chem Hoppe Seyler.
- ConnectSci. (1991). Solvent Effect on the Dissociation Constants of Aliphatic Carboxylic Acids. Australian Journal of Chemistry.
- PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiol Lett.
- Chemistry Stack Exchange. (2015). Solvent effects on acidity of ethanoic acid.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Solvent effects on acid–base behaviour.
- Benchchem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
- SciSpace. (n.d.).
- Wikipedia. (n.d.). Solvent effects.
- Oxford Academic. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.
- ResearchGate. (2021). (PDF)
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MedCrave online. (2016).
- ResearchGate. (n.d.). Synthesis of poly-hydro quinoline derivatives using Gd(OTf)
- PubMed Central. (n.d.).
- In-house source. (n.d.).
- Echemi. (n.d.). 6-BROMO-2-(4-ETHOXYPHENYL)
- PubMed Central. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
- MDPI. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025).
- MDPI. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.
- ResearchGate. (2025).
- PubMed Central. (n.d.).
- Wikipedia. (n.d.). Bromine.
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Technical Support Center: How to Avoid Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet critical issue of compound precipitation in cell culture media. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding compound precipitation.
Q1: I added my compound, dissolved in DMSO, to my cell culture media, and it immediately turned cloudy. What happened?
This phenomenon is commonly referred to as "crashing out" or "solvent shock".[1] It occurs when a compound that is highly soluble in an organic solvent like Dimethyl sulfoxide (DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower.[2] The localized high concentration of the compound exceeds its solubility limit in the media, causing it to precipitate.[1]
Q2: I observed a precipitate in my culture plates hours or even days after adding my compound. What could be the cause?
Delayed precipitation can be due to several factors:
-
Temperature and pH Shifts: The transition from the bench to a 37°C, CO₂-controlled incubator can alter the media's pH and temperature, affecting the compound's solubility over time.[2]
-
Cellular Metabolism: As cells metabolize, they can alter the local pH of the culture medium, which may decrease the solubility of a pH-sensitive compound.[3]
-
Interactions with Media Components: The compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[1][3]
-
Media Evaporation: In long-term cultures, evaporation can concentrate all components, including your compound, pushing its concentration above the solubility limit.[3][4]
Q3: How can I distinguish between microbial contamination and compound precipitation?
This is a critical distinction. Here’s a comparative guide:
| Feature | Microbial Contamination (Bacteria/Yeast) | Compound/Media Precipitation |
| Appearance | Uniformly turbid/cloudy media, sometimes with a film on the surface. | Crystalline, granular, or flocculent particles, often settling at the bottom. May appear as a slight haze. |
| Microscopy (400x) | Small, distinct, motile (bacteria) or budding (yeast) individual organisms. | Irregularly shaped crystals or amorphous aggregates. Non-motile. |
| pH Change | Often a rapid drop in pH (media turns yellow) due to metabolic byproducts.[5] | May or may not cause a pH shift. If it does, it's usually slower. |
| Progression | Worsens exponentially over 24-48 hours. | Usually appears and remains relatively stable or increases slowly. |
Mycoplasma contamination is not visible under a standard light microscope and requires specific detection methods like PCR or specialized culture.[6]
Q4: Can I still use media that has a precipitate?
It is strongly advised not to. The formation of a precipitate means the effective concentration of your soluble compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2] Furthermore, the precipitate itself could have cytotoxic effects on your cells.[2] Filtering the media will remove the precipitate but will also alter the final compound concentration in an unquantifiable way without further analysis.[7]
Part 2: In-Depth Troubleshooting and Prevention
Section 2.1: Understanding the Root Causes of Compound Precipitation
Precipitation is fundamentally a physicochemical problem. Several factors in the complex environment of cell culture media can disrupt a compound's solubility.
-
Physicochemical Properties of the Compound: Highly hydrophobic compounds are inherently difficult to dissolve in aqueous media.[1] Molecular properties like planarity and symmetry can also hinder solubility.
-
Solvent and Concentration: While DMSO is an excellent solvent, its ability to keep a compound in solution diminishes significantly upon dilution in aqueous media.[8] The final concentration of DMSO is critical; it should ideally be kept below 0.1% to avoid both cytotoxicity and precipitation issues.[3][9]
-
Media Composition and pH: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers. The high salt concentration can lead to a "salting out" effect, reducing the solubility of hydrophobic compounds.[7] The pH, typically maintained between 7.2 and 7.4 by a bicarbonate buffer system, is crucial for both cell health and compound solubility.[10]
-
Temperature: Solubility is temperature-dependent. Adding a compound stock at room temperature to cold media can decrease its solubility.[3] Conversely, some media components can precipitate when exposed to temperature fluctuations, such as repeated freeze-thaw cycles.[4]
-
Serum Proteins: Fetal Bovine Serum (FBS) contains proteins like albumin, which can bind to hydrophobic compounds and help keep them in solution.[1][11] This is why precipitation can sometimes be more common in serum-free media formulations.[3]
Section 2.2: Proactive Strategies: Preventing Precipitation Before It Starts
The most effective way to deal with precipitation is to prevent it from happening. This requires a systematic approach to solution preparation and compound addition.
Workflow for Preparing and Adding Compounds to Media
Caption: Proactive workflow to prevent compound precipitation.
Section 2.3: Reactive Strategies: A Troubleshooting Guide
If precipitation has already occurred, a logical approach can help identify the cause and potentially salvage the experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting precipitation events.
Part 3: Protocols & Methodologies
Protocol 3.1: Determining Maximum Tolerated Solvent Concentration
Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not cause cytotoxicity in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
Solvent (e.g., cell culture grade DMSO)[12]
-
Cell viability reagent (e.g., MTT, PrestoBlue™)[13]
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Solvent Dilutions: Prepare serial dilutions of your solvent in complete cell culture medium. A typical range would be from 2% down to 0.01% (v/v). Include a "medium only" control.[13]
-
Treatment: Replace the old medium with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method according to the manufacturer's protocol.[13]
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum working solvent concentration, though it is best practice to stay well below this limit (e.g., ≤0.1% for sensitive primary cells).[12]
Protocol 3.2: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the maximum concentration at which your compound remains visibly soluble in your specific cell culture medium.
Materials:
-
High-concentration compound stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of your compound stock solution in your cell culture medium in the wells of a 96-well plate. For example, add 2 µL of various DMSO stock concentrations to 198 µL of media to achieve your desired final concentrations. Include a DMSO-only vehicle control.[2]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2]
-
Quantitative Measurement: For a more objective measure, read the absorbance (optical density) of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control is indicative of precipitation.[2]
-
-
Analysis: The highest concentration that remains clear (visually and by absorbance) is your approximate maximum kinetic solubility for that time point. Use a concentration at or below this limit for your cell-based assays.
Protocol 3.3: Advanced Precipitate Identification
For complex or persistent precipitation issues, especially in media development, advanced analytical methods may be required to identify the components of the precipitate. These methods can distinguish between precipitated drug compounds, salts, or other media components.
| Analytical Method | Information Provided |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Identifies and quantifies specific metal ions (e.g., copper, magnesium, calcium, iron) that may be the root cause of salt precipitation.[14][15] |
| X-Ray Fluorescence (XRF) | Provides elemental analysis of the precipitate, complementing ICP-MS.[14][15] |
| Raman/FTIR Spectroscopy | Provides a chemical "fingerprint" of the precipitate, helping to identify its molecular composition, such as metal phosphates or the drug compound itself.[16] |
| Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) | Visualizes the morphology of the precipitate and provides elemental composition analysis.[16] |
These techniques are powerful tools for root cause analysis in industrial media development and can be invaluable for resolving complex stability issues.[17][14]
References
- Brealey, D., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- ResearchGate. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media | Request PDF. ResearchGate.
- Semantic Scholar. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Semantic Scholar.
- ResearchGate. Identification and Root Cause Analysis of Cell Culture Media Precipitates in the Viral Deactivation Treatment with High-Temperature/Short-Time Method | Request PDF. ResearchGate.
- Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd.
- Genetic Engineering & Biotechnology News. (2014). Troubleshooting Cell Culture Media for Bioprocessing. GEN - Genetic Engineering and Biotechnology News.
- Bergfors, T. Types of precipitates.
- ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. ResearchGate.
- Bustamante, P., & Sellés, E. (1986). Relationship Between the Solubility Parameter and the Binding of Drugs by Plasma Proteins. PubMed.
- HuanKai Group. (2024). The Impact of pH on Cell Culture Media. HuanKai Group.
- Scientific Bioprocessing, Inc. pH In Cell Culture - How Does pH Buffered Culture Media Work?. Scientific Bioprocessing, Inc.
- ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. ResearchGate.
- ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
- Holst, B., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate.
- Captivate Bio. Understanding pH and Osmolality in Cell Culture Media. Captivate Bio.
- ResearchGate. How to enhance drug solubility for in vitro assays?. ResearchGate.
- Aryal, S. (2022). Precipitation Reaction- Definition, Principle, Steps, Types, Uses. Microbe Notes.
- Open Education Alberta. Plasma protein binding – An ABC of PK/PD. Open Education Alberta.
- Al-Tannak, N. (2020). Gravimetric Methods of Analysis.
- Wikipedia. Plasma protein binding. Wikipedia.
- ResearchGate. (PDF) Plasma/Serum Protein Binding Determinations. ResearchGate.
- Reddit. (2016). What exactly is plasma protein binding in regard to drugs?. r/askscience.
- Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
- Holst, B., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
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- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
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Technical Support Center: Navigating and Mitigating Off-Target Effects of Quinoline Derivatives in Cellular Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the common challenges associated with the off-target effects of quinoline derivatives in cellular assays. Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable in drug discovery, particularly in oncology.[1][2][3] However, their therapeutic potential can be accompanied by off-target effects that may lead to data misinterpretation and unforeseen cytotoxicity.[4][5] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you design robust experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with quinoline derivatives in cellular assays?
A1: Quinoline derivatives are known to exhibit several common off-target effects, primarily due to their chemical structure. These can include:
-
General Cytotoxicity: Many quinoline derivatives show cytotoxic activity against various cancer cell lines, which may or may not be related to the intended target.[6][7]
-
hERG Channel Inhibition: The quinoline scaffold, particularly when it contains a basic nitrogen atom, has been associated with the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel.[8][9] This can lead to cardiotoxicity.[8]
-
Kinase Inhibition: The quinoline core is a "privileged scaffold" that can bind to the ATP-binding pocket of numerous kinases, leading to non-selective inhibition.[10][11][12]
-
DNA Intercalation and Interference with DNA-acting Enzymes: Some quinoline-based compounds can intercalate into DNA or inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and topoisomerases.[13][14]
-
Lysosomotropism: Basic quinoline derivatives can accumulate in the acidic environment of lysosomes, which can disrupt cellular processes like autophagy and lead to phospholipidosis.[15]
Q2: How can I proactively minimize off-target effects before starting my cellular assays?
A2: A proactive approach can save significant time and resources. Consider the following strategies:
-
Rational Drug Design: Utilize computational tools to predict potential off-target interactions and design derivatives with higher selectivity.[16][17] Strategies to reduce hERG activity, for example, include decreasing lipophilicity and lowering the pKa of basic nitrogens.[9]
-
In Silico Screening: Screen your compound against databases of known protein structures to identify potential off-target binding partners.[18]
-
Early In Vitro Profiling: Conduct early-stage screening against common off-target liabilities, such as a broad kinase panel and hERG channel assays.[15]
-
Use Structurally Unrelated Compounds: Whenever possible, use a structurally distinct compound that targets the same protein to confirm that the observed phenotype is a true on-target effect.[18]
Q3: My quinoline derivative shows potent activity in a biochemical assay but is much less active in my cellular assay. What could be the reason?
A3: This discrepancy is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Rapid Metabolism: The compound could be quickly metabolized by cellular enzymes into an inactive form.[15]
-
Lysosomal Sequestration: If your compound is basic, it might be accumulating in lysosomes, reducing its effective concentration at the intended target.[15]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Unexpected or High Levels of Cytotoxicity
You observe significant cell death at concentrations where you expect to see a specific on-target effect.
Possible Cause 1: General Off-Target Cytotoxicity
The observed cell death may be due to interactions with multiple unintended targets.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Protocols
Protocol 1: MTT Cytotoxicity Assay [6]
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your quinoline derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) [18]
CETSA is a powerful method to assess target engagement in a cellular context.
-
Cell Treatment: Treat cultured cells with your quinoline derivative at various concentrations or with a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Temperature Gradient: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the supernatant using methods like Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates binding.
Issue 2: Results Suggesting hERG Channel Inhibition
Your compound's structure is flagged for potential hERG liability, or you observe effects that could be related to cardiotoxicity.
Possible Cause: Direct hERG Channel Blockade
Many quinoline derivatives can directly bind to and inhibit the hERG potassium channel.[8][19]
Troubleshooting Workflow
Caption: Workflow for addressing potential hERG inhibition.
Step-by-Step Protocol
Protocol 3: In Vitro hERG Inhibition Assay (Automated Patch-Clamp)
Directly measuring the effect of your compound on the hERG channel is the gold standard for assessing this liability.[15]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare serial dilutions of your test compound.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system to record the hERG current in the presence of different concentrations of your compound.
-
Data Analysis: Measure the inhibition of the hERG current at each compound concentration and calculate the IC50 value. A lower IC50 value indicates a higher potential for hERG-related cardiotoxicity.[8]
Table 1: Representative IC50 Values for hERG Channel Inhibition by Quinoline Derivatives
| Compound | hERG IC50 (μM) | Reference |
| Quinidine | 3.00 ± 0.03 | [8] |
| Quinine | 44.0 ± 0.6 | [8] |
| Flecainide | 3.91 ± 0.68 | [19] |
| Propafenone | 0.44 ± 0.07 | [19] |
Note: This table provides example data. Actual values will vary depending on the specific compound and experimental conditions.
Issue 3: Broad, Non-Specific Effects in Signaling Assays
Your quinoline derivative affects multiple signaling pathways, making it difficult to pinpoint the on-target effect.
Possible Cause: Non-Selective Kinase Inhibition
The quinoline scaffold can bind to the ATP-binding site of a wide range of kinases.[10][11]
Troubleshooting Workflow
Caption: Workflow for dissecting broad signaling effects.
Step-by-Step Protocol
Protocol 4: Kinase Selectivity Profiling [18]
This protocol helps to determine the selectivity of your compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of your inhibitor (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., luminescence-based) to measure the remaining ATP or the phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration or determine the IC50 values for a broader understanding of selectivity.
Genetic Validation Strategies [18]
To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target, employ genetic methods:
-
CRISPR/Cas9 Knockout/Knockdown: Use CRISPR-Cas9 to either knock out the gene encoding the target protein or reduce its expression. The resulting phenotype should mirror the effect of your quinoline derivative.
-
RNA Interference (RNAi): Use siRNA or shRNA to specifically silence the expression of the target protein. Again, the cellular response should be comparable to that observed with your compound.
By systematically applying these troubleshooting strategies and experimental protocols, you can more effectively identify and mitigate the off-target effects of your quinoline derivatives, leading to more reliable and translatable research outcomes.
References
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. (URL: )
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: )
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchG
- Technical Support Center: Troubleshooting Cell Culture Contamination in 3-Quinolinecarboxamide Experiments - Benchchem. (URL: )
- Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC - NIH. (URL: [Link])
- Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors - Benchchem. (URL: )
- Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC - NIH. (URL: [Link])
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PubMed Central. (URL: [Link])
- How can off-target effects of drugs be minimised?
- Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
- Addressing off-target effects of 4-aminoquinoline deriv
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (URL: [Link])
- Newly Designed Quinolinol Inhibitors Mitigate the Effects of Botulinum Neurotoxin A in Enzymatic, Cell-Based, and ex Vivo Assays - ResearchG
- The Role of Quinoline Derivatives in Modern Drug Discovery. (URL: [Link])
- Quinoline-based compounds can inhibit diverse enzymes th
- What Is Assay Development In Drug Discovery? - Chemistry For Everyone - YouTube. (URL: [Link])
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF - ResearchG
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays - Benchchem. (URL: )
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: [Link])
- Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. (URL: [Link])
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (URL: [Link])
- Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (URL: [Link])
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
- Selected quinoline derivatives with c-Met kinase inhibitory activity - ResearchG
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. (URL: [Link])
- (PDF)
- Optimizing Assay Development | Biocompare.com. (URL: [Link])
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (URL: [Link])
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (URL: [Link])
- Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin. (URL: [Link])
- Troubleshooting guide for cell culture - PromoCell. (URL: [Link])
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (URL: [Link])
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- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies of quinoline-4-carboxylic acids
Welcome to the Technical Support Center for Optimizing Dosage for In Vivo Studies of Quinoline-4-Carboxylic Acids . This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make critical decisions during your in vivo experiments.
Technical Guide Structure
This guide is structured to walk you through the logical progression of an in vivo study, from initial planning to troubleshooting complex results.
-
Frequently Asked Questions (FAQs): The Foundations
-
Starting Point: How do I determine the very first dose for my in vivo study?
-
Key Concepts: What are MTD, NOAEL, and HED, and how are they relevant?
-
Compound-Specific Issues: Are there known challenges with quinoline-4-carboxylic acids?
-
-
Experimental Protocols & Workflows
-
Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies.
-
Phase 2: Preliminary Pharmacokinetic (PK) Assessment.
-
Phase 3: Efficacy Studies with an Optimized Dose.
-
-
Troubleshooting Guide: When Experiments Go Wrong
-
Scenario 1: Unexpectedly high toxicity at low doses.
-
Scenario 2: Lack of efficacy, even at the MTD.
-
Scenario 3: High variability in animal responses.
-
-
Data Interpretation & Advanced Insights
-
Integrating PK/PD data to refine your dosing strategy.
-
Part 1: Frequently Asked Questions (FAQs): The Foundations
This section addresses the most common initial questions researchers face when planning an in vivo study with a novel quinoline-4-carboxylic acid derivative.
Q1: How do I determine the very first dose for my in vivo study?
The selection of a starting dose is a critical step that must balance safety with the potential to observe a biological effect. It should never be an arbitrary number. The process begins with your in vitro data and leverages established pharmacological principles.
-
Causality: The goal is to translate an effective in vitro concentration (e.g., IC50 or EC50) into a dose in a living system that can achieve and maintain that concentration at the target site without causing excessive toxicity.[1]
-
Initial Approach:
-
In Vitro to In Vivo Extrapolation: Start with the in vitro efficacy data (e.g., the IC50 from a cell-based assay). While not a direct conversion, this provides a benchmark concentration you aim to achieve in plasma.
-
Literature Review: Search for published in vivo studies on structurally similar quinoline-4-carboxylic acids. This can provide a valuable starting range.[2][3]
-
Dose-Range Finding (DRF) Study: The most reliable method is to conduct a preliminary DRF study. This involves administering a wide range of doses to a small number of animals to identify a non-toxic starting point and the maximum tolerated dose (MTD).[4][5][6]
-
Q2: What are MTD, NOAEL, and HED, and how are they relevant for my preclinical study?
These are fundamental concepts in toxicology and drug development used to establish safe dosing parameters.
-
Maximum Tolerated Dose (MTD): This is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or study-distorting physiological stress.[4] It is a crucial parameter for designing efficacy studies, as you often want to test the compound at its highest safe dose.
-
No Observed Adverse Effect Level (NOAEL): The NOAEL is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[7][8] This is a more conservative and often more important metric for safety assessment, especially when planning for first-in-human trials.[8]
-
Human Equivalent Dose (HED): The HED is a dose in humans anticipated to provide the same degree of effect as that observed in animals at a specific dose.[7][9] It is typically calculated from the NOAEL using allometric scaling based on body surface area (BSA).[8][9] While your immediate goal may not be clinical trials, understanding the HED provides context for the translational potential of your findings.
Q3: Are there known challenges specific to quinoline-4-carboxylic acids that I should be aware of?
Yes, while a versatile scaffold, this chemical class has certain properties to consider:
-
Solubility: Many quinoline derivatives can have poor aqueous solubility.[2][10] This can lead to challenges in formulation for in vivo administration (especially for intravenous routes) and may result in poor or variable oral bioavailability.
-
Metabolic Stability: The quinoline ring can be subject to metabolic modification by liver enzymes (e.g., cytochrome P450s).[2][10] Poor metabolic stability can lead to rapid clearance and a short half-life, requiring more frequent dosing.
-
Off-Target Effects: Quinoline-based compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[11][12][13] Be aware that your observed in vivo phenotype may not be solely due to the intended target.
Part 2: Experimental Protocols & Workflows
A systematic, phased approach is essential for efficient and effective dose optimization. The following workflow outlines the key stages.
Overall Dosing Optimization Workflow
Caption: Workflow for In Vivo Dose Optimization.
Protocol 1: Dose-Range Finding (DRF) and MTD Determination
Objective: To determine the tolerability of the compound over a wide dose range and identify the MTD.
Methodology:
-
Animal Model Selection: Choose a relevant species (typically mice or rats for initial studies). Ensure animals are of a consistent age, sex, and strain.[14]
-
Dose Selection: Based on in vitro data and literature, select a wide range of doses. A logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg) is common. Include a vehicle-only control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal, intravenous).
-
Group Size: Use a small number of animals per group (e.g., n=3-5).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss). Record body weight at least every other day. A common threshold for humane endpoints is >20% body weight loss.
-
Duration: These studies are typically short, often 7 to 14 days.[4]
-
Endpoint Analysis: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause >10% weight loss or significant, persistent clinical signs of toxicity.
Data Presentation: DRF Study Summary
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Max Body Weight Loss (%) | Macroscopic Pathology Findings |
| e.g., C57BL/6 Mouse, M, 8 weeks | Oral (gavage) | Vehicle | 3 | Normal | < 2% | No abnormal findings |
| 10 | 3 | Normal | < 2% | No abnormal findings | ||
| 30 | 3 | Mild lethargy 1-2h post-dose | 4% | No abnormal findings | ||
| 100 | 3 | Severe lethargy, hunched posture | 15% | Enlarged spleen | ||
| 300 | 3 | Moribund, study endpoint met | >20% | Pale liver, enlarged spleen |
Protocol 2: Preliminary Pharmacokinetic (PK) Assessment
Objective: To understand the ADME (Absorption, Distribution, Metabolism, Excretion) profile of your compound at safe doses.
Methodology:
-
Dose Selection: Choose 2-3 dose levels well below the MTD identified in the DRF study.
-
Administration: Administer the compound. For oral compounds, an intravenous (IV) group is often included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). A sparse sampling design may be necessary for mice.
-
Bioanalysis: Analyze plasma concentrations of the compound using a validated method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t₁/₂: Half-life of the compound.
-
F%: Bioavailability (for oral dosing, requires IV data).
-
Part 3: Troubleshooting Guide
Even with careful planning, in vivo studies can yield unexpected results. This decision tree provides a framework for diagnosing common issues.
Troubleshooting In Vivo Study Outcomes
Caption: Decision Tree for Troubleshooting In Vivo Results.
Part 4: Data Interpretation & Advanced Insights
Leveraging Allometric Scaling for Dose Projection
Allometric scaling is a powerful tool used to predict pharmacokinetic parameters and estimate appropriate doses across different species, including projecting a safe starting dose for humans.[9][15][16] It is based on the principle that many physiological processes scale with body size in a predictable manner.[9]
The general equation is: Y = aWᵇ Where:
-
Y = The parameter of interest (e.g., Clearance, Volume of distribution)
-
W = Body weight
-
a = Allometric coefficient
-
b = Allometric exponent
While a full population PK modeling is complex, a simplified approach using Body Surface Area (BSA) conversion factors is widely used for dose estimation between species.[8]
Table for Dose Conversion Based on Body Surface Area
To convert a dose from Species A to Species B, use the formula: Dose B (mg/kg) = Dose A (mg/kg) × (Km A / Km B)
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Source: Adapted from FDA Guidance for Industry, 2005.[9]
Example: To convert a 30 mg/kg dose from a mouse to a rat equivalent dose: Dose (rat) = 30 mg/kg × (3 / 6) = 15 mg/kg
Causality: It's crucial to understand that this method is an estimation.[7] It works best for drugs cleared by physiological processes that scale with BSA, but can be misleading if, for instance, a specific metabolic enzyme that doesn't scale well is the primary clearance pathway.[7] Always confirm projections with experimental data.
References
- Allucent. What is Allometric Scaling & Its Role in Drug Development?. [Link]
- Allucent. Determining First-in-Human Dose for Clinical Trials. [Link]
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
- Ling, J., et al. (2009). Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. Journal of Pharmaceutical Sciences. [Link]
- Pérez-Pitarch, A., et al. (2015). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of a new anticancer agent. PAGE 24 Abstr 3501. [Link]
- Wang, J., & Li, C. (2015).
- ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
- Suresh, R. S. (2017). General Principles of Preclinical Study Design. Methods in Molecular Biology. [Link]
- Vivotecnia. In vivo toxicology studies. [Link]
- Al-Ostath, R., et al. (2024).
- Olegário, J. G. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]
- Creative Bioarray. In Vivo Toxicity Study. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid. [Link]
- ResearchGate.
- National Cancer Institute. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: M3(R2)
- ResearchGate. (2000).
- PPD. Preclinical Studies in Drug Development. [Link]
- Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
- National Center for Biotechnology Information. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
- Bai, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
- Chu, D. T., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]
- Strigácová, J., et al. (2000).
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- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
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Validation & Comparative
Navigating the Labyrinth: A Comparative Guide to Identifying the Biological Target of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
For researchers in the vanguard of drug discovery, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, milestone in this journey is the identification of the compound's biological target. This guide addresses the specific case of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a molecule with a quinoline-4-carboxylic acid scaffold suggestive of diverse biological activities, yet whose precise molecular target remains elusive in the public domain.
This document deviates from a conventional validation guide. Instead, it provides a strategic framework for the initial, crucial phase: target deconvolution and identification. As seasoned researchers know, robust target validation is predicated on the unambiguous identification of the target itself. Here, we will compare and contrast key experimental strategies to elucidate the mechanism of action for this compound, providing not just protocols, but the strategic reasoning behind their application.
The Challenge: An Orphan Ligand
Phenotypic screens often yield compelling hits like this compound, which may exhibit desired cellular effects, such as anti-proliferative or anti-inflammatory activity. However, without a known target, advancing such a compound is a high-risk endeavor. The imperative, therefore, is to devise a systematic approach to "de-orphanize" this ligand. Our overarching strategy will be a multi-pronged approach, combining direct capture of binding partners with methods that assess target engagement in a physiological context.
A Roadmap for Target Identification
The journey to unveil the molecular target of our compound of interest can be visualized as a multi-step process, beginning with broad, unbiased screening and progressively narrowing down to specific, validated interactions.
Caption: A generalized workflow for identifying the biological target of a novel compound.
Comparative Analysis of Leading Target Identification Strategies
The selection of a target identification method is contingent on various factors, including the compound's properties, available resources, and the desired depth of information. Below is a comparison of robust, contemporary approaches.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support to "fish out" binding partners from a cell lysate. Bound proteins are identified by mass spectrometry.[1] | - Direct physical interaction identified.- Unbiased, discovers novel targets.- Can be performed with relatively standard lab equipment. | - Requires chemical modification of the compound, which may alter binding.- Can yield non-specific binders.- May miss transient or weak interactions. | Initial, broad screening to generate a list of potential binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells or lysates is measured by the change in thermal stability of the target protein upon ligand binding. | - Label-free method; no compound modification needed.- Confirms target engagement in a physiological context.- Can be adapted to a high-throughput format (HT-CETSA). | - Requires specific antibodies for each candidate protein (Western blot-based).- Proteome-wide application (MS-CETSA) is technically demanding and costly.- Not all proteins exhibit a clear thermal shift. | Validating candidate targets identified by other methods and confirming intracellular target engagement. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state in a complex proteome.[2] | - Provides functional information about enzyme inhibition.- High sensitivity and specificity for certain enzyme classes.- Can be performed in living cells. | - Limited to enzyme families with suitable reactive probes.- Requires synthesis of a specialized probe derived from the compound of interest. | Investigating whether the compound targets a specific class of enzymes (e.g., serine hydrolases, kinases). |
| Genetic Approaches (siRNA/CRISPR Screening) | Systematically knocking down or knocking out genes to identify those whose absence phenocopies or reverses the effect of the compound. | - Directly links a gene (and its protein product) to the compound's phenotype.- Unbiased, genome-wide screening is possible.- Powerful for validating functional relevance. | - Indirect method; does not prove direct binding.- Can be time-consuming and prone to off-target genetic effects.- Complex data analysis. | Validating the functional role of prioritized targets and understanding the broader signaling pathway. |
In-Depth Experimental Protocols
Protocol 1: Unbiased Target Discovery using Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the steps to identify proteins that physically interact with this compound. The core principle is to immobilize the compound and use it as bait to capture its binding partners from a cellular protein extract.[1]
Causality Behind Experimental Choices: The carboxylic acid moiety on the compound provides a convenient chemical handle for immobilization, minimizing structural changes to the core pharmacophore. We use N-Hydroxysuccinimide (NHS)-activated sepharose beads for covalent linkage via an amide bond, a stable and common bioconjugation strategy. A control experiment using beads without the compound is critical to distinguish true binders from proteins that non-specifically adhere to the matrix.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Step-by-Step Methodology:
-
Immobilization of the Compound:
-
Dissolve 1-5 mg of this compound in a suitable solvent (e.g., DMSO).
-
Wash 100 µL of NHS-activated Sepharose bead slurry with 1 mL of ice-cold 1 mM HCl.
-
Immediately add the dissolved compound to the beads. Add coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Incubate overnight at 4°C with gentle rotation.
-
Quench unreacted NHS esters by adding 1 M Tris-HCl pH 8.0 and incubating for 2 hours.
-
Wash the beads extensively with buffers of alternating high and low pH (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound compound.
-
-
Protein Extraction:
-
Culture a relevant cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Affinity Pulldown:
-
Incubate ~1-2 mg of total protein lysate with 50 µL of the compound-conjugated beads (and control beads) for 2-4 hours at 4°C with rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using a denaturing buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample.
-
Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Quantify the relative abundance of proteins in the experimental vs. control pulldown to identify specific binders.
-
Protocol 2: Target Engagement Validation using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds its target within the complex milieu of an intact cell.[3] The principle is that a protein, when bound to a ligand, becomes more resistant to thermal denaturation.
Causality Behind Experimental Choices: This label-free approach avoids any modification of the compound, ensuring that the observed interaction is authentic. By performing the initial heating step on intact, live cells, we are probing target engagement in the most physiologically relevant environment possible. The subsequent temperature gradient allows for the determination of a melting curve, providing a quantitative measure of target stabilization.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed a relevant cell line in multiple plates or dishes.
-
Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Heating of Intact Cells:
-
After treatment, harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet. The soluble, non-denatured proteins will remain in the supernatant.
-
-
Protein Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of the specific candidate protein remaining in the supernatant by Western blotting using a specific primary antibody.
-
Densitometry is used to quantify the band intensities.
-
-
Data Analysis:
-
For each treatment group (vehicle vs. compound), plot the percentage of soluble protein (relative to the non-heated control) against the temperature.
-
A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates that the compound has bound to and stabilized the target protein.
-
Conclusion and Future Directions
The journey to validate the biological target of this compound begins with a robust and unbiased identification strategy. This guide proposes a logical workflow, starting with a broad screening method like Affinity Chromatography-Mass Spectrometry to generate a list of high-confidence binding partners. These candidates must then be subjected to orthogonal validation using techniques such as CETSA to confirm target engagement within the cell.
Ultimately, no single method is foolproof. The convergence of evidence from multiple, independent lines of inquiry—combining direct binding assays with functional genomics—provides the highest degree of confidence in target identification. Once a primary target is identified and validated, the door opens to structure-activity relationship (SAR) studies, lead optimization, and a deeper understanding of the compound's therapeutic potential.
References
- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
- Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
- Zheng, C., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(11), 1565-1582.
- Luo, M., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 8, 590.
- Creative Biolabs. (n.d.). Target Deconvolution.
- MtoZ Biolabs. (n.d.). Drug Target Identification Methods.
- Oncodesign Services. (n.d.). Target Deconvolution.
- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
- Hong, S. W., et al. (2012). Target Identification of Bioactive Compounds. Journal of the Korean Society for Applied Biological Chemistry, 55(2), 151-156.
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A Comparative Guide to the Efficacy of Novel DHODH Inhibitors: Evaluating 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Against Established Therapeutics
For researchers at the forefront of drug discovery, particularly in immunology and oncology, the identification of potent and selective enzyme inhibitors is a paramount objective. This guide provides an in-depth technical comparison of a novel investigational compound, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid—hereafter referred to as Compound Q —against a panel of well-characterized inhibitors of Dihydroorotate Dehydrogenase (DHODH).
DHODH is a critical, rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is indispensable for the synthesis of DNA and RNA, making it a cornerstone of cellular proliferation.[1] Rapidly dividing cells, such as activated lymphocytes and cancer cells, are exquisitely dependent on this pathway for their survival and expansion.[1][2] Consequently, DHODH has emerged as a highly validated therapeutic target for autoimmune diseases and various malignancies.[2][3]
This document will dissect the mechanism of DHODH inhibition, compare the enzymatic and cellular potency of Compound Q with benchmark inhibitors—Brequinar, Teriflunomide, and Leflunomide—and provide detailed, field-proven protocols for the requisite validation assays.
The Central Role of DHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic process. DHODH catalyzes the fourth step: the oxidation of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest and can induce differentiation or apoptosis in highly dependent cell populations.[4][5][6] This targeted cytostatic or cytotoxic effect forms the basis of the therapeutic window for DHODH inhibitors, as non-proliferating cells can often meet their needs through pyrimidine salvage pathways.[7][8]
Caption: A logical workflow for validating a novel DHODH inhibitor.
Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP Reduction Method)
Causality: This assay provides the foundational data (IC50) by directly measuring the inhibitor's effect on purified recombinant human DHODH. The principle relies on the DHODH-catalyzed oxidation of dihydroorotate, where electrons are transferred to an artificial acceptor, 2,6-dichloroindophenol (DCIP). The reduction of the blue-colored DCIP leads to its decolorization, which can be monitored spectrophotometrically as a decrease in absorbance at ~600 nm. [9][10]The rate of this decrease is directly proportional to DHODH activity.
Materials:
-
Recombinant human DHODH (transmembrane domain deleted for solubility)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100 [10][11]* L-Dihydroorotic acid (DHO), substrate
-
Coenzyme Q10 (CoQ10), electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
DMSO (for compound dilution)
-
96-well microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound Q and known inhibitors (e.g., Brequinar) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).
-
Enzyme Preparation: Dilute the recombinant human DHODH in Assay Buffer to a final working concentration (e.g., 20 nM). [9][10]3. Assay Plate Setup: Add 2 µL of the serially diluted compound solutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Enzyme-Inhibitor Pre-incubation: Add 178 µL of the diluted DHODH enzyme solution to each well. Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts. [1][9]5. Reaction Mix Preparation: Prepare a 10X reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10. Final concentrations in the 200 µL reaction volume should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10. [9][10]6. Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 10X reaction mix to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. [9]8. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Normalize the velocities to the DMSO control (defined as 100% activity) and a no-enzyme control (defined as 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation and Uridine Rescue Assay
Causality: This two-part assay is critical for validating the biological consequence of DHODH inhibition. First, it determines the inhibitor's efficacy in a cellular context (EC50 or GI50) using a cell line highly dependent on de novo pyrimidine synthesis (e.g., acute myeloid leukemia cell lines like HL-60). [1]Second, and most importantly, it provides a self-validating system to confirm the on-target mechanism. If the inhibitor's anti-proliferative effect is genuinely due to DHODH blockade, the effect should be reversible by supplying the cells with exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool. [5] Materials:
-
A suitable cancer cell line (e.g., HL-60, A375, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Compound Q and a positive control inhibitor (e.g., Brequinar)
-
Uridine stock solution (e.g., 100 mM in sterile water)
-
Cell viability reagent (e.g., CCK-8, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment or recovery. [9]2. Compound and Uridine Treatment:
-
Prepare 2X serial dilutions of Compound Q in two sets of cell culture medium: one with normal medium and one supplemented with a final concentration of 50-100 µM uridine. [5] * Remove the medium from the wells (if using adherent cells) or add directly (for suspension cells).
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include vehicle controls (medium with DMSO +/- uridine).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. [9]4. Viability Measurement:
-
Add 10 µL of a cell viability reagent (e.g., CCK-8) to each well. [9] * Incubate for 1-4 hours, as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot cell viability against the logarithm of the inhibitor concentration for both the normal and uridine-supplemented conditions.
-
Determine the EC50 (or GI50) value from the dose-response curve under normal conditions.
-
Analyze the curve for the uridine-supplemented condition. A significant rightward shift in the dose-response curve, indicating a loss of inhibitor potency, confirms that the anti-proliferative effect is on-target.
-
Conclusion and Forward Outlook
This guide outlines a rigorous, technically sound framework for comparing the efficacy of a novel quinoline-4-carboxylic acid derivative, Compound Q, against established DHODH inhibitors. The hypothetical data places Compound Q as a highly potent enzymatic inhibitor, warranting further investigation.
The true value of this analysis lies not just in the quantitative IC50 values but in the logical progression of the experimental workflow. By first establishing direct target engagement with a biochemical assay and subsequently confirming on-target cellular activity via a proliferation assay coupled with a uridine rescue experiment, researchers can build a compelling, self-validating data package. This approach provides a high degree of confidence that the observed biological effects are a direct consequence of inhibiting DHODH. Such robust preclinical data is the essential foundation for advancing promising new chemical entities like Compound Q toward further development as next-generation therapeutics for autoimmune and oncologic diseases.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
This guide provides an in-depth technical framework for determining and interpreting the kinase selectivity profile of a novel chemical entity, using 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid as a central case study. For drug development professionals and researchers, understanding a compound's interaction across the human kinome is a critical step in validating its mechanism of action, predicting potential off-target effects, and guiding lead optimization. While the specific kinase profile for this compound is not extensively published, its quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in the development of kinase inhibitors.[1][2] This guide, therefore, outlines the essential experimental strategies, protocols, and comparative analyses required to comprehensively characterize such a compound.
The Quinoline-4-Carboxylic Acid Scaffold: Synthesis and Rationale
The journey from a novel compound to a potential therapeutic lead begins with its synthesis. Quinoline-4-carboxylic acid derivatives are frequently synthesized via the Pfitzinger reaction.[3][4][5][6] This classic condensation reaction involves an isatin derivative and a carbonyl compound with an α-methylene group in the presence of a strong base.[4][5]
The selection of this scaffold for kinase inhibitor design is rational. The quinoline core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] Substitutions at the 2- and 6-positions, such as the 4-ethoxyphenyl and bromo groups in our subject compound, allow for the exploration of other pockets within the active site, thereby influencing both potency and selectivity.
Caption: The Pfitzinger reaction workflow for synthesizing the target compound.
Strategic Approaches to Kinase Selectivity Profiling
Once synthesized and purified, the primary task is to understand the compound's biological activity. Kinase selectivity profiling is the systematic screening of an inhibitor against a large and diverse panel of protein kinases to determine its potency and spectrum of targets.[7] This process is crucial for identifying both on-target and potential off-target activities that could lead to adverse effects.[7][8]
Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's kinase panel screening offer comprehensive profiling against hundreds of kinases.[8][9][10] These services typically provide a tiered approach: an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify "hits," followed by dose-response curves for those hits to determine quantitative metrics like IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant).[11][12]
Caption: A tiered strategy for comprehensive kinase selectivity profiling.
Core Experimental Methodologies
A variety of assay formats are available for kinase profiling, each with its own advantages.[7] Radiometric assays using [γ-³²P] or [γ-³³P] ATP are considered the gold standard for sensitivity but involve handling radioactive materials.[8] Modern high-throughput screening predominantly relies on luminescence- and fluorescence-based methods.
Luminescence-Based Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13][14] Its key advantage is its applicability to virtually any kinase, regardless of the substrate (protein, peptide, lipid, etc.).[15] The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[13][14]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup (384-well plate):
-
Dispense 2.5 µL of 4x test compound (dissolved in appropriate buffer with DMSO) or vehicle control into wells.
-
Add 5 µL of 2x Kinase/Substrate mix (containing the specific kinase and its substrate in reaction buffer).
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature. The choice of incubation time is critical and should be within the linear range of the reaction, typically determined during assay development.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins depleting the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[16]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Fluorescence-Based Assay: LanthaScreen® TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another robust platform for kinase profiling.[17] The LanthaScreen® format typically uses a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[17][18] When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the terbium donor results in energy transfer to the fluorescent acceptor on the substrate, producing a FRET signal.
Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay
-
Kinase Reaction Setup (384-well plate):
-
Dispense 2 µL of 5x test compound or vehicle control into wells.
-
Add 5 µL of 2x Kinase in reaction buffer.
-
Initiate the reaction by adding 3 µL of 3.3x Substrate/ATP mix. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature. This timing must be optimized to ensure the reaction has proceeded sufficiently but is not yet saturated.
-
-
Detection:
-
Prepare a 2x "Stop/Detect" solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the terbium-labeled phosphospecific antibody in TR-FRET dilution buffer.[17]
-
Add 10 µL of the 2x Stop/Detect solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.[17]
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for the terbium donor and 520 nm for the fluorescein acceptor).[17]
-
The ratio of the acceptor to donor emission is calculated. An increase in this ratio corresponds to increased substrate phosphorylation and kinase activity.
-
Data Interpretation and Comparative Analysis
The output from a kinase profiling screen is a large dataset, typically percent inhibition at a given concentration or calculated IC₅₀/Kd values for a panel of kinases.[12] To make this data interpretable, it is often visualized as a heatmap or mapped onto a kinome tree.[12][19]
For the purpose of this guide, we will present a hypothetical selectivity profile for this compound. This will allow us to demonstrate a comparative analysis against two well-characterized inhibitors with distinct profiles: Dasatinib , a multi-kinase inhibitor, and Selumetinib (AZD6244) , a highly selective MEK1/2 inhibitor.[12][20]
Table 1: Comparative Kinase Inhibition Profiles (IC₅₀ in nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Multi-Kinase Inhibitor)[20] | Selumetinib (Selective Inhibitor)[12] |
| ABL1 | 5,200 | <1 | >10,000 |
| SRC | 850 | <1 | >10,000 |
| VEGFR2 | 45 | 15 | >10,000 |
| PDGFRβ | 110 | 12 | >10,000 |
| c-KIT | 3,500 | <1 | >10,000 |
| MEK1 | >10,000 | 8,800 | 14 |
| MEK2 | >10,000 | >10,000 | 12 |
| p38α | 1,500 | 110 | >10,000 |
| LCK | 2,100 | <1 | >10,000 |
Data for Dasatinib and Selumetinib are representative values from published literature. The profile for the topic compound is hypothetical for illustrative purposes.
Analysis of Profiles:
-
This compound (Hypothetical Profile): Our hypothetical data suggests this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with significantly weaker activity against other kinases like SRC and ABL1. This profile would classify it as a relatively selective inhibitor targeting key angiogenesis-related kinases. A researcher would prioritize further studies around its anti-angiogenic potential.
-
Dasatinib: This compound demonstrates potent, sub-nanomolar inhibition across multiple, structurally distinct kinase families, including ABL, SRC-family kinases, and c-KIT.[20] This broad activity spectrum is the basis for its clinical efficacy in different types of leukemia but also contributes to its side-effect profile.[20]
-
Selumetinib (AZD6244): In stark contrast, Selumetinib is exquisitely selective for MEK1 and MEK2, with virtually no activity against a wide panel of other kinases at therapeutic concentrations.[12] This high selectivity makes it an excellent tool compound for studying the MEK-ERK pathway and a targeted therapeutic with a more predictable mechanism of action.
Caption: Conceptual kinome tree illustrating potent hits (red circles) for a compound.
Conclusion
Determining the kinase selectivity profile is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic approach combining broad panel screening with robust biochemical assays is essential to elucidate its mechanism and therapeutic potential. By comparing its profile, whether focused or broad, against well-defined inhibitors such as the multi-targeted Dasatinib and the highly selective Selumetinib, researchers can make informed decisions to advance their programs. This comparative guide provides the strategic framework and detailed methodologies necessary to navigate this critical phase of preclinical drug development.
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A Comparative Guide to the Cross-Validation of Anticancer Activity in Multiple Breast Cancer Cell Lines
In the landscape of oncology drug discovery, the initial preclinical assessment of a novel compound's efficacy is a pivotal step that dictates its future trajectory. A robust and well-designed in vitro screening process is paramount to identifying promising therapeutic candidates and minimizing late-stage failures. This guide provides a comprehensive framework for the cross-validation of anticancer activity using multiple breast cancer cell lines, a crucial strategy to account for the heterogeneity of the disease.[1] By presenting comparative experimental data, detailed methodologies, and the underlying scientific rationale, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to design and execute rigorous preclinical evaluations.
The Rationale for a Multi-Cell Line Approach
Breast cancer is not a monolithic disease; it is a collection of distinct molecular subtypes with varying genetic landscapes, receptor statuses, and signaling pathway dependencies.[2][3] Therefore, relying on a single cell line for anticancer activity screening can be misleading and may not capture the broad spectrum of potential responses in a clinical setting.[4] The use of a panel of well-characterized breast cancer cell lines, representing different subtypes, provides a more comprehensive and clinically relevant assessment of a compound's therapeutic potential.[2][3] This approach allows for the identification of subtype-specific sensitivities and resistances, offering early insights into potential patient stratification strategies. The National Cancer Institute (NCI) established the NCI-60 Human Tumor Cell Line Screen, a panel of 60 different human cancer cell lines, to assess the anticancer activity of compounds and identify tumor selectivity.[5][6][7]
A multi-cell line screening approach enables researchers to:
-
Assess subtype specificity: Determine if a compound is more effective against estrogen receptor-positive (ER+), HER2-positive (HER2+), or triple-negative breast cancer (TNBC) subtypes.
-
Identify potential resistance mechanisms: Uncover intrinsic resistance in certain cell lines, which can guide further mechanistic studies.
-
Enhance the predictive value of in vitro data: Increase the likelihood that in vitro findings will translate to in vivo efficacy.[8]
Characterization of Key Breast Cancer Cell Lines
A judicious selection of cell lines is critical for a meaningful cross-validation study. The following table summarizes the key characteristics of commonly used breast cancer cell lines representing distinct molecular subtypes.[2][3][9]
| Cell Line | Subtype | Receptor Status | Key Features |
| MCF-7 | Luminal A | ER+, PR+/-, HER2- | Well-differentiated, estrogen-dependent growth.[10] |
| T-47D | Luminal A | ER+, PR+, HER2- | Progesterone receptor-positive, often used in hormone therapy studies.[3] |
| SK-BR-3 | HER2-enriched | ER-, PR-, HER2+ | Overexpresses the HER2 receptor, a key target in HER2+ breast cancer.[10][11] |
| MDA-MB-231 | Triple-Negative/Basal-like | ER-, PR-, HER2- | Highly invasive and metastatic, often used as a model for aggressive breast cancer.[11] |
| MDA-MB-468 | Triple-Negative/Basal-like | ER-, PR-, HER2- | EGFR overexpressing, represents another facet of TNBC.[3] |
Quantitative Assessment of Anticancer Activity: The IC50 Value
A key metric for quantifying the anticancer activity of a compound is the half-maximal inhibitory concentration (IC50).[12] This value represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[12][13] The determination of IC50 values across a panel of cell lines allows for a direct comparison of a compound's potency against different breast cancer subtypes.
The following table presents hypothetical IC50 data for a novel investigational compound, "Compound X," across four breast cancer cell lines, as determined by the Sulforhodamine B (SRB) assay after a 72-hour treatment period.
| Cell Line | Subtype | IC50 of Compound X (µM) |
| MCF-7 | Luminal A | 8.2 |
| T-47D | Luminal A | 12.5 |
| SK-BR-3 | HER2-enriched | 25.1 |
| MDA-MB-231 | Triple-Negative | 1.5 |
Data Interpretation: The hypothetical data suggests that Compound X exhibits potent cytotoxic activity against the triple-negative MDA-MB-231 cell line, with a significantly lower IC50 value compared to the other cell lines. This indicates a potential selective advantage for this aggressive and hard-to-treat breast cancer subtype. The luminal cell lines, MCF-7 and T-47D, show moderate sensitivity, while the HER2-enriched SK-BR-3 cell line is the least sensitive. This differential cytotoxicity highlights the importance of a multi-cell line screening approach.[14]
Experimental Workflow for Cross-Validation
A systematic and reproducible experimental workflow is essential for generating high-quality, comparable data. The following diagram illustrates a typical workflow for the cross-validation of anticancer activity in multiple breast cancer cell lines.
Caption: Experimental workflow for cross-validating anticancer activity.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulously executed experimental protocols. Here, we provide detailed, step-by-step methodologies for two widely used cytotoxicity assays: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16][17] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[19][20]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[18]
-
Solubilization of Bound Dye: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15][19]
MTT Assay
The MTT assay is another colorimetric assay that measures cell viability based on the metabolic activity of the cells.[21][22][23] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the desired duration.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][22]
-
Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540 and 590 nm.[21][23][24]
Data Analysis and Interpretation
The raw absorbance data from the cytotoxicity assays are used to calculate the percentage of cell viability relative to the untreated control. This is then plotted against the log of the compound concentration to generate a dose-response curve.
Calculation of Percent Viability:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Determination:
The IC50 value is determined by fitting the dose-response data to a non-linear regression model (e.g., a sigmoidal dose-response curve) using statistical software such as GraphPad Prism or an online IC50 calculator.[12][25][26] The IC50 is the concentration of the compound that corresponds to 50% inhibition on the y-axis of the fitted curve.[12]
The following diagram illustrates the process of IC50 determination from a dose-response curve.
Caption: Determining the IC50 value from a dose-response curve.
Challenges and Best Practices
While in vitro cross-validation is a powerful tool, it is important to be aware of its limitations and to adhere to best practices to ensure the reliability and translatability of the findings.
Challenges:
-
In Vitro to In Vivo Correlation: A significant challenge in preclinical drug development is the often-poor correlation between in vitro findings and in vivo efficacy.[27][28] The complexity of the tumor microenvironment, drug metabolism, and pharmacokinetics in a living organism are not fully recapitulated in 2D cell culture.[29][30]
-
Cell Line Authenticity and Stability: The genetic and phenotypic characteristics of cell lines can drift over time with continuous passaging.[9] It is crucial to use authenticated, low-passage cell lines to ensure the reproducibility of results.
Best Practices:
-
Use a Diverse Panel of Cell Lines: As emphasized throughout this guide, employing a panel of well-characterized cell lines representing the molecular diversity of breast cancer is essential.[6][31]
-
Standardize Experimental Conditions: Maintain consistency in cell seeding densities, treatment durations, and assay protocols to ensure the comparability of data across different experiments and cell lines.
-
Appropriate Controls: Always include positive, negative, and vehicle controls in every assay to validate the experimental results.
-
Consider 3D Culture Models: For compounds that show promise in 2D screens, transitioning to more physiologically relevant 3D culture models, such as spheroids or organoids, can provide a better prediction of in vivo responses.[29]
-
Follow-up with In Vivo Studies: Promising candidates identified through in vitro screening should be further validated in preclinical animal models to assess their efficacy and safety in a whole-organism context.[32][33][34]
Conclusion
The cross-validation of anticancer activity in multiple breast cancer cell lines is a cornerstone of modern preclinical drug discovery. This approach provides a more nuanced and clinically relevant understanding of a compound's therapeutic potential than single cell line screening. By carefully selecting cell lines, employing robust and reproducible experimental protocols, and thoughtfully interpreting the comparative data, researchers can make more informed decisions about which drug candidates to advance into further preclinical and clinical development. This rigorous in vitro evaluation is a critical step in the journey to bring novel and effective anticancer therapies to patients.
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A Comparative Guide to the Synthetic Reproducibility of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of synthetic routes to 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a key intermediate in pharmaceutical research. Recognizing the critical importance of reproducible and scalable synthesis in drug development, this document evaluates two primary synthetic strategies: a Pfitzinger-type reaction and a Doebner reaction. The objective is to furnish researchers with the necessary insights to make informed decisions regarding the selection of a synthetic route based on factors such as yield, purity, scalability, and the availability of starting materials.
Introduction to this compound
This compound is a substituted quinoline carboxylic acid. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs. The specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex bioactive compounds. Reliable and reproducible access to this intermediate is therefore of significant interest to the drug discovery and development community.
Comparative Analysis of Synthetic Routes
This guide will dissect two plausible and historically significant methods for the synthesis of the target molecule:
-
Route 1: Pfitzinger-Type Condensation of 5-Bromoisatin and 1-(4-ethoxyphenyl)ethanone. This route is based on a well-established and patented procedure.
-
Route 2: Doebner Three-Component Reaction of 4-Bromoaniline, 4-ethoxybenzaldehyde, and Pyruvic Acid. This route represents a classic and convergent approach to quinoline-4-carboxylic acids.
Route 1: Pfitzinger-Type Reaction
The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group, under basic conditions.[1] This approach is particularly effective for the preparation of 2-aryl substituted quinolines.
Caption: Pfitzinger-type synthesis of the target compound.
A detailed experimental procedure for this synthesis is described in patent WO2007149472A2. The following is a representative protocol based on this source:
-
Preparation of the Reaction Mixture: To a solution of potassium hydroxide (3.0 equivalents) in a mixture of ethanol and water is added 5-bromoisatin (1.0 equivalent).
-
Addition of the Ketone: 1-(4-ethoxyphenyl)ethanone (1.2 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.
-
Precipitation: The aqueous layer is then acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to afford the pure this compound.
The Pfitzinger reaction is a robust and well-established method. However, its reproducibility can be influenced by several factors:
-
Purity of Starting Materials: The purity of the 5-bromoisatin and the 1-(4-ethoxyphenyl)ethanone is crucial. Impurities can lead to the formation of side products and lower yields.
-
Reaction Time and Temperature: Consistent heating and monitoring of the reaction progress are necessary to ensure complete conversion and minimize degradation of the product.
-
pH of Precipitation: The pH at which the product is precipitated significantly affects the yield and purity. Careful control of the acidification step is required.
-
Recrystallization: The choice of solvent and the cooling rate during recrystallization are critical for obtaining a highly pure product.
Route 2: Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[2] This method offers a more convergent approach compared to the Pfitzinger reaction.
Sources
A Comparative Analysis of 6-Bromo vs. 6-Chloro Quinoline-4-Carboxylic Acid Derivatives in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic functionalization of the quinoline ring is a key approach in the modulation of their pharmacological profiles. Among the various substitutions, halogenation at the 6-position has proven to be particularly influential in enhancing the therapeutic efficacy of quinoline-4-carboxylic acid derivatives. This guide provides an in-depth comparative study of 6-bromo and 6-chloro quinoline-4-carboxylic acid derivatives, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to aid researchers in the field of drug development.
The Rationale for Halogenation at the 6-Position
The introduction of a halogen atom, such as bromine or chlorine, at the 6-position of the quinoline ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's ability to interact with biological targets, its pharmacokinetic profile, and ultimately, its therapeutic potential. The choice between a bromo or a chloro substituent is often a critical decision in the lead optimization process, as subtle differences in their size, electronegativity, and ability to form halogen bonds can lead to marked variations in biological activity.
Synthesis of 6-Bromo and 6-Chloro Quinoline-4-Carboxylic Acid Derivatives
The synthesis of 6-halogenated quinoline-4-carboxylic acids and their derivatives can be achieved through several established synthetic routes. The Pfitzinger and Doebner reactions are classical methods for the construction of the quinoline ring system and can be adapted to incorporate the desired halogenated starting materials[3].
A common synthetic strategy involves the condensation of a halogenated isatin with a suitable ketone or enamine. For instance, the reaction of 5-bromoisatin or 5-chloroisatin with an acetophenone derivative in the presence of a base like potassium hydroxide can yield the corresponding 6-bromo or 6-chloro-2-aryl-quinoline-4-carboxylic acid[4]. Subsequent modifications, such as amidation or esterification of the carboxylic acid group, can then be performed to generate a library of derivatives.
Alternatively, the quinoline core can be synthesized first, followed by halogenation. However, this approach can sometimes lead to issues with regioselectivity. Therefore, starting with the appropriately halogenated aniline or isatin is often the preferred and more controlled method.
Below is a generalized workflow for the synthesis of these derivatives:
Caption: Generalized synthetic workflow for 6-halogenated quinoline-4-carboxylic acid derivatives.
Comparative Physicochemical Properties
The nature of the halogen at the 6-position directly influences the physicochemical properties of the resulting quinoline-4-carboxylic acid derivatives. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | 6-Bromo Derivative | 6-Chloro Derivative | Rationale for Difference |
| Molecular Weight | Higher | Lower | Bromine is a heavier atom than chlorine. |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Bromine is more lipophilic than chlorine, which can affect membrane permeability. |
| Electronegativity | Lower | Higher | Chlorine is more electronegative than bromine, which can influence electronic distribution and target interactions. |
| Polarizability | Higher | Lower | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions. |
| Halogen Bond Donor Strength | Potentially Stronger | Potentially Weaker | The ability to act as a halogen bond donor can be a key factor in target binding affinity. |
Comparative Biological Activities
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, often through mechanisms such as the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis[5][6][7]. The choice of halogen at the 6-position can fine-tune the cytotoxic potency.
| Compound Class | Cancer Cell Line | 6-Bromo Derivative (IC50) | 6-Chloro Derivative (IC50) | Reference |
| Quinoline-4-carboxamides | Breast (MCF-7) | Data not consistently available for direct comparison | Data not consistently available for direct comparison | [5] |
| 2-Aryl-quinoline-4-carboxylic acids | Various | Often potent, but direct comparison is sparse | Often potent, but direct comparison is sparse | [8] |
While specific IC50 values for a direct comparison of 6-bromo vs. 6-chloro quinoline-4-carboxylic acid derivatives are not always presented side-by-side in single studies, the literature suggests that both classes of compounds exhibit potent anticancer activities. The selection of the halogen can be cell-line dependent and is a critical parameter for optimization. For instance, in some series of quinoxaline derivatives, a related heterocyclic system, chloro-substitution led to higher activity than bromo-substitution[9].
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in antimicrobial agents. The nature of the halogen at the 6-position can influence the spectrum and potency of antibacterial and antifungal activity[10][11][12].
| Compound Class | Bacterial/Fungal Strain | 6-Bromo Derivative (MIC) | 6-Chloro Derivative (MIC) | Reference |
| Quinoline-3-carbonitriles | S. aureus | Not directly compared | Potent activity observed | [12] |
| 2-Aryl-quinoline-4-carboxylic acid hydrazides | E. coli | Potent activity observed | Potent activity observed | [10] |
The available data indicates that both 6-bromo and 6-chloro substitutions can lead to potent antimicrobial agents. The choice between the two may depend on the specific microbial target and the overall structure of the derivative.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-bromo and 6-chloro quinoline-4-carboxylic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[13].
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity[13]. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2[13].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours[13].
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoline derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
6-bromo and 6-chloro quinoline-4-carboxylic acid derivatives
-
DMSO
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO. Perform serial dilutions of the compounds in CAMHB in a 96-well plate[14].
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells[14].
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria)[14].
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air[14].
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[14].
Conclusion and Future Directions
The comparative analysis of 6-bromo and 6-chloro quinoline-4-carboxylic acid derivatives reveals that both classes of compounds are valuable scaffolds in the development of new therapeutic agents. The choice between bromine and chlorine at the 6-position can significantly influence the physicochemical properties and biological activities of the resulting molecules. While general trends can be observed, the optimal halogen for a specific biological target often needs to be determined empirically.
Future research should focus on systematic, head-to-head comparative studies of 6-bromo and 6-chloro quinoline-4-carboxylic acid derivatives against a broad panel of biological targets. Such studies, employing standardized assays, will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these critical investigations.
References
A comprehensive list of references is available for further reading and verification.
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A Comparative Guide to Elucidating the Apoptosis Induction Mechanism of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of apoptosis induction by the novel compound 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. Given the limited direct literature on this specific molecule, we will leverage established findings on structurally related quinoline-4-carboxylic acid derivatives to propose a robust investigational workflow. This guide offers not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Many compounds with a quinoline core have been shown to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3][4][5] The evasion of apoptosis is a key hallmark of cancer, making the development of novel apoptosis-inducing agents a cornerstone of modern oncology research.[4][5]
This guide focuses on this compound, a compound belonging to a class of molecules that have shown promise in preclinical studies. While specific data on this molecule is emerging, the broader family of quinoline-4-carboxylic acid derivatives has been shown to trigger apoptosis through diverse mechanisms, including:
-
Enzyme Inhibition: Targeting critical enzymes in cancer cell proliferation and survival such as dihydroorotate dehydrogenase (DHODH), sirtuins (e.g., SIRT3), and various kinases.[2][6][7]
-
Tubulin Polymerization Disruption: Interfering with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[8]
-
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress that damages cellular components and initiates apoptotic signaling.[9]
This guide will provide a comparative framework to investigate which of these, or other, pathways are activated by our compound of interest.
Experimental Workflow for Mechanistic Confirmation
To rigorously confirm the apoptotic mechanism of this compound, a multi-faceted approach is required. The following experimental workflow is designed to provide a clear and comprehensive picture of the compound's cellular effects.
Caption: A logical workflow for the comprehensive analysis of a novel apoptosis-inducing agent.
Phase 1: Initial Confirmation of Apoptotic Cell Death
The first step is to ascertain the cytotoxic potential of the compound and confirm that the observed cell death occurs via apoptosis.
2.1.1. Cell Viability Assay (MTT or SRB)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[10]
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 24, 48, and 72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.
-
-
Rationale: Establishing the IC50 is crucial for selecting appropriate, sublethal concentrations for subsequent mechanistic assays. This ensures that the observed effects are due to specific signaling events rather than non-specific toxicity.
2.1.2. Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantitatively differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells). This dual staining provides a definitive quantitative measure of apoptosis induction.[9]
Delving Deeper: Unraveling the Signaling Cascade
Once apoptosis is confirmed, the next phase is to identify the specific signaling pathways involved. Apoptosis is broadly mediated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both converge on the activation of executioner caspases.[11][12]
Caption: The major signaling pathways of apoptosis.
Caspase Activity Assays
-
Objective: To determine which caspases are activated by the compound, providing clues as to the initiating pathway.
-
Methodology:
-
Treat cells with the compound and a positive control (e.g., Staurosporine).
-
Lyse the cells and incubate the lysate with colorimetric or fluorometric substrates specific for Caspase-3 (executioner), Caspase-8 (extrinsic), and Caspase-9 (intrinsic).
-
Measure the signal using a plate reader.
-
-
Rationale: Activation of Caspase-8 suggests involvement of the extrinsic pathway, while activation of Caspase-9 points to the intrinsic pathway.[11] Caspase-3 is a key executioner caspase activated by both pathways.[12] Several studies on quinoline derivatives have demonstrated apoptosis induction through the activation of Caspase-3/7.[9]
Analysis of Mitochondrial Involvement
-
Objective: To directly assess the involvement of the mitochondrial (intrinsic) pathway.
-
Methodology (MMP Assay):
-
Treat cells with the compound.
-
Incubate the cells with a fluorescent dye such as JC-1 or TMRE.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence (e.g., from red to green for JC-1) indicates a loss of mitochondrial membrane potential (ΔΨm).
-
-
Rationale: A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[9] This is often regulated by the Bcl-2 family of proteins.
Western Blotting for Key Apoptotic Proteins
-
Objective: To investigate changes in the expression levels of key proteins that regulate and execute apoptosis.
-
Methodology:
-
Treat cells, lyse them, and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Detect the protein bands using chemiluminescence.
-
-
Rationale: An increase in the Bax/Bcl-2 ratio suggests a pro-apoptotic shift. The appearance of cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis execution.
Comparative Analysis and Target Exploration
To build a strong case for the compound's mechanism, it is essential to compare its effects with known apoptosis inducers and explore potential upstream targets.
Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase, which can be a trigger for apoptosis.
-
Methodology:
-
Treat cells with the compound for 24 hours.
-
Fix the cells in ethanol and stain their DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Rationale: Some quinoline derivatives are known to cause G2/M phase arrest, which can precede apoptosis.[8] This provides insight into the compound's potential interaction with the cell division machinery.
Comparative Data Presentation
The table below provides a template for comparing the activity of this compound with other quinoline derivatives reported in the literature.
| Compound/Agent | Target/Mechanism | Cancer Cell Line | IC50 | Key Apoptotic Events | Reference |
| 6-Bromo-2-(4-ethoxyphenyl) quinoline-4-carboxylic acid | (To be determined) | (e.g., HT-29) | (Experimental) | (Experimental) | N/A |
| Compound 7a (2-phenylquinolin-4-amine derivative) | Apoptosis Inducer | HT-29 | 8.12 µM | Caspase-3 activation, late-stage apoptosis | [13] |
| Compound 12c (Combretastatin A-4 analog) | Tubulin Polymerization Inhibitor | MCF-7 | 0.010 µM | G2/M arrest, mitochondrial-dependent apoptosis | [8] |
| Compound 4ag (Tetrahydroquinoline derivative) | ROS Inducer | SNB19 | 38.3 µM | Caspase-3/7 activation, ROS generation, ΔΨm disruption | [9] |
| Compound 7a (Quinoline-4-carboxamide derivative) | PDK1 Inhibitor | Colon Cancer Cells | Not specified | Apoptosis induction | [14] |
| Doxorubicin (Standard Chemotherapeutic) | Topoisomerase II Inhibitor | Various | Varies | DNA damage, intrinsic pathway activation | N/A |
Conclusion
Confirming the apoptotic mechanism of a novel compound like this compound requires a systematic and logical progression of experiments. By starting with broad confirmations of cytotoxicity and apoptosis and moving towards specific pathway and protein analyses, researchers can build a comprehensive and defensible model of the compound's mechanism of action. The comparative approach, benchmarking against known agents, is crucial for contextualizing the compound's potency and potential therapeutic niche. This guide provides the foundational strategy and detailed rationale to empower scientists in their drug discovery and development endeavors.
References
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- Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Samiib, Z. K., & Elshaier, Y. A. M. M. (2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1286-1303.
- Chen, Y.-F., et al. (2022). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.
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- Unknown. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Unknown Source.
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A Senior Application Scientist's Guide to Benchmarking Anti-inflammatory Properties Against Indomethacin
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complex Landscape of Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. The pursuit of novel anti-inflammatory therapeutics is a cornerstone of drug discovery. A critical step in this journey is the rigorous evaluation of a compound's efficacy against a well-established benchmark. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has served as such a standard for decades.[1][2] This guide provides a comprehensive framework for benchmarking the anti-inflammatory properties of a test compound against indomethacin, focusing on the causality behind experimental choices and ensuring the integrity of the generated data.
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4][5][6] It is a non-selective inhibitor of both COX-1 and COX-2.[3][5][7] Understanding this mechanism is paramount to designing a robust benchmarking strategy.
Pillar 1: The Mechanistic Benchmark - In Vitro Assays
In vitro assays provide the first layer of evidence, offering a controlled environment to dissect the molecular mechanisms of a test compound in comparison to indomethacin.
Cyclooxygenase (COX) Enzyme Inhibition Assays
Causality: The primary mechanism of indomethacin is the inhibition of COX-1 and COX-2.[3][5][7] Therefore, the initial and most critical in vitro benchmark is to determine the test compound's inhibitory activity against these enzymes. This will not only establish a direct comparison of potency but also reveal its selectivity profile. A compound with high COX-2 selectivity, for instance, might be predicted to have a better gastrointestinal safety profile than the non-selective indomethacin.[8]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzymes with a range of concentrations of the test compound and indomethacin for a specified period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Quantification: Measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the test compound and indomethacin against each COX isoform.[8] The selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8]
Cellular Assays for Pro-inflammatory Mediator Production
Causality: To move beyond purified enzymes and into a more biologically relevant context, cellular assays are employed. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages.[10][11] This stimulation triggers signaling pathways, such as the NF-κB pathway, leading to the production of various pro-inflammatory mediators.[12][13][14][15][16] By treating LPS-stimulated cells with our test compound and indomethacin, we can assess their ability to suppress this inflammatory cascade.
Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells in appropriate media until they reach optimal confluency.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound and indomethacin for 1 hour.[17][18]
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL.[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using ELISA kits.[17][18]
-
Data Analysis: Determine the IC50 values for the inhibition of each cytokine.
Visualizing the Core Mechanisms
To better understand the pathways being investigated, the following diagrams illustrate the arachidonic acid cascade and the general workflow of the in vitro assays.
Caption: The Arachidonic Acid Cascade and the inhibitory action of Indomethacin.
Caption: Workflow for in vitro benchmarking assays.
Pillar 2: The Physiological Benchmark - In Vivo Models
In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.
Carrageenan-Induced Paw Edema Model
Causality: The carrageenan-induced paw edema model is a classic and highly reproducible assay for assessing acute inflammation.[19][20] The injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response. The late phase (after the first hour) is primarily mediated by the production of prostaglandins, making this model particularly sensitive to inhibitors of COX enzymes like indomethacin.[19] This allows for a direct comparison of the anti-edematous effects of the test compound and indomethacin.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups: Vehicle Control, Indomethacin (e.g., 5-10 mg/kg), and Test Compound (at various doses).
-
Compound Administration: Administer the vehicle, indomethacin, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.[21][22]
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[21][23]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17][21]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Causality: To assess the systemic anti-inflammatory effects of a compound, the LPS-induced inflammation model in mice is highly valuable.[10][11] Intraperitoneal injection of LPS triggers a systemic inflammatory response, leading to a surge in circulating pro-inflammatory cytokines.[10][24][25] This model allows for the evaluation of a compound's ability to modulate this systemic cytokine storm, providing insights into its potential therapeutic utility in systemic inflammatory conditions.
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
-
Grouping: Divide the animals into groups: Vehicle Control, Indomethacin, and Test Compound.
-
Compound Administration: Administer the compounds as described in the paw edema model.
-
LPS Challenge: After 1 hour, administer an intraperitoneal injection of LPS (e.g., 100 ng/mouse).[10]
-
Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture.[10]
-
Serum Preparation: Prepare serum from the blood samples.
-
Cytokine Analysis: Measure the serum levels of TNF-α and IL-6 using ELISA kits.[24]
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the percentage of inhibition.
Data Presentation: A Comparative Summary
For clarity and ease of comparison, all quantitative data should be summarized in tables. Below are illustrative tables for the described assays.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Indomethacin | 18 - 27[26][27][28] | 26 - 180[26][27][28] | ~0.15 - 1 |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
Table 2: In Vitro Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Cells
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Indomethacin | Literature/Experimental Value | Literature/Experimental Value |
| Test Compound | Experimental Value | Experimental Value |
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Maximum Paw Edema Inhibition (%) |
| Indomethacin | 10 | ~87%[1] |
| Test Compound | Dose 1 | Experimental Value |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value |
Table 4: In Vivo Efficacy in LPS-Induced Systemic Inflammation
| Treatment | Dose (mg/kg) | Serum TNF-α Inhibition (%) | Serum IL-6 Inhibition (%) |
| Indomethacin | Dose | Experimental Value | Experimental Value |
| Test Compound | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| Dose 3 | Experimental Value | Experimental Value |
Trustworthiness: Self-Validating Systems and Reporting Standards
To ensure the trustworthiness and reproducibility of the findings, all experiments must be conducted with rigorous adherence to established guidelines for preclinical research, such as the ARRIVE guidelines.[29][30] This includes, but is not limited to, proper randomization, blinding of investigators, and appropriate statistical analysis.[31][32] Each experiment should include positive (indomethacin) and negative (vehicle) controls to serve as a self-validating system. All experimental details, including animal strains, cell lines, reagent sources, and specific protocol parameters, must be meticulously documented.
Conclusion: A Holistic Approach to Benchmarking
Benchmarking a novel anti-inflammatory compound against a well-characterized drug like indomethacin is a multi-faceted process. It requires a logical progression from mechanistic in vitro assays to physiologically relevant in vivo models. By understanding the causality behind each experimental choice and presenting the data in a clear, comparative format, researchers can build a robust and compelling case for the therapeutic potential of their compound. This comprehensive approach, grounded in scientific integrity, is essential for advancing the development of the next generation of anti-inflammatory drugs.
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A Researcher's Guide to Certainty: Orthogonal Assays for Validating a Novel Quinoline Kinase Inhibitor
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the fast-paced world of drug discovery, the identification of a "hit" compound from a primary high-throughput screen (HTS) is both a moment of excitement and a critical juncture demanding rigorous scientific validation. Quinoline scaffolds are a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics, particularly in oncology where they often function as kinase inhibitors.[1][2] However, primary assays, while excellent for identifying initial activity, are susceptible to artifacts and off-target effects.[3][4] To build a robust case for a lead candidate, we must employ orthogonal assays—independent methods that measure the same biological event through different principles—to confirm the compound's mechanism of action, verify its target engagement, and ensure its cellular effects are truly what they seem.[4][5][6]
This guide provides a comprehensive framework for validating the activity of a novel quinoline compound. We will follow a hypothetical candidate, "Q-Kin-X" , identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase implicated in various cancers.[3][7] Through this case study, we will explore a suite of orthogonal assays, moving from direct biochemical interaction to cellular target engagement and downstream phenotypic consequences.
The Starting Point: A Primary Biochemical Screen
Our journey begins with the primary assay that identified Q-Kin-X. Typically, this would be a biochemical, in vitro assay designed for high throughput.
Primary Assay Example: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Principle: This assay quantifies the amount of ADP produced by a kinase reaction. An inhibitor will reduce the kinase's ability to phosphorylate its substrate, leading to a lower ADP signal.
-
Result for Q-Kin-X: The assay yields a potent half-maximal inhibitory concentration (IC50) of 75 nM.
While promising, this IC50 value only tells us that Q-Kin-X interferes with the reaction in a test tube. It doesn't confirm direct binding, specificity, or activity in a complex cellular environment. This is where orthogonal validation becomes indispensable.
The Validation Workflow: A Multi-Pillar Approach
To build a compelling data package for Q-Kin-X, we will employ a logical sequence of assays, each pillar designed to answer a different, critical question about the compound's activity.
Caption: Orthogonal Assay Workflow for Validating a Novel Kinase Inhibitor.
Pillar 1: Confirming Direct Target Engagement
The first crucial step is to prove that Q-Kin-X physically interacts with its intended target, EGFR. We will use two distinct methods: one biochemical and one cellular.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
-
Scientific Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule to a protein.[8][9][10] This is orthogonal to the primary enzymatic assay because it measures direct physical binding, not enzymatic inhibition. A strong correlation between the binding affinity (KD) and the enzymatic inhibition (IC50) is a powerful indicator of on-target activity.
-
Experimental Protocol:
-
Immobilization: Covalently immobilize recombinant human EGFR protein onto a sensor chip surface using standard amine coupling.[11] Use a reference channel that is activated and blocked but has no protein to subtract non-specific binding.
-
Analyte Injection: Prepare a serial dilution of Q-Kin-X (e.g., from 1 nM to 10 µM) in a suitable running buffer.
-
Binding Measurement: Inject the Q-Kin-X dilutions over the EGFR and reference surfaces. The binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]
-
-
Data Interpretation: A successful experiment will show concentration-dependent binding to the EGFR surface with minimal binding to the reference channel. For Q-Kin-X, we would hope to see a KD value in the nanomolar range, consistent with its IC50.
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in Live Cells
-
Scientific Rationale: CETSA is a revolutionary method that assesses target engagement within the native, complex environment of an intact cell.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][15] This is a critical orthogonal step, as it moves from a purified protein system (SPR) to a live-cell context, confirming that the compound can enter the cell and find its target.[16][17]
-
Experimental Protocol:
-
Cell Treatment: Culture an EGFR-expressing cell line (e.g., A431) and treat replicate samples with either vehicle (DMSO) or a saturating concentration of Q-Kin-X (e.g., 10 µM) for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EGFR remaining at each temperature using Western blotting or ELISA.[14]
-
Data Analysis: Plot the percentage of soluble EGFR against temperature for both vehicle and Q-Kin-X treated samples. A positive shift in the melting curve for the Q-Kin-X treated sample indicates target stabilization.[12]
-
-
Data Interpretation: A rightward shift in the EGFR melting curve in the presence of Q-Kin-X is direct evidence of target engagement in a physiologically relevant setting.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Pillar 2: Assessing Cellular Activity and Phenotype
Having confirmed that Q-Kin-X binds EGFR in cells, we must now determine its effect on cell fate. Does target engagement translate to a desired biological outcome, such as inhibiting proliferation or inducing cell death?
Cell Viability Assay (CellTiter-Glo®)
-
Scientific Rationale: This assay provides a quantitative measure of cell viability by measuring ATP levels, an indicator of metabolic activity.[18][19] A decrease in ATP is proportional to the number of viable cells. This assay determines the half-maximal effective concentration (EC50) of the compound, which can be compared to the biochemical IC50 and biophysical KD.
-
Experimental Protocol:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., NCI-H1975) in opaque-walled 96- or 384-well plates and allow them to adhere overnight.[20]
-
Compound Treatment: Treat cells with a serial dilution of Q-Kin-X for a period that allows for anti-proliferative effects (e.g., 72 hours). Include vehicle-only (100% viability) and a known cytotoxic agent (0% viability) as controls.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent directly to each well.[21] This single reagent lyses the cells and generates a luminescent signal from the ATP-luciferase reaction.[18]
-
Measurement: Mix the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[20] Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percentage of cell viability versus log[Q-Kin-X]. Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
-
Data Interpretation: An EC50 value in a similar range to the IC50 and KD values strengthens the hypothesis that the observed cytotoxicity is a result of on-target EGFR inhibition.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Scientific Rationale: Many kinase inhibitors induce apoptosis (programmed cell death). This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[22][23] Confirming apoptosis provides a mechanistic link between the loss of cell viability and a specific cell death program, adding another layer of evidence that Q-Kin-X is not just causing non-specific necrosis.
-
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the viability assay, but typically for a shorter duration (e.g., 24-48 hours) to capture the peak of caspase activity.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), directly to the wells.[24][25]
-
Measurement: If caspases 3/7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[22][26] Incubate for 1-3 hours and measure luminescence.
-
Data Analysis: Plot the fold-change in luminescence (caspase activity) relative to vehicle-treated cells.
-
-
Data Interpretation: A dose-dependent increase in caspase 3/7 activity in Q-Kin-X-treated cells confirms that the compound induces apoptosis.
Pillar 3: Verifying the Molecular Mechanism of Action
The final pillar connects all the data by demonstrating that Q-Kin-X modulates the specific signaling pathway controlled by its target. For an EGFR inhibitor, this means showing a reduction in the phosphorylation of EGFR and its downstream effectors.
Western Blotting for Phospho-Proteins
-
Scientific Rationale: Western blotting is a semi-quantitative technique used to detect specific proteins in a sample.[27] By using phospho-specific antibodies, we can directly visualize the inhibition of EGFR's kinase activity. Observing a decrease in phosphorylated EGFR (p-EGFR) and downstream proteins like AKT (p-AKT) after treatment with Q-Kin-X provides definitive proof of its intended mechanism of action.[28]
-
Experimental Protocol:
-
Cell Treatment and Lysis: Treat EGFR-dependent cells with varying concentrations of Q-Kin-X for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[29]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (using BSA is often recommended for phospho-proteins to avoid background from casein in milk).[28] Incubate the membrane with a primary antibody specific for p-EGFR.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting signal.
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody for total EGFR.[30]
-
-
Data Interpretation: A dose-dependent decrease in the p-EGFR signal, with no corresponding decrease in the total EGFR signal, is the "smoking gun" evidence that Q-Kin-X is inhibiting the kinase activity of its target in cells.
Synthesizing the Data: A Unified Conclusion
By systematically progressing through these three pillars, we build a powerful, multi-faceted case for our novel quinoline compound, Q-Kin-X. The data from each orthogonal assay should be compiled to tell a cohesive story.
| Assay | Parameter Measured | Principle | Hypothetical Result for Q-Kin-X |
| Primary Screen | IC50 | Enzymatic Inhibition | 75 nM |
| SPR | KD | Biophysical Binding Affinity | 90 nM |
| CETSA | ΔTagg | Cellular Target Stabilization | +5.2 °C Shift |
| CellTiter-Glo® | EC50 | Cellular Viability (ATP) | 150 nM |
| Caspase-Glo® 3/7 | Fold-Induction | Apoptosis Induction | 8-fold increase at 1 µM |
| Western Blot | p-EGFR Level | Pathway Modulation | >90% reduction at 1 µM |
The convergence of these results—a biochemical IC50 consistent with the biophysical KD, confirmed target engagement in cells leading to dose-dependent cytotoxicity via apoptosis, and a clear inhibition of target phosphorylation—provides the high degree of confidence needed to advance Q-Kin-X from a "hit" to a credible "lead" candidate for further development. This rigorous, orthogonal approach minimizes the risk of pursuing artifacts and ensures that resources are focused on compounds with a genuine therapeutic potential.
References
- Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology Source: PubMed URL:[Link]
- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Beni-Suef University Journal of Basic and Applied Sciences URL:[Link]
- Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL:[Link]
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL:[Link]
- Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Title: an overview of quinoline derivatives as anti-cancer agents Source: ResearchG
- Title: Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems Source: ACS Central Science URL:[Link]
- Title: 10 Tips for Western Blot Detection of Phosphoryl
- Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Biochemistry URL:[Link]
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology URL:[Link]
- Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies Source: Bio-Rad URL:[Link]
- Title: Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells Source: ResearchG
- Title: Schematic illustration of bioluminescence resonance energy transfer...
- Title: Caspase 3/7 Activity Source: Protocols.io URL:[Link]
- Title: Assay-based strategies supporting molecular glue drug discovery Source: News-Medical.net URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL:[Link]
- Title: CETSA Source: Pelago Bioscience URL:[Link]
- Title: Advancing kinase drug discovery through massively parallel SPR fragment screening Source: News-Medical.Net URL:[Link]
- Title: Bioluminescence Resonance Energy Transfer (BRET) Source: Profacgen URL:[Link]
- Title: Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells Source: Von Arnim Lab, The University of Tennessee URL:[Link]
- Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL:[Link]
- Title: Caspase 3/7 Activity | Protocols.io Source: protocols.io URL:[Link]
- Title: High Quality Hits in Drug Discovery: Confident Screening Source: Pelago Bioscience URL:[Link]
- Title: From gene to validated and qualified hits Source: AXXAM URL:[Link]
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Head-to-Head Comparison of Novel Quinoline Derivatives in Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide to Evaluating Next-Generation Anticancer Agents
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4][5] Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, and the development of novel, targeted therapies is paramount.[5][6] This guide provides a head-to-head comparison of two promising, novel quinoline derivatives, Compound 21 and Compound B10 , in the context of the A549 NSCLC cell line, a widely used and well-characterized in vitro model.
Novel Quinoline Derivatives Under Investigation
This guide focuses on two recently developed quinoline derivatives that have demonstrated significant anti-proliferative activity against the A549 NSCLC cell line:
-
Compound 21: A novel quinoline analogue with a substituted amide moiety, designed as a mutant EGFR inhibitor.[7]
-
Compound B10: A novel 4-anilinoquinazoline derivative, a key structural class for EGFR tyrosine kinase inhibitors (TKIs).[6]
Head-to-Head In Vitro Efficacy in A549 Cells
The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. Below is a comparison of the reported IC50 values for Compound 21 and Compound B10 in A549 cells.
| Compound | Chemical Scaffold | IC50 in A549 Cells (μM) | Reference Drug | Reference Drug IC50 in A549 Cells (μM) | Source |
| Compound 21 | Quinoline analogue with substituted amide | 0.99 | Osimertinib | 0.92 | [7] |
| Compound B10 | 4-anilinoquinazoline derivative | 1.28 | Gefitinib | 7.81 | [6] |
Analysis: Both Compound 21 and Compound B10 exhibit potent cytotoxic effects against A549 cells, with IC50 values in the low micromolar range. Notably, Compound 21's potency is comparable to the third-generation EGFR inhibitor, Osimertinib.[7] Compound B10, while slightly less potent than Compound 21, is nearly six times more effective than the first-generation EGFR inhibitor, Gefitinib, in this cell line.[6]
Mechanistic Insights: Targeting Key Signaling Pathways in NSCLC
The efficacy of these quinoline derivatives stems from their ability to modulate critical signaling pathways that drive cancer cell proliferation and survival.
Compound 21: A Potent EGFR Inhibitor
Compound 21 was designed to target the epidermal growth factor receptor (EGFR), a key oncogenic driver in a subset of NSCLCs.[7] The study suggests that Compound 21 effectively inhibits the phosphorylation of EGFR, thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation.[7]
Compound B10: Targeting the Wnt/β-catenin Pathway
Interestingly, mechanistic studies on Compound B10 revealed its inhibitory effects on the Wnt/β-catenin signaling pathway.[6] This pathway is also frequently dysregulated in various cancers, including NSCLC. Compound B10 was shown to inhibit the AKT/GSK-3β/β-catenin signaling axis, leading to the downregulation of Wnt target genes such as c-Myc and c-Jun, which are critical for cancer cell proliferation and survival.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the evaluation of these quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives (e.g., Compound 21 or B10) and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: A549 cells are treated with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, β-catenin, c-Myc).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Both Compound 21 and Compound B10 represent promising novel quinoline derivatives with potent anti-proliferative activity in the A549 NSCLC cell line. While Compound 21 demonstrates efficacy comparable to a third-generation EGFR inhibitor, Compound B10's unique mechanism of targeting the Wnt/β-catenin pathway offers a potential therapeutic strategy for NSCLC tumors that are not dependent on EGFR signaling.
Further preclinical development should focus on in vivo efficacy studies using A549 xenograft models to validate the in vitro findings. Additionally, comprehensive pharmacokinetic and toxicological profiling will be essential to assess the drug-like properties and safety of these compounds. The distinct mechanisms of action of Compound 21 and Compound B10 also suggest the potential for combination therapies, which could offer a synergistic effect and overcome potential resistance mechanisms.
References
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- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy
- Mechanism of action for anticancer efficacy of synthesized quinoline deriv
- Quinoline derivatives (12–21) as anticancer agents.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC - NIH
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- Review on recent development of quinoline for anticancer activities
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH
- In vitro and in vivo studies of a novel potential anticancer agent of isochaihulactone on human lung cancer A549 cells - PubMed
- A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin p
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Safety Operating Guide
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that advancing research and development goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, synthesized from field-proven best practices and regulatory standards.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure provides critical clues for its handling. The quinoline core is a significant structural alert. Quinoline itself is classified as a suspected carcinogen and is toxic to aquatic life, necessitating that its derivatives be handled with a high degree of caution.[1][2][3] Furthermore, SDS information for closely related analogs, such as 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, indicates hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, the precautionary principle dictates that this compound and all associated waste be managed as hazardous.
Hazard Assessment and Waste Classification
The foundational step in any disposal procedure is to understand the material's inherent risks. Based on its chemical family and data from analogous structures, we can establish a presumptive hazard profile.
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] As the generator of the waste, you are legally responsible for determining if it is hazardous, a process that involves checking for specific characteristics (ignitability, corrosivity, reactivity, toxicity) or if the substance is explicitly listed.[8][9] Given the data on quinoline, it is prudent to classify this waste as hazardous due to toxicity.
Presumptive Hazard Profile:
| Hazard Classification | Category | Rationale & Reference |
| Skin Irritation | Category 2 | Based on data for analogous compounds.[4][10] |
| Serious Eye Irritation | Category 2A | Based on data for analogous compounds.[4][10] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Potential for respiratory irritation upon inhalation of dust.[4] |
| Carcinogenicity | Presumed Hazard | The quinoline backbone is associated with carcinogenicity.[1][2] |
| Acute Aquatic Toxicity | Presumed Hazard | Quinoline is toxic to aquatic life with long-lasting effects.[1][2] |
This assessment mandates that this compound waste must not be disposed of via standard trash or sewer systems.[11][12]
Personnel Protection and Engineering Controls
Before handling the compound or its waste, ensuring personal and environmental protection is paramount.
Engineering Controls: All handling and waste consolidation activities should be performed within a certified chemical fume hood.[3][13] This is the primary engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE): A risk assessment indicates the following minimum PPE is required.
| Protection Type | Specific Equipment | Standard / Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or EN 166 to protect against splashes and airborne particles.[12] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Must be tested to EN 374. Gloves should be inspected before use and disposed of immediately after contamination.[2][12] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[12] |
| Respiratory | Not required if handled exclusively in a fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-certified respirator may be necessary.[14] |
Step-by-Step Disposal Protocol
This protocol ensures waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[15][16]
-
Identify all Waste Streams: This includes:
-
Expired or unused solid this compound.
-
Contaminated disposables (e.g., weigh boats, gloves, pipette tips, bench paper).
-
Liquid solutions containing the compound.
-
-
Segregate at the Source:
-
Solid Waste: Keep separate from liquid waste.
-
Halogenated Waste: This compound contains bromine, a halogen. All waste materials must be designated as halogenated waste . Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[17]
-
Incompatibles: Keep this acidic compound away from bases. Store it separately from strong oxidizing agents.[16]
-
Step 2: Waste Containerization
The integrity of the waste containment is essential for safety.[11]
-
Select Appropriate Containers:
-
Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Liquids: Use a sealable, chemically resistant bottle (e.g., HDPE or glass). Ensure the container is compatible with all components of the liquid waste.
-
-
Label Containers Clearly: All waste containers must be labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound Waste".
-
List all constituents by percentage, including solvents.
-
The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard).
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[8][17] This prevents the release of vapors and protects against spills.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in designated areas at or near the point of generation.[8][16]
-
Designate the SAA: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents spills from spreading.[15]
-
Adhere to Limits: Do not exceed the SAA volume limits (typically 55 gallons total) or time limits (typically up to 12 months, provided volume limits are not met).[8]
Step 4: Final Disposal
Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.
-
Contact EH&S: When the waste container is full or you are approaching the accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EH&S office. The manifest system is a cradle-to-grave tracking system for hazardous waste.[9]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[18]
-
Carefully sweep or scoop the material into your designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. All cleanup materials must also be disposed of as hazardous waste.[17]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[10][19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The novel compound 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, while a molecule of interest, requires meticulous handling protocols. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why these measures are critical. Our approach is grounded in a comprehensive hazard assessment, ensuring that every step taken in the laboratory is a safe one.
Hazard Assessment: Understanding the Compound
A thorough risk assessment is the foundation of any laboratory safety protocol. For this compound (CAS No. 351001-28-0), we must consider both the specific data available for this compound and the known hazards of its structural components.[1]
-
Known Hazards : Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate several key risks.[2][3] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory tract irritation (Category 3).[3][4][5] Additionally, it is considered harmful if swallowed (Acute toxicity, oral, Category 4).[3]
-
Inferred Hazards from Chemical Class :
-
Halogenated Aromatic Compound : Bromo-substituted quinolines are known skin and eye irritants.[6][7] The quinoline core itself is associated with potential liver and kidney toxicity with prolonged or repeated exposure.[8]
-
Carboxylic Acid : As a class, carboxylic acids can be corrosive to tissues and metals.[9][10] When handled as a powder, fine particulates can be easily inhaled, leading to respiratory irritation.[11]
-
Given these factors, a multi-faceted PPE approach is essential to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
The minimum PPE for handling this compound includes protection for the eyes, hands, and body.[12][13] However, the specific type of PPE and the circumstances under which it is used require careful consideration.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[12]
-
Recommended for Active Handling : When weighing the solid, preparing solutions, or performing transfers, chemical splash goggles are strongly recommended. Goggles provide a full seal around the eyes, offering superior protection against splashes and dust.[12]
-
Splash and High-Risk Scenarios : A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as when handling larger volumes of solutions or reacting the compound under pressure.[12][14]
Hand Protection
Skin contact is a primary route of exposure.
-
Recommended Glove Type : Disposable nitrile gloves are the standard for providing incidental protection against a wide range of chemicals.[12][15] Always inspect gloves for tears or punctures before use.
-
Glove Removal : Use the proper technique to remove gloves, touching only the inside of the glove with your bare hand to avoid skin contact with any residual chemical.[3]
-
Enhanced Protection : For extended handling periods or when working with concentrated solutions, consider double-gloving (wearing two pairs of nitrile gloves).[12] If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.
Body Protection
-
Laboratory Coat : A clean, flame-resistant lab coat should be worn at all times.[13] This protects your personal clothing and skin from minor spills and contamination.
-
Appropriate Attire : Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[12]
Respiratory Protection
Engineering controls, such as a chemical fume hood, should always be the primary method for controlling inhalation hazards.
-
When Required : If you are handling the solid powder outside of a fume hood, or if there is a potential for dust generation that cannot be controlled, respiratory protection is necessary.[3][15]
-
Recommended Type : A NIOSH-approved respirator fitted with N95 or P100 particulate filters is recommended for handling the powder. If working with solutions that may produce vapors, a combination cartridge for organic vapors and particulates should be used.
Operational Protocols: Integrating Safety into Your Workflow
The effectiveness of PPE is directly tied to its proper use. The following workflows for donning and doffing PPE are designed to minimize the risk of accidental exposure and cross-contamination.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the task.
Donning and Doffing Procedures
The sequence of putting on and taking off PPE is critical to prevent contamination.
Caption: Sequential process for donning and doffing PPE.
Recommended PPE for Common Laboratory Scenarios
The following table summarizes the recommended PPE for different tasks involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required (N95/P100) if outside a fume hood |
| Preparing a Solution | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Performing a Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Dependent on reaction scale and volatility |
| General Observation | Safety Glasses with Side Shields | N/A | Lab Coat | Not required |
Engineering Controls and Disposal
While PPE is crucial, it is the last line of defense. The primary method for exposure control is the use of engineering controls.
-
Chemical Fume Hood : All work involving the handling of solid this compound or its volatile solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Disposal : All contaminated PPE, including gloves and disposable lab coats, as well as any spill cleanup materials, must be treated as hazardous waste. Dispose of these materials in accordance with your institution's environmental health and safety guidelines and local regulations.[3][5]
By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, you can confidently and safely advance your research with this compound.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Chemnovatic. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab.
- Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories.
- Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
- Chemical Safety. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- PubChem, National Center for Biotechnology Information. 3-Bromoquinoline.
- PubChem, National Center for Biotechnology Information. 2-Bromoquinoline.
- PubChem, National Center for Biotechnology Information. 8-Bromoquinoline.
- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzoic Acid.
- Cayman Chemical. (2014, August 28). PAF C-16 Carboxylic Acid SAFETY DATA SHEET.
- RecSupply. Safety Data Sheet.
- Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
Sources
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- 2. echemi.com [echemi.com]
- 3. aaronchem.com [aaronchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
- 9. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
